molecular formula C7H14ClNO2 B1455678 Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride CAS No. 362703-20-6

Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Cat. No.: B1455678
CAS No.: 362703-20-6
M. Wt: 179.64 g/mol
InChI Key: IWPIXNGIFMRSAU-UHFFFAOYSA-N
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Description

Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

ethyl 1-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)7(5-8)3-4-7;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPIXNGIFMRSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362703-20-6
Record name ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Constrained Scaffolds in Drug Design

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles is paramount. One powerful strategy employed by medicinal chemists is the use of conformationally restricted scaffolds. By reducing the flexibility of a molecule, it can be locked into a bioactive conformation, leading to a more favorable interaction with its biological target and potentially reducing off-target effects. The cyclopropane ring, a strained three-membered carbocycle, is an exemplary scaffold for achieving this conformational rigidity. This guide focuses on a particularly valuable cyclopropane-containing building block: Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride, a compound that serves as a cornerstone in the synthesis of innovative therapeutics.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, spectral characterization, and its critical role in the development of novel drug candidates, particularly as a constrained analogue of the neurotransmitter γ-aminobutyric acid (GABA).

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid. Its structure features a cyclopropane ring substituted with both an aminomethyl group and an ethyl carboxylate group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for use in various synthetic applications.

CAS Number: 362703-20-6[1]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]
Appearance White to off-white solidN/A
Storage Inert atmosphere, Room Temperature[1]

The Strategic Importance in Medicinal Chemistry: A Constrained GABA Analogue

The primary utility of this compound lies in its structural resemblance to GABA, the principal inhibitory neurotransmitter in the central nervous system. The conformational flexibility of GABA allows it to bind to various receptors and transporters, but this lack of rigidity can also lead to non-specific interactions.

By incorporating the aminomethyl and carboxylate functionalities onto a rigid cyclopropane core, this molecule serves as a conformationally restricted GABA analogue. This structural constraint is crucial for designing selective ligands for GABA receptors and transporters.[2][3] The fixed spatial orientation of the key pharmacophoric elements can lead to enhanced binding affinity and selectivity for specific subtypes of GABA transporters (GATs), such as GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2][3] The development of selective GAT inhibitors is a significant area of research for treating neurological disorders like epilepsy, anxiety, and neuropathic pain.[4]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the cyclopropane ring. The following protocol is a representative, self-validating pathway derived from established methodologies for synthesizing similar cyclopropane derivatives.[5][6]

Diagram of the Synthetic Workflow

Synthesis_Workflow A Diethyl Malonate C Diethyl 1,1-Cyclopropanedicarboxylate A->C Base (e.g., NaOEt) Phase Transfer Catalyst B 1,2-Dibromoethane B->C D 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic Acid C->D Partial Hydrolysis (e.g., KOH/EtOH) E Ethyl 1-(Carbamoyl)cyclopropanecarboxylate D->E Amidation (e.g., SOCl₂, then NH₃) F Ethyl 1-(Aminomethyl)cyclopropanecarboxylate E->F Hofmann Rearrangement (e.g., Br₂, NaOH) G This compound F->G HCl in Ether

Sources

Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Profile

This compound is a niche yet significant building block in modern synthetic and medicinal chemistry. Its structure, featuring a strained cyclopropane ring, an ethyl ester, and a primary amine, offers a unique combination of physicochemical properties that are increasingly sought after in the design of novel therapeutics.

A critical first step in any experimental design is the precise characterization of the materials involved. The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 179.64 g/mol [1][2]
Molecular Formula C₇H₁₄ClNO₂[1][2]
CAS Number 362703-20-6[1][2][3]
IUPAC Name ethyl 1-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride[3]
SMILES CCOC(=O)C1(CC1)CN.Cl[3]
Synonyms 1-Aminomethyl-cyclopropanecarboxylic acid ethyl ester hydrochloride, Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride[2]

It is crucial to distinguish this compound from its close analog, Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride (CAS 42303-42-4), which has a lower molecular weight of 165.62 g/mol due to the absence of a methylene group between the cyclopropane ring and the amine.[4]

The Strategic Value of the Cyclopropane Moiety in Drug Design

The incorporation of a cyclopropane ring into a drug candidate is a deliberate and strategic choice, not merely a structural curiosity. The unique properties of this three-membered carbocycle can profoundly influence a molecule's pharmacological profile.

Physicochemical and Pharmacokinetic Impact

The highly strained nature of the cyclopropane ring imparts unique characteristics compared to more conventional cyclic or acyclic structures.[5] These include:

  • Enhanced Metabolic Stability : The C-H bonds on a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[5] This can lead to improved half-life and bioavailability.

  • Improved Potency : The rigid, three-dimensional structure of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein.[5]

  • Modulation of Solubility and Permeability : The introduction of a cyclopropane motif can increase aqueous solubility and improve membrane permeability, key factors in oral bioavailability.[5][6]

  • Novelty and Patentability : As a non-classical bioisostere, the cyclopropane ring can be used to generate novel chemical entities with unique structures, providing a pathway to new intellectual property.[6]

The diagram below illustrates the logical flow of how the structural features of the cyclopropane ring translate into desirable drug-like properties.

Caption: The influence of cyclopropane's structural properties on drug development outcomes.

This compound serves as a readily available starting material to introduce this valuable motif, providing both the cyclopropane core and a reactive handle (the primary amine) for further synthetic elaboration.[7]

Experimental Protocols: Synthesis and Characterization

The following sections provide standardized, field-proven methodologies for working with this compound. These protocols are designed to be self-validating, with clear causality behind the chosen steps.

Illustrative Synthetic Pathway

While multiple synthetic routes exist, a common approach to synthesizing cyclopropane-containing amino esters involves the cyclopropanation of an appropriate olefin precursor. The diagram below outlines a generalized, high-level workflow for the synthesis of compounds like Ethyl 1-(Aminomethyl)cyclopropanecarboxylate.

Synthesis_Workflow A Step 1: Malonic Ester Synthesis (e.g., Diethyl Malonate + Dihaloalkane) B Step 2: Cyclopropanation Forms diethyl cyclopropane-1,1-dicarboxylate A->B C Step 3: Selective Hydrolysis & Decarboxylation Yields ethyl cyclopropanecarboxylate B->C D Step 4: Functional Group Interconversion (e.g., Reduction, Nitrile formation) C->D E Step 5: Introduction of Amino Group (e.g., Reduction of Nitrile/Azide) D->E F Step 6: HCl Salt Formation Precipitation with HCl in ether E->F

Caption: A generalized workflow for the synthesis of cyclopropane amino acid esters.

A specific, validated procedure for a related synthesis, the preparation of Cyclopropane-1,1-dicarboxylic acid, is detailed in Organic Syntheses, highlighting the robust nature of these reactions.[8] The final step, formation of the hydrochloride salt, is typically achieved by dissolving the free amine in a suitable solvent like diethyl ether or ethyl acetate and bubbling hydrogen chloride gas through the solution, or by adding a solution of HCl in an organic solvent.

Quality Control and Characterization Protocol

Verifying the identity and purity of this compound is paramount before its use in further reactions. A multi-pronged analytical approach is recommended.

Objective: To confirm the structure and assess the purity of the title compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Rationale: ¹H and ¹³C NMR provide the most definitive structural information, confirming the connectivity of atoms and the presence of the key functional groups (ethyl ester, cyclopropane ring, aminomethyl group).

    • Procedure:

      • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

      • Acquire ¹H NMR spectrum. Expected signals would include a triplet and quartet for the ethyl group, characteristic diastereotopic protons for the cyclopropane ring, and a singlet or multiplet for the aminomethyl protons.

      • Acquire ¹³C NMR spectrum. Look for signals corresponding to the carbonyl carbon, the quaternary cyclopropane carbon, the methylene carbons of the ring and ethyl group, and the methyl carbon.

    • Reference: Spectroscopic data for structurally similar compounds like Ethyl cyclopropanecarboxylate can serve as a useful comparison for chemical shifts.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Rationale: FTIR is excellent for confirming the presence of key functional groups.

    • Procedure:

      • Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

      • Acquire the spectrum from ~4000 to 400 cm⁻¹.

      • Key expected stretches: N-H stretches (as a broad ammonium salt peak) around 3000 cm⁻¹, C-H stretches just above and below 3000 cm⁻¹, and a strong C=O (ester) stretch around 1730 cm⁻¹.

    • Reference: Spectral libraries contain IR data for related compounds which can aid in interpretation.[4]

  • Mass Spectrometry (MS)

    • Rationale: MS confirms the molecular weight of the free base after the loss of HCl.

    • Procedure:

      • Use an ESI (Electrospray Ionization) source in positive ion mode.

      • Dissolve the sample in a suitable solvent like methanol or acetonitrile with a small amount of formic acid.

      • Infuse the sample into the mass spectrometer.

      • Expected Result: The primary ion observed should be the [M+H]⁺ ion for the free base (C₇H₁₃NO₂), which has a molecular weight of 143.19.[10][11] The expected m/z would be approximately 144.1.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end product but a versatile intermediate. Its primary amine provides a nucleophilic handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and arylation reactions. These reactions allow for its incorporation into larger, more complex molecules, making it a valuable building block for constructing compound libraries for screening.[7]

The presence of both an amine and an ester allows for orthogonal chemistry, where one functional group can be reacted while the other is protected, adding to its synthetic utility. Its role as a building block is critical in the synthesis of pharmaceutically active compounds, particularly in areas like inflammatory diseases.[7]

Handling and Storage

As a hydrochloride salt, this compound is generally a stable, crystalline solid. However, standard laboratory precautions should be observed.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][11] For long-term stability, storage at -20°C is recommended.[11]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

  • PubChem. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. [Link]

  • ChemBK. ETHYL 1-(AMINOMETHYL)CYCLOPROPANECARBOXYLATE HCL. [Link]

  • Li, D. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 2025. [Link]

  • Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
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  • PubChem. Ethyl cyclopropanecarboxylate. [Link]

Sources

An In-Depth Technical Guide to Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropane Motif in Drug Design

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the myriad of structural motifs employed by medicinal chemists, the cyclopropane ring has emerged as a uniquely powerful tool.[1] Its inherent ring strain and distinct electronic properties offer a range of advantages, including the ability to enhance biological potency, improve metabolic stability, and fine-tune physicochemical properties such as solubility and membrane permeability.[2][3] The rigid, three-dimensional nature of the cyclopropane scaffold can also enforce specific conformations, leading to higher binding affinity and selectivity for biological targets.[4] Ethyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride, a key building block, provides a versatile platform for introducing this valuable functionality into drug candidates. This guide offers a comprehensive technical overview of its chemical structure, synthesis, and strategic applications in pharmaceutical research and development.

Chemical Structure and Physicochemical Properties

This compound (CAS RN: 362703-20-6) is a salt of a disubstituted cyclopropane derivative.[5][6] The core structure features a cyclopropane ring geminally substituted with an ethyl carboxylate group and a methylamine group. The hydrochloride salt form enhances the compound's stability and water solubility, making it amenable to a variety of synthetic transformations in aqueous or protic solvent systems.

The presence of both a primary amine and an ester functional group on the same cyclopropane ring makes this molecule a bifunctional building block with significant synthetic potential. The primary amine serves as a nucleophile or a point for amide bond formation, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in transesterification reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 362703-20-6[5]
Molecular Formula C₇H₁₄ClNO₂[5]
Molecular Weight 179.64 g/mol [5]
IUPAC Name ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride[6]
SMILES CCOC(=O)C1(CC1)CN.Cl[6]
Storage Conditions Inert atmosphere, Room Temperature[6]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes, often involving the initial construction of a cyclopropane ring bearing a nitrile or a related functional group that can be subsequently converted to the aminomethyl group. A common and efficient pathway involves the cyclopropanation of an activated alkene followed by reduction of a nitrile.

A Plausible Synthetic Pathway:

A logical and experimentally feasible synthetic route commences with the synthesis of ethyl 1-cyanocyclopropanecarboxylate, which is then reduced to the target primary amine.

Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate

This key intermediate can be prepared via the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a base. This reaction proceeds through a nucleophilic substitution followed by an intramolecular cyclization.

Experimental Protocol:

  • To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate.

  • To this mixture, add 1,2-dibromoethane.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield crude ethyl 1-cyanocyclopropanecarboxylate.

  • Purification can be achieved through vacuum distillation or column chromatography.

Causality of Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate the acidic α-carbon of ethyl cyanoacetate, generating the nucleophilic enolate.

  • 1,2-dibromoethane: This bifunctional electrophile first undergoes an Sₙ2 reaction with the enolate, followed by a second intramolecular Sₙ2 reaction to form the cyclopropane ring.

  • Reflux: The application of heat is necessary to overcome the activation energy for both the initial substitution and the subsequent cyclization.

Step 2: Reduction of Ethyl 1-cyanocyclopropanecarboxylate to Ethyl 1-(aminomethyl)cyclopropanecarboxylate

The nitrile group of the intermediate is then reduced to a primary amine. This can be achieved using various reducing agents. Catalytic hydrogenation is a common and effective method.

Experimental Protocol:

  • Dissolve ethyl 1-cyanocyclopropanecarboxylate in a suitable solvent such as ethanol or methanol.

  • Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon.

  • Pressurize the reaction vessel with hydrogen gas.

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the free base of ethyl 1-(aminomethyl)cyclopropanecarboxylate.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This method is often preferred for its high efficiency and clean reaction profile, typically yielding the desired amine with minimal side products.

  • Raney Nickel/Palladium on Carbon: These are highly active catalysts for the reduction of nitriles to primary amines.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to enhance stability and handling.

Experimental Protocol:

  • Dissolve the crude ethyl 1-(aminomethyl)cyclopropanecarboxylate in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Causality of Experimental Choices:

  • Anhydrous HCl: The use of anhydrous HCl is crucial to prevent hydrolysis of the ester functionality.

  • Cooling: The precipitation of the salt is often more efficient at lower temperatures.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reduction Reduction cluster_final Final Product Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl 1-cyanocyclopropanecarboxylate Ethyl 1-cyanocyclopropanecarboxylate Ethyl Cyanoacetate->Ethyl 1-cyanocyclopropanecarboxylate NaOEt, EtOH, Reflux 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Ethyl 1-cyanocyclopropanecarboxylate Ethyl 1-(aminomethyl)cyclopropanecarboxylate (Free Base) Ethyl 1-(aminomethyl)cyclopropanecarboxylate (Free Base) Ethyl 1-cyanocyclopropanecarboxylate->Ethyl 1-(aminomethyl)cyclopropanecarboxylate (Free Base) H₂, Raney Ni or Pd/C Ethyl 1-(aminomethyl)cyclopropanecarboxylate HCl Ethyl 1-(aminomethyl)cyclopropanecarboxylate HCl Ethyl 1-(aminomethyl)cyclopropanecarboxylate (Free Base)->Ethyl 1-(aminomethyl)cyclopropanecarboxylate HCl HCl in Ether

Plausible synthetic workflow for Ethyl 1-(aminomethyl)cyclopropanecarboxylate HCl.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the aminomethyl group (a singlet or AB quartet), and the diastereotopic methylene protons of the cyclopropane ring (a complex multiplet). The exact chemical shifts would be influenced by the solvent and the protonation state of the amine.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the quaternary carbon of the cyclopropane ring, the methylene carbons of the ethyl group and the cyclopropane ring, the aminomethyl carbon, and the methyl carbon of the ethyl group.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the primary ammonium salt, the C=O stretching of the ester, and C-H stretching of the alkyl and cyclopropyl groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₁₃NO₂) and characteristic fragmentation patterns.

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of both an amine and an ester allows for diverse chemical modifications and the construction of various scaffolds.

While its direct incorporation into blockbuster drugs like Apixaban, Rivaroxaban, or Betrixaban is not documented, its structural motif is of significant interest in the design of novel therapeutic agents.[5][7][8] For instance, derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acids have been investigated as potential antidepressants.[9]

The strategic value of this building block lies in its ability to introduce a constrained aminomethylcyclopropyl moiety, which can act as a rigid scaffold to orient other pharmacophoric groups in a specific three-dimensional arrangement. This can lead to improved binding to target proteins and enhanced biological activity.

LogicalRelationship BuildingBlock Ethyl 1-(aminomethyl)cyclopropanecarboxylate HCl AmineFunctionality Primary Amine BuildingBlock->AmineFunctionality EsterFunctionality Ethyl Ester BuildingBlock->EsterFunctionality CyclopropaneScaffold Rigid Cyclopropane Core BuildingBlock->CyclopropaneScaffold Applications Applications in Drug Discovery AmineFunctionality->Applications Amide bond formation, Nucleophilic addition EsterFunctionality->Applications Hydrolysis to Carboxylic Acid, Transesterification CyclopropaneScaffold->Applications Conformational rigidity, Improved metabolic stability, Enhanced potency

Functional attributes and applications of the building block.

Conclusion

This compound is a synthetically valuable building block that provides a gateway to novel chemical entities incorporating the advantageous cyclopropane motif. Its bifunctional nature allows for a wide range of chemical transformations, making it a versatile tool for medicinal chemists. While its full potential in drug discovery is still being explored, the strategic importance of the structural features it embodies ensures its continued relevance in the development of next-generation therapeutics. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

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  • Patel, P. I., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. ResearchGate. Retrieved from [Link]

  • De, S. K. (2021). 1 Rearrangement Reactions. In Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures in Medicinal Chemistry. Wiley-VCH.
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  • Bonnaud, B., et al. (1986). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 29(4), 553-562. [Link]

  • Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenz amide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185. [Link]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363. [Link]

  • Olimjonov, S., et al. (2022). An Improved and Practical Synthesis of Rivaroxaban. Heterocycles, 104(10), 1853-1864. [Link]

  • Google Patents. (2012). CN102702186B - The synthetic method of rivaroxaban.
  • Francke, R., & Schille, B. (2025). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Organic Letters, 27(34), 7580-7585. [Link]

  • Reddy, T. S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 2898-2902. [Link]

  • Google Patents. (2013). US20130172571A1 - Process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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  • PubMed Central. (2018). Pharmacological properties of betrixaban. Retrieved from [Link]

  • Singh, T., & Tandon, V. (2014). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 57(19), 7795-7822. [Link]

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  • El-Sayed, M. A. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

Sources

¹H NMR spectrum of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Introduction

This compound is a substituted cyclopropane derivative that serves as a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold and bifunctional nature—possessing both an amine and an ester—make it an attractive component for synthesizing novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the pharmaceutical industry, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. As a Senior Application Scientist, the objective here is not merely to present a spectrum but to deconstruct it, offering a rationale for the observed chemical shifts, multiplicities, and coupling constants. We will explore the unique spectral signatures arising from the interplay of the strained cyclopropane ring, the electron-withdrawing effects of the ester and protonated amine functionalities, and the diastereotopicity of the ring protons. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for confident structural assignment and quality control.

Molecular Structure and Proton Environments

The first step in any NMR spectral interpretation is a thorough understanding of the molecule's structure and the identification of all unique proton environments. The hydrochloride salt form dictates that the primary amine is protonated to an ammonium group (-NH₃⁺), a critical detail that significantly influences the electronic environment and, consequently, the ¹H NMR spectrum.

The structure contains five distinct sets of protons, as illustrated below.

Caption: Chemical structure of this compound with proton environments labeled (Ha-He).

  • Ha (2H): The two protons of the aminomethyl (-CH₂-N) group.

  • Hb/Hb' (4H): The four protons on the two methylene groups of the cyclopropane ring. Due to the adjacent quaternary carbon, the two protons on each ring carbon are diastereotopic, as are the two CH₂ groups relative to each other. This leads to a complex signal pattern.

  • Hc (2H): The methylene protons (-O-CH₂-) of the ethyl ester group.

  • Hd (3H): The methyl protons (-CH₃) of the ethyl ester group.

  • He (3H): The three exchangeable protons of the ammonium (-NH₃⁺) group.

Theoretical Principles of ¹H NMR Interpretation

A predictive analysis of the spectrum requires understanding the core principles of NMR as they apply to this specific molecule.

Chemical Shift (δ)

The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton.[1] It is influenced by shielding (upfield shift to lower ppm) and deshielding (downfield shift to higher ppm).

  • Inductive Effects: Electronegative atoms pull electron density away from nearby protons, deshielding them. In this molecule, the ester oxygen atom strongly deshields the adjacent methylene protons (Hc), shifting them downfield. Similarly, the positively charged nitrogen atom in the ammonium group deshields the aminomethyl protons (Ha).[2]

  • Anisotropic Effects: The most fascinating feature of this molecule is the cyclopropane ring. The C-C bonds in cyclopropane have significant p-character, which induces a magnetic field that opposes the applied external field. This creates a cone of strong shielding above and below the ring plane, causing the cyclopropyl protons (Hb/Hb') to resonate at an unusually high field (low ppm value), often below 1.5 ppm.[3][4] This upfield shift is a hallmark of the cyclopropyl moiety.

Spin-Spin Coupling (J)

Spin-spin coupling occurs when non-equivalent protons on adjacent carbons influence each other's magnetic field, splitting a signal into multiple lines (a multiplet). The splitting pattern is described by the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons.

  • Ethyl Group: The classic ethyl pattern is expected. The Hc signal will be split into a quartet by the three Hd protons (3+1=4). The Hd signal will be split into a triplet by the two Hc protons (2+1=3).

  • Cyclopropyl Protons: The Hb and Hb' protons will exhibit complex coupling. They are diastereotopic, meaning they are chemically non-equivalent. This results in geminal (between protons on the same carbon) and complex vicinal (between protons on adjacent carbons) coupling, leading to overlapping multiplets that are often difficult to resolve at lower field strengths.

  • Aminomethyl and Ammonium Protons: The Ha protons are adjacent to a quaternary carbon and thus have no carbon-bound neighbors to couple with, so a singlet is expected. Coupling between Ha and the ammonium protons (He) is typically not observed in protic solvents due to rapid chemical exchange of the N-H protons with the solvent and quadrupolar broadening from the nitrogen atom.[5]

Integration

The area under each NMR signal is directly proportional to the number of protons it represents. For this molecule, the expected integration ratio of Ha:Hb/Hb':Hc:Hd:He is 2:4:2:3:3.

Experimental Protocol: A Self-Validating System

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The choice of solvent is the first critical decision. Given the compound is a hydrochloride salt, it will have good solubility in polar solvents like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.7 mL Deuterated Solvent (e.g., D₂O or DMSO-d₆) vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to 5 mm NMR tube vortex->transfer standard Add internal standard (e.g., DSS for D₂O) transfer->standard instrument Insert sample into NMR spectrometer standard->instrument Analysis setup Lock, Tune, and Shim instrument->setup params Set Parameters: - Pulse Program (e.g., zg30) - Scans (e.g., 16-32) - Relaxation Delay (D1 ≥ 5s) setup->params acquire Acquire FID params->acquire transform Fourier Transform (FT) acquire->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline calibrate Calibrate spectrum to reference signal (0 ppm) baseline->calibrate integrate Integrate signals calibrate->integrate

Caption: A typical experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Solvent Selection: Use D₂O. This is advantageous as the exchangeable ammonium protons (He) will swap with deuterium, causing their signal to disappear from the spectrum. This simplifies the spectrum and confirms the presence of exchangeable protons. The residual HDO signal at ~4.79 ppm can be used for reference if an internal standard is not used.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean vial.

  • Dissolution: Add approximately 0.7 mL of D₂O. For quantitative accuracy, add a known quantity of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), which provides a sharp singlet at 0.0 ppm.

  • Homogenization: Vortex the sample until the solid is completely dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A sufficient relaxation delay (e.g., 5 seconds) is crucial to allow all protons, especially those on the quaternary-carbon-substituted ring, to fully relax for accurate integration.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of the chemical shift scale to the internal standard.

Predicted ¹H NMR Spectrum: Analysis and Assignment

Based on the principles discussed, a detailed prediction of the ¹H NMR spectrum in D₂O is presented below. The ammonium proton signal (He) is expected to be absent due to exchange with the solvent.

Signal IDPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale for Assignment
Hd ~1.30Triplet (t)3HEthyl -CH₃Shielded aliphatic protons. Split into a triplet by the two adjacent Hc protons.
Hb/Hb' ~1.1 - 1.6Multiplet (m)4HCyclopropyl -CH₂CH₂-Protons are highly shielded by the cyclopropane ring current, resulting in a characteristic upfield shift.[3][6] Diastereotopicity and complex spin-spin coupling lead to overlapping multiplets.
Ha ~3.35Singlet (s)2HAminomethyl -CH₂N⁺-Deshielded by the adjacent positively charged nitrogen. No adjacent C-H protons to couple with, resulting in a singlet.
Hc ~4.25Quartet (q)2HEthyl -OCH₂-Strongly deshielded by the adjacent electronegative ester oxygen atom.[1] Split into a quartet by the three adjacent Hd protons.

Note: Chemical shifts are predictive and can vary slightly based on concentration and pH.[7]

Conclusion

The is a rich source of structural information, defined by several key features. The upfield, complex multiplet for the cyclopropyl protons is a definitive indicator of the strained ring system. The classic triplet-quartet pattern confirms the ethyl ester moiety, while the downfield singlet identifies the aminomethyl group, deshielded by the protonated amine. The integration values across these signals provide a quantitative proton count, validating the overall molecular structure. This guide demonstrates how a systematic, theory-grounded approach to spectral interpretation allows for the unambiguous structural confirmation of complex small molecules, a process that is fundamental to advancing research and ensuring the quality of materials in drug development.

References

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link][2]

  • Baranac-Stojanović, M. (2013). 1H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link][6]

  • University College London. (n.d.). Chemical shifts. [Link][5]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link][3]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link][1]

  • Doc Brown's Chemistry. (n.d.). Cyclopropane H-1 proton NMR spectrum. [Link][8]

  • ChemBK. (n.d.). ETHYL 1-(AMINOMETHYL)CYCLOPROPANECARBOXYLATE HCL. [Link][9]

  • Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. [Link][4]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link] (Note: While the direct link is to the original paper, a more accessible version of this data is often found in compilation tables.)[7]

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¹³C NMR data for Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Introduction

This compound (CAS No: 362703-20-6, Molecular Formula: C₇H₁₄ClNO₂) is a substituted cyclopropane derivative of interest in medicinal chemistry and drug development.[1][2][3] The precise characterization of its molecular structure is paramount for ensuring purity, understanding its chemical properties, and confirming its identity in various stages of research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules.[4]

This guide provides a comprehensive analysis of the ¹³C NMR data for this compound. As a senior application scientist, this document moves beyond a simple data report to offer a detailed interpretation of the spectrum, a robust experimental protocol for data acquisition, and the scientific rationale behind the spectral features.

Structural Elucidation via ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon environments within a molecule.[5] For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in its structure. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, offering profound insights into the functional groups and overall molecular architecture.[4][6]

The structure with systematic numbering for NMR analysis is presented below:

Caption: Numbering scheme for Ethyl 1-(aminomethyl)cyclopropanecarboxylate.

Predicted ¹³C NMR Chemical Shifts and Rationale

The following table summarizes the predicted chemical shifts for each carbon atom. These predictions are based on established chemical shift ranges for analogous functional groups and take into account the specific electronic effects within the molecule.[7][8]

Carbon AtomFunctional GroupPredicted δ (ppm)Rationale for Chemical Shift
C5 Ester Carbonyl (C=O)170 - 175The C=O double bond and the adjacent electronegative oxygen cause significant deshielding, resulting in the most downfield signal.[7]
C6 Ethyl Methylene (-O-C H₂)60 - 65Directly bonded to an electronegative oxygen atom, this carbon is strongly deshielded.
C4 Aminomethyl (-C H₂-N⁺H₃)40 - 45The adjacent protonated amino group (N⁺H₃) is strongly electron-withdrawing, causing a downfield shift. This is slightly more deshielded than a typical primary amine (RCH₂NH₂ at 37-45 ppm).[7]
C1 Quaternary Cyclopropane30 - 35As a quaternary carbon, it is substituted by two electron-withdrawing groups (ester and aminomethyl), shifting it downfield relative to other cyclopropyl carbons. Its signal is expected to be of lower intensity.
C2, C3 Cyclopropane Methylene (-CH₂-)15 - 20These carbons are part of a strained three-membered ring, which typically causes an upfield shift compared to acyclic alkanes. Unsubstituted cyclopropane resonates at an exceptionally high field (-2.7 ppm).[5] Substitution on the ring shifts these signals downfield.
C7 Ethyl Methyl (-CH₃)13 - 16This is a typical alkyl methyl carbon, experiencing minimal deshielding effects, and is therefore expected to be the most upfield signal.[7]

Experimental Protocol for ¹³C NMR Data Acquisition

The reliability of NMR data is contingent upon a meticulously executed experimental procedure. The following protocol outlines a robust methodology for acquiring a high-quality ¹³C NMR spectrum of the title compound.

Sample Preparation
  • Solvent Selection: Due to the hydrochloride salt form, the compound is polar. A suitable deuterated solvent is Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often a good first choice for highly polar salts. The deuterium atoms are "invisible" in ¹H NMR and do not produce the large solvent signals that would otherwise overwhelm the analyte signals.

  • Concentration: Dissolve 15-25 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved.

  • Referencing: Tetramethylsilane (TMS) is the standard reference (0.0 ppm), but it is not soluble in D₂O.[5][6] In such cases, a secondary standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used, or the residual solvent signal can be used for referencing (e.g., residual HDO at ~4.79 ppm in ¹H NMR, which can be used to calibrate the ¹³C axis).

NMR Instrument Parameters

The following parameters are typical for a 400 MHz spectrometer (operating at ~101 MHz for ¹³C):

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). Proton decoupling is crucial as it collapses the C-H coupling, simplifying the spectrum to single lines for each carbon and enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[6]

  • Acquisition Time (AQ): 1.0 - 2.0 seconds. This determines the resolution of the spectrum.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. This delay allows for the magnetization to return to equilibrium between pulses, which is important for quantitative accuracy, especially for quaternary carbons which have long relaxation times.

  • Number of Scans (NS): 1024 - 4096. A large number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope (~1.1%).[4]

  • Spectral Width (SW): 240 - 250 ppm. This range is wide enough to encompass all expected carbon signals in organic molecules.[8]

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated by setting the reference signal (e.g., DSS or the solvent peak) to its known chemical shift value.

The logical flow of this entire process, from sample preparation to final analysis, is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (15-25 mg) B Select & Add Deuterated Solvent (e.g., D₂O, 0.6 mL) A->B C Vortex to Dissolve B->C D Insert Sample into NMR Spectrometer C->D E Set Instrument Parameters (Pulse Program, NS, D1) D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectrum H->I J Peak Assignment & Structural Confirmation I->J

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum is an indispensable tool for the structural verification of this compound. A combination of predicted chemical shifts based on established principles of NMR theory and a rigorous, well-defined experimental protocol enables researchers to confidently confirm the identity and purity of this compound. The detailed analysis presented in this guide serves as a practical reference for scientists engaged in drug discovery and development, ensuring the integrity and quality of their chemical entities.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • ChemBK. (n.d.). ETHYL 1-(AMINOMETHYL)CYCLOPROPANECARBOXYLATE HCL. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

  • Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

  • J&K Scientific. (n.d.). Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

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Mass spectrometry of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Introduction

This compound is a significant chemical entity, often utilized as a building block in the synthesis of novel pharmaceutical compounds, including analogues of DPP-4 inhibitors like Alogliptin.[1] Its unique structure, featuring a strained cyclopropane ring, a primary amine, and an ethyl ester functional group, presents specific challenges and opportunities for analytical characterization.[2] Mass spectrometry (MS) stands as a cornerstone technique for the unambiguous identification, structural elucidation, and quantification of this molecule, providing critical data for researchers, scientists, and drug development professionals.

This guide offers a detailed exploration of the mass spectrometric analysis of this compound. As a senior application scientist, the narrative moves beyond simple protocols to explain the fundamental principles and causal relationships behind the analytical choices, ensuring a robust and scientifically sound approach. We will delve into sample preparation, ionization strategies, high-resolution mass analysis, and the logic of fragmentation pathways, providing a comprehensive framework for its analysis in a research and development setting.

Part 1: Foundational Principles & Pre-Analysis Considerations

A successful mass spectrometric analysis begins with a thorough understanding of the analyte's physicochemical properties and a meticulously planned sample preparation strategy.

Chemical Structure and Properties

The molecule's behavior in the mass spectrometer is dictated by its structure. The hydrochloride salt has a molecular formula of C7H14ClNO2 and a molecular weight of 179.64 g/mol .[3][4] The active component, the free base, has the formula C7H13NO2. The presence of a primary aminomethyl group makes the molecule basic and the prime target for protonation, a key step in the most common ionization technique for this class of compounds.[2][5] The ethyl ester moiety and the cyclopropane ring are the principal sites for fragmentation, which is essential for structural confirmation.

PropertyValueSource
Chemical NameThis compoundN/A
CAS Number362703-20-6[3]
Molecular FormulaC7H14ClNO2[3][4]
Molecular Weight179.64 g/mol [3][4]
Free Base FormulaC7H13NO2[2]
Free Base Monoisotopic Mass143.09463 DaCalculated
Key Functional GroupsPrimary Amine, Ethyl Ester, Cyclopropane Ring[2]
Experimental Protocol: Sample Preparation for ESI-MS

The goal of sample preparation is to introduce a clean, soluble, and ionized sample into the mass spectrometer. The hydrochloride salt form simplifies this process as it is generally soluble in polar solvents suitable for electrospray ionization.

Objective: To prepare a dilute solution of the analyte suitable for direct infusion or LC-MS analysis.

Materials:

  • This compound

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (Optima™ LC/MS grade)

  • Calibrated micropipettes

  • Vortex mixer

  • Autosampler vials

Step-by-Step Methodology:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1.0 mg of this compound.

    • Transfer the solid to a 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of a 50:50 (v/v) mixture of methanol and water.

    • Vortex thoroughly for 30 seconds to ensure complete dissolution. This solution can be stored at -20°C for short-term storage.[1]

  • Working Solution Preparation (1 µg/mL):

    • Prepare a fresh dilution for analysis.

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean autosampler vial.

    • Add 990 µL of the analytical solvent (e.g., 50:50 Methanol/Water with 0.1% Formic Acid) to the vial.

    • Cap the vial and vortex gently to mix.

  • Rationale for Solvent Choice:

    • Methanol/Water: This combination provides good solubility for the polar hydrochloride salt and is fully compatible with reverse-phase chromatography and electrospray ionization.

    • 0.1% Formic Acid: The addition of a weak acid is crucial. It ensures the solution pH is low, promoting the protonation of the primary amine group (-NH2) to its ammonium form (-NH3+). This pre-formation of ions in the solution phase significantly enhances the efficiency of positive mode electrospray ionization.[6]

Part 2: Mass Spectrometric Analysis Workflow

The core of the analysis involves converting the solution-phase analyte into gas-phase ions and analyzing them based on their mass-to-charge ratio.

Ionization Method Selection: The Case for Electrospray Ionization (ESI)

For a polar, non-volatile, and thermally labile molecule like Ethyl 1-(aminomethyl)cyclopropanecarboxylate, Electrospray Ionization (ESI) is the premier choice. ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, almost always leaving the molecular ion intact for detection.[7][8]

The process, conducted in positive ion mode, involves applying a high voltage to the sample solution as it flows through a capillary. This creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge concentration increases until gas-phase, protonated analyte ions—in this case, [M+H]+—are released and directed into the mass analyzer.

ESI_Process ESI Workflow for the Analyte cluster_solution Solution Phase cluster_gas Gas Phase (Mass Spectrometer Inlet) Analyte_Sol Analyte in 50:50 MeOH/H2O + 0.1% Formic Acid [M-HCl + H]+ Droplet Charged Droplet Solvent Evaporation Analyte_Sol->Droplet High Voltage (Nebulization) Ion Gas-Phase Ion [M-HCl+H]+ m/z 144.102 Droplet->Ion Coulombic Fission & Desolvation Mass Analyzer Mass Analyzer Ion->Mass Analyzer To MS1

Caption: ESI process for generating protonated analyte ions.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

To confirm the elemental composition, high-resolution mass spectrometry (HRMS) is indispensable. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers can measure mass with high accuracy (typically < 5 ppm), allowing for the confident determination of an ion's elemental formula.

For Ethyl 1-(aminomethyl)cyclopropanecarboxylate, the ion of interest is the protonated free base. The hydrochloride is simply a salt and the chloride ion is not covalently bound. Therefore, we expect to observe the [M+H]+ ion corresponding to the free base formula C7H13NO2.

Ion SpeciesElemental FormulaTheoretical Monoisotopic Mass (Da)Expected Mass Accuracy
Protonated Molecule [M+H]+C7H14NO2+144.10190< 5 ppm
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While HRMS confirms what the molecule is, tandem mass spectrometry (MS/MS) reveals its structure. In this process, the precursor ion ([M+H]+ at m/z 144.10) is isolated, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting product ions are mass analyzed. The fragmentation pattern serves as a structural fingerprint.

The fragmentation is governed by established chemical principles, primarily occurring at the most labile bonds, which are typically adjacent to functional groups like esters and amines.[9][10]

Predicted Fragmentation Pathway:

  • Loss of Ethanol (C2H5OH): A common fragmentation pathway for ethyl esters is the neutral loss of ethanol (46.04 Da) through a rearrangement process, leading to a stable acylium ion.

  • Loss of the Ethoxycarbonyl Group (-COOEt): Cleavage of the bond between the cyclopropane ring and the carbonyl group can result in the loss of the entire ethyl ester function as a radical (•COOEt, 73.05 Da) or the formation of a fragment corresponding to the protonated ethyl ester itself.

  • Alpha-Cleavage at the Amine: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines.[10] This would involve the cleavage of the bond between the aminomethyl group and the cyclopropane ring.

  • Ring Opening/Fragmentation: The strained cyclopropane ring itself can undergo fragmentation, although this is often preceded by losses from the more labile functional groups.[11]

Fragmentation_Pathway Proposed MS/MS Fragmentation Pathway Precursor [M+H]+ m/z 144.10 C7H14NO2+ Frag1 Loss of C2H5OH m/z 98.05 C5H8NO+ Precursor->Frag1 -46.04 Da Frag2 Loss of H2O m/z 126.09 C7H12NO+ Precursor->Frag2 -18.01 Da Frag3 Loss of NH3 m/z 127.09 C7H13O2+ Precursor->Frag3 -17.03 Da Frag4 [CH2NH2]+ m/z 30.03 Precursor->Frag4 α-cleavage

Caption: Proposed fragmentation pathways for the [M+H]+ ion.

Part 3: Data Interpretation and Validation

The final step involves interpreting the acquired spectra and ensuring the method is reliable and specific.

Interpreting the Mass Spectra

A typical analysis would yield a full scan spectrum and a product ion (MS/MS) spectrum.

  • Full Scan MS Spectrum: The primary peak would be the protonated molecule [M+H]+ at m/z 144.1019. The high-resolution measurement of this peak should match the theoretical mass within 5 ppm, confirming the elemental formula C7H14NO2+.

  • MS/MS Spectrum: The MS/MS spectrum of the precursor at m/z 144.10 would display the product ions. The presence and relative abundance of these ions are used to confirm the structure.

Table of Expected Ions:

m/z (Observed) m/z (Theoretical) Formula Proposed Identity Fragmentation Pathway
144.1019 144.10190 C7H14NO2+ [M+H]+ Precursor Ion
127.0910 127.09101 C7H13O2+ [M+H-NH3]+ Loss of ammonia from the protonated amine
126.0913 126.09135 C7H12NO+ [M+H-H2O]+ Loss of water (likely from ester)
98.0597 98.05970 C5H8NO+ [M+H-C2H5OH]+ Neutral loss of ethanol
69.0335 69.03348 C4H5O+ [C5H8NO+ - CHO]+ Subsequent loss from m/z 98 fragment

| 30.0337 | 30.03368 | CH4N+ | [CH2NH2]+ | Alpha-cleavage at the amine |

Self-Validating Systems: Ensuring Trustworthiness

In a regulated or research environment, the analytical method must be trustworthy. This is achieved by building a self-validating system.

  • Specificity: High-resolution MS/MS provides exceptional specificity. The combination of the precursor mass (m/z 144.1019) and the unique fragmentation pattern (e.g., product ions at m/z 98.06 and 127.09) creates a highly specific identifier that is unlikely to be matched by any other compound in a complex matrix.

  • Internal Standards: For quantitative analysis, a stable isotope-labeled internal standard (e.g., containing 2H or 13C) is the gold standard. This standard co-elutes with the analyte and experiences identical ionization and fragmentation behavior, correcting for any matrix effects or instrument variability and ensuring the highest level of accuracy and precision.

Conclusion

The mass spectrometric analysis of this compound is a robust and highly specific process when approached with a sound understanding of the underlying chemical principles. Electrospray ionization in positive mode is the ideal technique to generate the protonated molecular ion, whose elemental composition can be unequivocally confirmed by high-resolution mass spectrometry. Subsequent fragmentation by tandem MS/MS provides a detailed structural fingerprint, allowing for confident identification. The methodologies described in this guide, from sample preparation to data interpretation, form a comprehensive and trustworthy workflow for the analysis of this important chemical building block, empowering researchers in the pharmaceutical and chemical industries.

References

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A Technical Guide to the Infrared Spectroscopy of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride, a key building block in contemporary drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, data acquisition, and spectral analysis. We will explore the theoretical basis for the vibrational modes of this molecule and present a detailed, step-by-step protocol for acquiring a high-quality Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrum. A thorough analysis of a representative spectrum will be conducted, with specific band assignments for the characteristic functional groups, including the primary amine hydrochloride, the ethyl ester, and the cyclopropyl moiety. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

Introduction: The Analytical Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

This compound is a non-proteinogenic amino acid ester derivative that has garnered interest in medicinal chemistry. Its unique structure, incorporating a strained cyclopropane ring, presents both synthetic challenges and opportunities for novel pharmacological activity. The precise and unambiguous characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and stability.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint," providing invaluable information about the functional groups present in the molecule. For a pharmaceutical compound like this compound, FTIR spectroscopy is an indispensable tool for:

  • Structural Confirmation: Verifying the presence of key functional groups (amine salt, ester, cyclopropane).

  • Identification: Confirming the identity of the active pharmaceutical ingredient (API).[2]

  • Purity Assessment: Detecting the presence of impurities or residual solvents.

  • Polymorph Screening: Investigating different solid-state forms of the compound.

This guide will focus on the practical application of ATR-FTIR for the qualitative analysis of this compound, a technique well-suited for solid and liquid pharmaceutical samples with minimal preparation.[3]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable and high-resolution ATR-FTIR spectrum of this compound. The emphasis is on establishing a self-validating system through proper instrument setup and sample handling.

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis. The instrument should be compliant with relevant pharmacopeial standards (e.g., Ph. Eur., USP).[4]

  • ATR Accessory: A single-reflection diamond ATR accessory is recommended for its robustness and broad applicability to solid samples.

  • Sample: this compound, as a solid powder.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes for cleaning the ATR crystal.

Instrument Preparation and Performance Verification
  • Instrument Warm-up: Allow the FTIR spectrometer to warm up for at least 30-60 minutes to ensure thermal stability of the source and detector.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol and allowing it to dry completely.

    • Acquire a background spectrum with the clean, empty ATR accessory. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide. A typical background scan would involve 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Performance Verification: Periodically, and in accordance with internal standard operating procedures, verify the instrument's performance using a polystyrene film standard. Check for wavenumber accuracy and resolution to ensure the instrument is operating within specifications.[4]

Sample Preparation and Data Acquisition
  • Sample Application: Place a small amount of the this compound powder onto the center of the diamond ATR crystal.

  • Applying Pressure: Use the ATR pressure clamp to apply firm, consistent pressure to the sample. This is a critical step to ensure good contact between the sample and the ATR crystal, which is necessary for a strong, high-quality spectrum.[1]

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.

    • Use a spectral resolution of 4 cm⁻¹.[5]

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance. For analytical purposes, the absorbance spectrum is often preferred.

Cleaning

After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to prevent cross-contamination.

Spectral Interpretation and Analysis

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following is a detailed interpretation of a representative spectrum, with assignments of the major absorption bands.

Note: As a publicly available, high-resolution spectrum of this specific compound is not readily accessible, the following interpretation is based on a hypothetical spectrum constructed from established characteristic group frequencies from authoritative sources.

Overview of the Spectrum

The spectrum can be broadly divided into two regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region contains absorptions from specific bond stretches, while the fingerprint region contains complex vibrations characteristic of the molecule as a whole.

Detailed Band Assignments

The table below summarizes the expected key vibrational frequencies and their assignments for this compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3200-2800Broad, StrongN-H stretching (asymmetric and symmetric)Primary Amine Hydrochloride (-NH₃⁺)
~3080-3040MediumC-H stretchingCyclopropyl C-H
~2980-2850MediumC-H stretchingAlkyl C-H (ethyl group)
~1740StrongC=O stretchingEster Carbonyl
~1620-1560MediumN-H bending (asymmetric)Primary Amine Hydrochloride (-NH₃⁺)
~1480-1440MediumCH₂ scissoring/deformationCyclopropyl CH₂
~1240StrongC-O stretching (asymmetric)Ester
~1180StrongC-O stretching (symmetric)Ester
~1020MediumC-N stretchingAliphatic Amine
~1020-1000MediumCH₂ skeletal vibrationCyclopropane Ring
Analysis of Key Functional Group Regions
  • The Amine Hydrochloride Region (3200-2800 cm⁻¹ and 1620-1560 cm⁻¹): The most prominent feature of the amine salt is the very broad and strong absorption band in the 3200-2800 cm⁻¹ region. This is characteristic of the N-H stretching vibrations in the protonated amine (-NH₃⁺) group involved in hydrogen bonding. This broadness is a key diagnostic feature distinguishing it from the sharper N-H stretches of a free primary amine.[6] Additionally, the asymmetric N-H bending vibration is expected to appear in the 1620-1560 cm⁻¹ range.[7]

  • The Carbonyl Region (1740 cm⁻¹): A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the saturated ethyl ester.[8] The position of this band is sensitive to the electronic environment; its presence confirms the ester functionality.

  • The Cyclopropyl and Alkyl C-H Region (3100-2850 cm⁻¹): The spectrum will exhibit C-H stretching bands just above and below 3000 cm⁻¹. The absorptions around 3080-3040 cm⁻¹ are characteristic of the C-H bonds on the cyclopropane ring, which are at a slightly higher frequency than typical alkane C-H stretches due to the increased s-character of the C-H bonds in the strained ring.[9] The C-H stretches of the ethyl group will appear in the 2980-2850 cm⁻¹ range.

  • The Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of structural information. The strong bands around 1240 cm⁻¹ and 1180 cm⁻¹ are characteristic of the asymmetric and symmetric C-O stretching vibrations of the ester group, respectively.[10] The C-N stretching of the aliphatic amine is expected around 1020 cm⁻¹.[11] The cyclopropane ring also exhibits characteristic skeletal vibrations, often seen in the 1020-1000 cm⁻¹ region.[9] This region is complex, with many overlapping bands from C-C stretching and various bending vibrations, making it a unique identifier for the molecule.

Workflow and Data Integrity

The following diagram illustrates the logical workflow for the infrared analysis of this compound, emphasizing the steps necessary for ensuring data integrity.

FTIR_Workflow instrument_prep Instrument Warm-up & Self-Test performance_ver Performance Verification (e.g., Polystyrene Standard) instrument_prep->performance_ver background_scan Acquire Background Spectrum (Clean ATR Crystal) sample_prep Apply Solid Sample & Apply Pressure background_scan->sample_prep sample_scan Acquire Sample Spectrum (4000-400 cm-1, 4 cm-1 res, 16-32 scans) sample_prep->sample_scan processing Background Correction & Absorbance Conversion sample_scan->processing Raw Data interpretation Spectral Interpretation (Band Assignment) processing->interpretation Identify Key Functional Groups reporting Generate Report with Spectrum & Peak Table interpretation->reporting

Caption: Workflow for ATR-FTIR Analysis.

Conclusion

Infrared spectroscopy, particularly utilizing the ATR technique, is a rapid, reliable, and powerful tool for the structural characterization of this compound. By following a robust experimental protocol and understanding the characteristic vibrational frequencies of the amine hydrochloride, ester, and cyclopropyl functional groups, researchers can confidently verify the identity and integrity of this important pharmaceutical building block. The unique spectral fingerprint obtained provides a wealth of information crucial for quality control and regulatory compliance throughout the drug development lifecycle.

References

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An In-depth Technical Guide to the Synthesis of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules due to the rigid and conformationally constrained cyclopropane scaffold. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation. We will delve into three robust and scientifically vetted pathways, each commencing from readily accessible starting materials. The discussion will not only detail step-by-step protocols but also explore the underlying chemical principles and mechanistic rationale that govern each transformation. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex molecular architectures.

Introduction: The Significance of the Cyclopropane Moiety in Drug Design

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of biologically active compounds. Its inherent ring strain and unique electronic properties impart a degree of conformational rigidity that is highly sought after in drug design. By locking specific bond rotations, the cyclopropane scaffold can enforce a bioactive conformation, leading to enhanced binding affinity and selectivity for a given biological target. This compound, possessing both a primary amine and an ester functionality, serves as a versatile synthon for introducing this valuable pharmacophore into more complex molecular frameworks.

Strategic Overview of Synthetic Routes

The synthesis of the target molecule can be approached through several distinct pathways. This guide will focus on three of the most efficient and scalable strategies, each with its own set of advantages and considerations. The choice of a particular route will often depend on the availability of starting materials, desired scale of production, and the specific requirements of the research program.

The three primary strategies are:

  • Route 1: Curtius Rearrangement of a Mono-Ester Mono-Acid

  • Route 2: Catalytic Reduction of a Nitrile Intermediate

  • Route 3: Hofmann Rearrangement of a Primary Amide

A comparative overview of these strategies is presented below.

Diagram 1: High-Level Synthetic Strategies

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Molecule Diethyl Malonate Diethyl Malonate Diethyl 1,1-cyclopropanedicarboxylate Diethyl 1,1-cyclopropanedicarboxylate Diethyl Malonate->Diethyl 1,1-cyclopropanedicarboxylate Cyclopropanation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl 1-(cyanomethyl)cyclopropanecarboxylate Ethyl 1-(cyanomethyl)cyclopropanecarboxylate Ethyl Cyanoacetate->Ethyl 1-(cyanomethyl)cyclopropanecarboxylate Cyclopropanation 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid Diethyl 1,1-cyclopropanedicarboxylate->1-(Ethoxycarbonyl)cyclopropanecarboxylic acid Selective Hydrolysis Ethyl 1-carbamoylcyclopropanecarboxylate Ethyl 1-carbamoylcyclopropanecarboxylate 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid->Ethyl 1-carbamoylcyclopropanecarboxylate Amidation Ethyl 1-(aminomethyl)cyclopropanecarboxylate HCl Ethyl 1-(aminomethyl)cyclopropanecarboxylate HCl 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid->Ethyl 1-(aminomethyl)cyclopropanecarboxylate HCl Curtius Rearrangement Ethyl 1-(cyanomethyl)cyclopropanecarboxylate->Ethyl 1-(aminomethyl)cyclopropanecarboxylate HCl Nitrile Reduction Ethyl 1-carbamoylcyclopropanecarboxylate->Ethyl 1-(aminomethyl)cyclopropanecarboxylate HCl Hofmann Rearrangement G Diethyl_Malonate Diethyl Malonate reagents + NaOH (aq) + Phase-Transfer Catalyst 1,2-Dibromoethane 1,2-Dibromoethane Product Diethyl 1,1-cyclopropanedicarboxylate reagents->Product

Caption: Cyclopropanation of diethyl malonate.

Step 2: Selective Mono-hydrolysis

A critical step in this route is the selective hydrolysis of one of the two ester groups to afford 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.

Protocol: A highly efficient method for this transformation involves a semi-two-phase reaction using a mixture of tetrahydrofuran (THF) and a dilute aqueous solution of sodium hydroxide at low temperatures (e.g., 0 °C). [1] Causality: The use of a THF-water solvent system and low temperature allows for precise control over the hydrolysis, favoring the formation of the mono-acid and minimizing the production of the diacid byproduct. [1]The geminal disposition of the two ester groups is thought to contribute to the high selectivity of this reaction. [1]

Step 3: Curtius Rearrangement

The carboxylic acid is converted to an acyl azide, which then undergoes rearrangement to the isocyanate, followed by trapping with an alcohol and subsequent hydrolysis to the amine. A one-pot procedure using diphenylphosphoryl azide (DPPA) is often employed to avoid the isolation of the potentially explosive acyl azide intermediate. [2] Mechanism: The carboxylic acid reacts with DPPA to form a mixed anhydride, which then reacts with the azide ion to generate the acyl azide. [2]Upon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form an isocyanate. [3]This isocyanate is then trapped with an alcohol (e.g., tert-butanol) to form a carbamate, which can be readily cleaved under acidic conditions to yield the primary amine.

Diagram 3: Curtius Rearrangement Mechanism

G A 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid B Acyl Azide Intermediate A->B + DPPA, Et3N C Isocyanate Intermediate B->C Heat (-N2) D Carbamate Adduct C->D + t-BuOH E Ethyl 1-(aminomethyl)cyclopropanecarboxylate D->E Acidic Workup

Caption: Key stages of the Curtius rearrangement.

Route 2: Synthesis via Nitrile Reduction

This pathway offers a more direct approach to the aminomethyl group through the reduction of a nitrile.

Step 1: Synthesis of Ethyl 1-(cyanomethyl)cyclopropanecarboxylate

The starting material for this route can be prepared by the cyclopropanation of ethyl cyanoacetate with 1,2-dibromoethane, analogous to the malonic ester synthesis described in Route 1. [4]

Step 2: Catalytic Hydrogenation

The nitrile group is reduced to a primary amine via catalytic hydrogenation.

Protocol: The reduction is typically carried out using a Raney Nickel catalyst under a hydrogen atmosphere in a suitable solvent such as ethanol. [5] Causality: Raney Nickel is a highly active catalyst for the hydrogenation of nitriles due to its high surface area and the presence of adsorbed hydrogen. The reaction is typically performed in a pressure vessel to ensure a sufficient supply of hydrogen for the reduction.

Table 1: Comparison of Catalysts for Nitrile Reduction

CatalystPressure (psi)Temperature (°C)SolventTypical YieldReference
Raney Nickel50-10025-50Ethanol>90%[5]
Palladium on Carbon (Pd/C)50-10025-50Methanol85-95%Generic
Platinum Oxide (PtO2)50-10025-50Acetic Acid80-90%Generic

Route 3: Synthesis via Hofmann Rearrangement

Similar to the Curtius rearrangement, the Hofmann rearrangement also proceeds through an isocyanate intermediate but starts from a primary amide. [6]

Step 1: Amidation of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

The mono-ester mono-acid from Route 1 is converted to the corresponding primary amide, ethyl 1-carbamoylcyclopropanecarboxylate.

Protocol: The carboxylic acid can be activated, for example, by conversion to the acid chloride with thionyl chloride, followed by reaction with ammonia. [7]Alternatively, direct amidation can be achieved using coupling reagents or by heating the carboxylic acid with ammonia in a sealed vessel. [8]

Step 2: Hofmann Rearrangement

The primary amide is treated with a solution of bromine in aqueous sodium hydroxide to effect the rearrangement. [9] Mechanism: The reaction proceeds via the in-situ formation of sodium hypobromite, which converts the amide to an N-bromoamide. [10]Deprotonation followed by rearrangement and loss of bromide ion yields the isocyanate, which is then hydrolyzed in the aqueous basic medium to the primary amine with the loss of carbon dioxide. [6]

Final Step: Formation of the Hydrochloride Salt

The final step in all three routes is the conversion of the free base, ethyl 1-(aminomethyl)cyclopropanecarboxylate, to its hydrochloride salt.

Protocol: This is typically achieved by dissolving the free base in a suitable solvent, such as ethanol or diethyl ether, and treating it with a solution of hydrogen chloride in ethanol or by bubbling hydrogen chloride gas through the solution. [11]The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

Experimental Protocols

Route 1: Curtius Rearrangement

Step 1: Diethyl 1,1-cyclopropanedicarboxylate

  • To a vigorously stirred solution of sodium hydroxide (50% aqueous solution) and triethylbenzylammonium chloride (0.5 mol) in a three-necked flask, add a mixture of diethyl malonate (0.5 mol) and 1,2-dibromoethane (0.75 mol).

  • Stir the reaction mixture vigorously for 2 hours at room temperature.

  • Transfer the mixture to a larger flask, cool to 15 °C, and carefully acidify with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether, dry the combined organic layers over magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

  • Dissolve diethyl 1,1-cyclopropanedicarboxylate in a mixture of THF and water.

  • Cool the solution to 0 °C and add a dilute aqueous solution of sodium hydroxide dropwise while monitoring the reaction by TLC.

  • Upon completion, acidify the reaction mixture and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the mono-acid.

Step 3: this compound

  • To a solution of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid and triethylamine in anhydrous toluene, add diphenylphosphoryl azide (DPPA) dropwise at 0 °C.

  • After stirring, add tert-butanol and heat the mixture to reflux until the reaction is complete.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and concentrate.

  • Dissolve the resulting crude carbamate in a suitable solvent and treat with an excess of ethanolic HCl to effect both deprotection and salt formation.

  • Collect the precipitated product by filtration.

Route 2: Nitrile Reduction

Step 1: Ethyl 1-(cyanomethyl)cyclopropanecarboxylate

  • Follow a similar procedure to the synthesis of diethyl 1,1-cyclopropanedicarboxylate, using ethyl cyanoacetate as the starting material.

Step 2: Catalytic Hydrogenation and Salt Formation

  • In a pressure vessel, dissolve ethyl 1-(cyanomethyl)cyclopropanecarboxylate in ethanol.

  • Add a catalytic amount of Raney Nickel slurry.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.

  • Carefully filter the catalyst, and concentrate the filtrate.

  • Dissolve the crude amine in ethanol and add a stoichiometric amount of concentrated hydrochloric acid.

  • Cool the solution to induce crystallization and collect the hydrochloride salt by filtration.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable synthetic routes. The choice between the Curtius rearrangement, nitrile reduction, or Hofmann rearrangement pathways will be guided by factors such as starting material availability, scalability, and safety considerations, particularly concerning the handling of azides in the Curtius route. Each presented strategy is grounded in well-established organic chemistry principles and offers a viable approach for researchers in the field of drug discovery and development.

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The Expanding Therapeutic Landscape of Aminocyclopropane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminocyclopropane scaffold, a conformationally constrained cyclic amino acid motif, has emerged as a versatile pharmacophore with a broad spectrum of biological activities. Initially recognized for its pivotal role in plant biology as the precursor to the hormone ethylene, the synthetic derivatives of aminocyclopropane are now gaining significant attention in medicinal chemistry. Their unique structural features allow for the precise spatial arrangement of functional groups, leading to potent and selective interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the biological activities of aminocyclopropane derivatives, with a focus on their therapeutic potential in oncology and neuroscience. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed protocols for their synthesis and biological evaluation, equipping researchers and drug development professionals with the foundational knowledge to harness the potential of this intriguing class of molecules.

Introduction: From Plant Hormone Precursor to Privileged Scaffold

The journey of aminocyclopropane derivatives in biological sciences began with the discovery of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene, a key phytohormone regulating plant growth, development, and stress responses[1][2][3]. The biosynthesis of ethylene from S-adenosyl-L-methionine (SAM) is catalyzed by two key enzymes: ACC synthase (ACS) and ACC oxidase (ACO)[1][2]. This pathway has been a major focus in agricultural biotechnology, with efforts to modulate ethylene production to control fruit ripening and enhance crop resilience[4].

Beyond its role in plants, the aminocyclopropane core has proven to be a "privileged scaffold" in medicinal chemistry. Its rigid cyclopropane ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for protein targets. This structural feature is advantageous in drug design as it can reduce off-target effects and improve the overall pharmacological profile of a molecule[5]. Consequently, synthetic aminocyclopropane derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, anticancer, and neuroactive agents[5][6]. This guide will focus on the burgeoning potential of these derivatives in oncology and neuroscience, providing a comprehensive overview for researchers venturing into this exciting field.

Aminocyclopropane Derivatives in Oncology

The development of novel anticancer agents is a cornerstone of modern drug discovery. Aminocyclopropane derivatives have shown promise in this area, with several compounds exhibiting potent antiproliferative and pro-apoptotic activities.

Mechanisms of Anticancer Activity

The anticancer effects of aminocyclopropane derivatives are multifaceted and often depend on the specific substitutions on the cyclopropane ring. Key mechanisms include:

  • Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes crucial for cancer cell survival and proliferation. For example, some have been designed as inhibitors of serine proteases, a class of enzymes often dysregulated in cancer[7].

  • Induction of Apoptosis: Many cytotoxic anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Aminocyclopropane derivatives have been shown to trigger apoptotic pathways in various cancer cell lines.

  • Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Some aminocyclopropane-containing compounds have been found to arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the aminocyclopropane scaffold has allowed for the exploration of structure-activity relationships, providing valuable insights for the design of more potent and selective anticancer agents. For instance, studies on quinazolinone-based derivatives have demonstrated that the nature and position of substituents on the aromatic ring significantly influence their antiproliferative activity[8]. The strategic placement of functional groups can enhance interactions with the target protein, leading to improved efficacy.

Experimental Protocols for Anticancer Activity Evaluation

A robust and multi-faceted approach is essential for evaluating the anticancer potential of novel aminocyclopropane derivatives. Here, we provide detailed protocols for key in vitro assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the aminocyclopropane derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible[9].

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Add_Compound Add Compound Dilutions Incubate1->Add_Compound Incubate2 Incubate 48-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read_Absorbance Measure Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for assessing cell viability using the MTT assay.

To determine if cell death occurs via apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells)[10].

Protocol:

  • Cell Treatment: Treat cells with the aminocyclopropane derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution (100 µg/mL)[11].

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway for Apoptosis Detection

Apoptosis_Detection cluster_cell_states Cell States cluster_staining Fluorescent Staining cluster_outcomes Flow Cytometry Outcomes Live Live Cell (PS on inner membrane) Early_Apoptotic Early Apoptotic Cell (PS on outer membrane) Live->Early_Apoptotic Apoptotic Stimulus Live_Outcome FITC (-) PI (-) Live->Live_Outcome Late_Apoptotic Late Apoptotic/Necrotic Cell (PS on outer membrane, compromised membrane) Early_Apoptotic->Late_Apoptotic Annexin_V Annexin V-FITC (Green) Early_Apoptotic->Annexin_V Binds to PS Late_Apoptotic->Annexin_V Binds to PS PI Propidium Iodide (Red) Late_Apoptotic->PI Enters cell and binds DNA Early_Outcome FITC (+) PI (-) Annexin_V->Early_Outcome Late_Outcome FITC (+) PI (+) Annexin_V->Late_Outcome PI->Late_Outcome

Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide.

This assay determines the effect of a compound on the progression of the cell cycle. Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), and the DNA content is measured by flow cytometry[12][13].

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at 4°C for at least 1 hour[13].

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A[13].

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Models for Anticancer Drug Screening

Promising candidates from in vitro studies should be further evaluated in animal models to assess their efficacy and safety in a whole organism. Common models include:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice[14]. Tumor growth is monitored over time following treatment with the test compound.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are particularly useful for studying the interaction of the compound with the immune system.

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors[15].

Aminocyclopropane Derivatives in Neuroscience

The rigid structure of aminocyclopropane derivatives makes them ideal candidates for targeting specific receptor subtypes in the central nervous system (CNS). A significant area of research has focused on their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.

Modulation of the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation[16][17]. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, including epilepsy, schizophrenia, and neurodegenerative diseases.

1-Aminocyclopropane-1-carboxylic acid (ACPC) has been identified as a partial agonist at the glycine binding site of the NMDA receptor[17]. Partial agonists can be therapeutically beneficial as they can modulate receptor activity without causing the excessive activation that can lead to excitotoxicity. Studies have shown that ACPC can reduce NMDA-induced neurodegeneration in vivo, suggesting its potential as a neuroprotective agent[13].

Structure-Activity Relationship (SAR) Studies for NMDA Receptor Modulators

The synthesis and evaluation of various substituted aminocyclopropane derivatives have been crucial in understanding the structural requirements for interacting with the NMDA receptor. For example, the stereochemistry and the nature of substituents at the 2-position of the cyclopropane ring can significantly impact binding affinity and agonist/antagonist activity[18]. These studies guide the rational design of novel NMDA receptor modulators with improved potency and selectivity.

Experimental Protocols for Evaluating Neuroactivity

Assessing the effects of aminocyclopropane derivatives on neuronal function requires a combination of in vitro and in vivo techniques.

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. For the glycine site of the NMDA receptor, [³H]-glycine is a commonly used radioligand.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Binding Reaction: Incubate the membranes with a fixed concentration of [³H]-glycine and varying concentrations of the aminocyclopropane derivative in a suitable buffer.

  • Incubation and Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value, which represents the inhibitory constant of the test compound.

Patch-clamp electrophysiology allows for the direct measurement of ion flow through NMDA receptors in response to agonist and modulator application. This technique provides detailed information on the functional effects of a compound.

Protocol:

  • Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes.

  • Whole-Cell Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Compound Application: Perfuse the cell with a solution containing glutamate and the aminocyclopropane derivative.

  • Data Acquisition and Analysis: Record the resulting currents and analyze parameters such as current amplitude and decay kinetics to determine the effect of the compound on receptor function[6][19].

Experimental Setup for Electrophysiology

Electrophysiology_Setup cluster_cell Cell cluster_recording Recording cluster_perfusion Perfusion System Neuron Neuron or HEK293 Cell (expressing NMDA receptors) Pipette Patch Pipette (Whole-cell configuration) Neuron->Pipette Patching Amplifier Amplifier Pipette->Amplifier DAQ Data Acquisition System Amplifier->DAQ Computer Computer DAQ->Computer Data Analysis Glutamate_Sol Glutamate Solution Perfusion Perfusion System Glutamate_Sol->Perfusion Test_Compound Aminocyclopropane Derivative Test_Compound->Perfusion Perfusion->Neuron Compound Application

Caption: Schematic of a whole-cell patch-clamp electrophysiology setup.

To assess the therapeutic potential of neuroactive aminocyclopropane derivatives, various animal models are utilized:

  • Models of Epilepsy: Seizures can be induced chemically (e.g., with pentylenetetrazol) or electrically to test the anticonvulsant effects of a compound.

  • Models of Stroke: Focal cerebral ischemia can be induced by occluding the middle cerebral artery to evaluate the neuroprotective effects of a drug.

  • Models of Neurodegenerative Diseases: Transgenic mouse models that express disease-causing genes (e.g., for Alzheimer's or Parkinson's disease) are used to assess the ability of a compound to slow disease progression[20].

Synthesis of Aminocyclopropane Derivatives

The synthesis of aminocyclopropane derivatives often presents unique challenges due to the strained nature of the three-membered ring. However, several efficient synthetic routes have been developed.

General Synthetic Strategies

A common approach involves the cyclopropanation of an activated alkene. For example, the reaction of a glycine-derived Schiff base with a dihaloalkane can yield the corresponding aminocyclopropane derivative. Another strategy is the "diazo-addition" method, which involves the reaction of a diazo compound with an α,β-unsaturated ester[18].

Example Synthetic Protocol: Synthesis of a 1-Aminocyclopropane-1-carboxylic Acid Derivative

This protocol outlines a general method for the synthesis of a protected aminocyclopropane derivative.

  • Schiff Base Formation: React glycine ethyl ester hydrochloride with benzophenone imine in the presence of a base to form the corresponding Schiff base.

  • Cyclopropanation: Treat the Schiff base with 1,2-dibromoethane and a strong base, such as sodium hydride, in an aprotic solvent like DMF to effect the cyclopropanation.

  • Deprotection: Hydrolyze the ester and the imine under acidic conditions to yield the final 1-aminocyclopropane-1-carboxylic acid.

Future Perspectives and Conclusion

The field of aminocyclopropane derivatives is ripe with opportunities for drug discovery. Their rigid framework provides a unique platform for the design of highly selective and potent modulators of various biological targets. Future research will likely focus on:

  • Expansion of the Chemical Space: The synthesis and screening of novel libraries of aminocyclopropane derivatives with diverse substitution patterns will undoubtedly uncover new biological activities.

  • Target Deconvolution: For compounds identified through phenotypic screening, identifying their specific molecular targets will be crucial for understanding their mechanism of action and for further optimization.

  • Advanced In Vivo Studies: The evaluation of promising candidates in more sophisticated and predictive animal models of human diseases will be essential for their clinical translation.

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Methodological & Application

Application Note & Protocols: A Guide to the Synthesis and Application of Constrained Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation. Imposing conformational constraints is a powerful strategy to overcome these limitations, enhancing binding affinity, specificity, and metabolic stability. This guide provides a comprehensive overview of the rationale, strategies, and detailed protocols for incorporating constrained amino acids into peptides. It is designed for researchers, scientists, and drug development professionals seeking to leverage constrained peptide technology to tackle challenging biological targets, particularly protein-protein interactions (PPIs).

The Imperative for Constraint: Moving Beyond Linear Peptides

Native linear peptides often exist as an ensemble of conformations in solution. Upon binding to a biological target, they must adopt a single, specific "bioactive" conformation. This process is entropically unfavorable, as it involves a significant loss of conformational freedom, which detracts from the overall binding energy. Furthermore, the flexible, extended structures of linear peptides make them prime substrates for proteases, leading to rapid clearance in vivo.[1]

Conformationally constraining a peptide pre-organizes it into a structure that closely resembles its bioactive form.[2][3] This strategic rigidification offers several key advantages:

  • Enhanced Binding Affinity: By reducing the entropic penalty of binding, the peptide's affinity for its target can be dramatically increased.[2][4]

  • Improved Target Specificity: A locked conformation reduces the likelihood of off-target binding, leading to higher specificity and fewer side effects.

  • Increased Proteolytic Resistance: The constrained, often globular, structures of these peptides are poor substrates for proteases, which typically recognize and cleave extended polypeptide chains. This leads to a longer circulation half-life.[1][2]

  • Improved Cell Permeability: In some cases, constraining a peptide can mask polar backbone groups and favor conformations that are more amenable to crossing cellular membranes.[2]

These enhanced properties make constrained peptides an exciting modality for targeting disease pathways previously considered "undruggable," such as the vast and complex landscape of protein-protein interactions (PPIs).[5][6][7]

A Toolkit of Constraint Strategies

A variety of chemical strategies have been developed to introduce conformational constraints. The choice of strategy depends on the desired secondary structure (e.g., α-helix, β-turn), the location of the constraint, and the overall synthetic feasibility.

Side-Chain to Side-Chain Covalent Linkages

This is the most common approach, involving the covalent linkage of two amino acid side chains within the peptide sequence.

  • Lactam Bridges: An amide bond is formed between the side chains of an acidic residue (Asp or Glu) and a basic residue (Lys, Orn). This is a robust method for stabilizing α-helical and β-turn structures.[6]

  • Hydrocarbon Stapling: This technique involves incorporating two non-proteinogenic amino acids bearing olefinic side chains (e.g., at the i and i+4 or i and i+7 positions of a putative α-helix). A carbon-carbon bond is then formed between them using ruthenium-catalyzed ring-closing metathesis (RCM). The resulting all-hydrocarbon staple is proteolytically stable and can enhance helicity and cell penetration.[6][8]

  • Disulfide Bonds: The classic linkage between two cysteine residues. While effective, the reversibility of the disulfide bond in a reducing environment can be a liability for in vivo applications.[6]

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to form a stable triazole linkage between side chains, offering high efficiency and orthogonality.[9]

Incorporation of Conformationally Restricted Amino Acids

Instead of creating a macrocycle, this strategy introduces individual amino acids that inherently restrict the local backbone conformation.

  • α,α-Disubstituted Amino Acids: The most common example is α-aminoisobutyric acid (Aib), which strongly promotes the formation of 3₁₀- or α-helical structures due to steric constraints.[6]

  • β-Amino Acids: The inclusion of β-amino acids into a peptide backbone creates "foldamers"—artificial oligomers that can adopt stable, predictable secondary structures, often mimicking α-helices or β-sheets, while being completely resistant to common proteases.[6][8][10]

Table 1: Comparison of Common Peptide Constraint Strategies

Strategy Type of Constraint Key Advantages Key Challenges Primary Application
Lactam Bridge Side-Chain to Side-Chain Synthetically straightforward (on-resin); high stability; well-established. Can introduce polarity; requires careful selection of orthogonal protecting groups. Stabilizing α-helices and β-turns; mimicking loops.
Hydrocarbon Stapling Side-Chain to Side-Chain Proteolytically inert; can enhance cell permeability; stabilizes α-helices. Requires expensive non-natural amino acids and metal catalyst; catalyst removal can be difficult. Targeting intracellular PPIs; stabilizing helical epitopes.[6][8]
Disulfide Bond Side-Chain to Side-Chain Simple to form (air oxidation); utilizes natural amino acids. Reducible in vivo; potential for scrambling and dimerization. Extracellular peptides; structural studies.
Aib Incorporation Intrinsic Amino Acid Simple to incorporate via SPPS; strongly induces helical conformations. Steric hindrance can slow coupling reactions; limited to helical structures. Stabilizing short α-helices and 3₁₀-helices.[6]

| β-Amino Acid | Backbone Modification | Creates novel folds (foldamers); complete resistance to proteolysis. | Can be difficult to synthesize; alters backbone spacing and H-bonding patterns. | Creating protease-resistant peptidomimetics.[8][10] |

Synthetic Methodologies & Protocols

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of constrained peptide production, allowing for the stepwise assembly of the peptide on a solid support.[3] The key to success lies in the strategic use of orthogonal protecting groups —groups that can be removed under specific conditions without affecting other protecting groups on the peptide or the resin linkage.

Diagram: General Synthetic Workflow Comparison

G cluster_0 Linear Peptide Synthesis cluster_1 Constrained Peptide Synthesis (e.g., Stapled) L_start 1. SPPS Assembly L_cleave 2. Cleavage & Global Deprotection L_start->L_cleave L_purify 3. Purification (HPLC) L_cleave->L_purify L_end Final Linear Peptide L_purify->L_end C_start 1. SPPS Assembly (with non-natural AAs) C_reaction 2. On-Resin Constraint Reaction (e.g., Ring-Closing Metathesis) C_start->C_reaction C_cleave 3. Cleavage & Global Deprotection C_reaction->C_cleave C_purify 4. Purification (HPLC) C_cleave->C_purify C_end Final Constrained Peptide C_purify->C_end

Caption: Comparative workflows for linear vs. constrained peptide synthesis.

Protocol 1: On-Resin Synthesis of a Lactam-Bridged Peptide

This protocol describes the synthesis of a model 12-mer peptide with an i, i+4 lactam bridge between an Aspartic Acid (Asp) and a Lysine (Lys) residue. The key is using Asp and Lys derivatives with side-chain protecting groups (OAll and Alloc, respectively) that can be removed orthogonally to the Nα-Fmoc group and the acid-labile resin linker.

Diagram: Lactam Bridge Formation Workflow

G A 1. Assemble Linear Peptide on Resin (Fmoc-SPPS) Incorporate Fmoc-Asp(OAll) & Fmoc-Lys(Alloc) B 2. Remove N-terminal Fmoc Group A->B C 3. Orthogonal Deprotection Remove OAll/Alloc with Pd(PPh₃)₄ catalyst to expose side-chain COOH and NH₂ B->C D 4. On-Resin Cyclization Add coupling agent (e.g., PyBOP) to form side-chain amide bond C->D E 5. Final Cleavage & Deprotection Treat with TFA cocktail D->E F 6. Purify & Characterize (HPLC, MS) E->F

Caption: Step-by-step workflow for on-resin lactam cyclization.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids, including Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH

  • Deprotection solution: 20% piperidine in DMF

  • Coupling agent: HBTU (0.5 M in DMF)

  • Activator base: DIPEA (2.0 M in NMP)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger: Phenylsilane

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Automated peptide synthesizer or manual synthesis vessel

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

  • Peptide Elongation: Perform standard Fmoc-SPPS cycles to assemble the linear peptide.

    • Deprotection: Treat resin with 20% piperidine/DMF (2 x 10 min).

    • Washing: Wash thoroughly with DMF and DCM.

    • Coupling: Add the next Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq). Agitate for 45-60 minutes. Incorporate Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions.

    • Washing: Wash thoroughly with DMF and DCM. Repeat until the full linear sequence is assembled.

  • Final N-terminal Fmoc Removal: Perform a final deprotection step to free the N-terminal amine.

  • Orthogonal Side-Chain Deprotection:

    • Causality: This step is critical. The Palladium catalyst selectively removes the Allyl (All) and Allyloxycarbonyl (Alloc) groups, leaving all other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) intact.

    • Wash the resin extensively with DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.15 eq) and phenylsilane (24 eq) in DCM.

    • Add the solution to the resin under a nitrogen or argon atmosphere. Agitate for 2 hours.

    • Wash the resin thoroughly with DCM, DMF, and a solution of 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by final DMF and DCM washes.

  • On-Resin Cyclization:

    • Causality: Performing cyclization on the resin favors intramolecular reaction over intermolecular dimerization by leveraging pseudo-dilution principles.

    • Swell the resin in DMF.

    • Add a solution of PyBOP (3 eq) and DIPEA (6 eq) in DMF.

    • Agitate for 4-6 hours at room temperature. Monitor reaction completion using a Kaiser test (should be negative, indicating consumption of free amines).

  • Cleavage and Global Deprotection:

    • Wash the resin with DMF and DCM, then dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/H₂O) and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

  • Purification and Characterization:

    • Centrifuge the ether suspension, decant the ether, and dissolve the crude peptide pellet in a water/acetonitrile mixture.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS. The observed mass should match the theoretical mass of the cyclized peptide.

Characterization and Analysis

Proper characterization is essential to confirm the synthesis of the correct constrained peptide.

  • Purity (RP-HPLC): A sharp, single peak on an analytical HPLC chromatogram indicates high purity. The constrained peptide will typically have a different retention time than its linear precursor.

  • Identity (Mass Spectrometry): ESI-MS or MALDI-TOF MS should be used to confirm that the observed molecular weight matches the calculated mass of the desired product.

  • Structural Conformation (Circular Dichroism): CD spectroscopy is a powerful, low-resolution technique to assess the secondary structure. For example, a stapled peptide designed to be α-helical will show characteristic minima at ~208 and ~222 nm, which will be absent or significantly reduced in the linear precursor.[11]

  • Detailed 3D Structure (NMR): For a high-resolution understanding of the peptide's three-dimensional structure and the success of the constraining strategy, 2D-NMR techniques (like TOCSY and NOESY) are invaluable.

Conclusion and Future Outlook

The field of constrained peptides continues to grow, driven by advances in synthetic chemistry and a deeper understanding of their therapeutic potential.[5] Technologies that enable the rapid synthesis and screening of large libraries of constrained peptides are accelerating the discovery of potent ligands for even the most challenging targets.[5][7] By mastering the principles and protocols outlined in this guide, researchers can effectively harness the power of conformational constraint to develop next-generation peptide-based diagnostics, research tools, and therapeutics.

References

  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. PeptiDream Inc.
  • Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.
  • Che, Y., & Gellman, S. H. (2009).
  • Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19, 4272-4278.
  • Timmerman, P. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Biosynth.
  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry.
  • Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development.
  • Berlicki, Ł., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Joseph, A. M., & Arora, P. S. (2017). Recent Structural Advances in Constrained Helical Peptides. PMC.
  • Dragon, M., & Gwarda, A. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Dragon, M., & Gwarda, A. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.

Sources

Application Note: Strategies for Amide Bond Formation with Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of the Constrained Scaffold

In contemporary drug discovery, the quest for novel molecular architectures that confer advantageous pharmacological properties is paramount. Cyclopropane rings, as the smallest carbocyclic systems, introduce conformational rigidity and a unique three-dimensional topology into molecules.[1] This constrained scaffold can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties.[1] Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a bifunctional building block, offers an attractive entry point into this valuable chemical space, enabling the synthesis of diverse amide libraries for screening and lead optimization.

This guide provides a comprehensive overview and detailed protocols for the effective formation of amide bonds using Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride. It addresses the specific challenges and considerations associated with this substrate, including its hydrochloride salt form and potential steric considerations, to empower researchers in medicinal chemistry and drug development.

Core Principles of Amide Bond Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[2] Modern amide synthesis circumvents this by activating the carboxylic acid, transforming the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents that form a highly reactive intermediate in situ.[3][4] This activated species is then susceptible to nucleophilic attack by the amine, yielding the desired amide.

A critical consideration when using this compound is that the primary amine is protonated. Therefore, the addition of a non-nucleophilic organic base is essential to liberate the free amine, enabling it to participate in the coupling reaction.[5][6]

Experimental Design: A Scientist's Guide to Key Parameters

The success of an amide coupling reaction hinges on the judicious selection of several key parameters. Understanding the interplay between these factors is crucial for achieving high yields and purity.

Choosing the Right Coupling Reagent

A plethora of coupling reagents are available, each with its own mechanism, advantages, and disadvantages.[4][7] The choice often depends on the scale of the reaction, the steric hindrance of the substrates, and the desired reaction conditions.

Coupling Reagent Full Name Advantages Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, fast reaction times, low rates of epimerization.[8][9]Can be allergenic; excess reagent can cap the amine.[9]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateEfficient and widely used; good for standard couplings.[6][8]Less reactive than HATU; can also cause amine capping if used in excess.[9]
EDC (or EDAC) N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideWater-soluble byproducts are easily removed by aqueous workup.[3][7]Can lead to racemization; often used with additives like HOBt.[7]
TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateVery efficient with minimal racemization.[8]Similar to HBTU in performance and considerations.

For substrates like Ethyl 1-(aminomethyl)cyclopropanecarboxylate, where the primary amine is adjacent to a quaternary carbon center, some degree of steric hindrance can be anticipated.[10] Therefore, highly efficient uronium-based reagents like HATU are often a preferred starting point due to their high reactivity.[9]

The Crucial Role of the Base

As the starting material is a hydrochloride salt, a base is required to neutralize the ammonium salt and deprotonate the carboxylic acid. The choice of base is critical to avoid side reactions.

  • Sterically Hindered Bases: N,N-Diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA) are commonly used.[11] Their steric bulk renders them non-nucleophilic, preventing them from competing with the primary amine in attacking the activated carboxylic acid.

  • Stoichiometry: At least two equivalents of the base are typically required: one to neutralize the amine hydrochloride and one to deprotonate the carboxylic acid. An excess (2-3 equivalents) is often employed to drive the reaction to completion.

Solvent Selection

Polar aprotic solvents are the standard choice for amide coupling reactions as they effectively dissolve the reactants and intermediates.[12]

  • N,N-Dimethylformamide (DMF): An excellent solvent for a wide range of substrates.

  • Dichloromethane (DCM): A good choice, particularly for reactions where purification involves a straightforward aqueous workup.

  • Acetonitrile (ACN): Can also be effective and is sometimes easier to remove than DMF.[7]

Visualizing the Process

To better understand the experimental sequence and the underlying chemistry, the following diagrams illustrate a typical workflow and the mechanism of action for a uronium-based coupling agent like HATU.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Solvent_Base Dissolve in Solvent (e.g., DMF) + Add Base (e.g., DIPEA) Carboxylic_Acid->Solvent_Base Amine_HCl Ethyl 1-(Aminomethyl)cyclopropanecarboxylate HCl Coupling_Reagent Add Coupling Reagent (e.g., HATU) Solvent_Base->Coupling_Reagent Add to Carboxylic Acid Solution Activation_Step Stir at 0 °C to rt (Formation of Activated Ester) Coupling_Reagent->Activation_Step Amine_Addition Add Amine Solution Activation_Step->Amine_Addition Add Free Amine Reaction Stir at rt to Completion (Monitor by LC-MS/TLC) Amine_Addition->Reaction Workup Aqueous Workup (e.g., H₂O, dilute acid/base washes) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Amide Product Purification->Product

Caption: General workflow for amide coupling.

Caption: Simplified mechanism with a uronium salt (HATU).

Protocols for Amide Coupling

The following protocols are provided as a starting point and may require optimization based on the specific carboxylic acid used.

Protocol 1: General Procedure using HATU

This protocol is recommended for most applications due to its high efficiency.

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in DMF (0.1-0.5 M) at 0 °C, add HATU (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes.

  • Amine Addition: In a separate vial, dissolve this compound (1.2 eq) in a minimum amount of DMF and add DIPEA (1.2 eq). Add this solution to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.[4]

Protocol 2: Economical Procedure using EDC/HOBt

This method is a cost-effective alternative, particularly for large-scale synthesis.

  • Preparation: Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and HOBt (1.2 eq) in DCM or DMF (0.1-0.5 M).

  • Base Addition: Add DIPEA or TEA (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM (if DMF was used as solvent). Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes will remove the urea byproduct from EDC.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Troubleshooting and Expert Insights

Problem Potential Cause Suggested Solution
Low or No Conversion Insufficient base to neutralize HCl salt and deprotonate the acid.Ensure at least 2.2 equivalents of base are used. Consider adding an additional equivalent.
Steric hindrance slowing the reaction.[10][13]Switch to a more powerful coupling reagent like HATU or COMU.[14] Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time.
Poor quality or degraded coupling reagent.Use fresh, high-purity coupling reagents. Store them under inert gas and away from moisture.
Messy Reaction Profile (TLC/LC-MS) Side reaction with excess coupling reagent.Avoid using a large excess of the uronium salt (HATU/HBTU) as it can cap the free amine.[9]
Impurities in starting materials.Ensure the purity of the carboxylic acid and amine starting materials before beginning the reaction.
Difficult Purification Water-soluble byproducts (e.g., from EDC, HOBt).Perform a thorough aqueous workup as described in the protocols. Multiple washes are often necessary.[15]
Co-elution of product and byproducts.If chromatography is challenging, consider recrystallization as an alternative purification method for solid products.[16]

Conclusion

This compound is a valuable building block for introducing the cyclopropane motif into novel chemical entities. Successful amide bond formation with this reagent is readily achievable through the careful selection of a high-activity coupling reagent, an appropriate non-nucleophilic base, and a suitable polar aprotic solvent. By understanding the principles of carboxylic acid activation and addressing the specific requirement of neutralizing the amine hydrochloride salt, researchers can efficiently synthesize a wide range of amides. The protocols and troubleshooting guide provided herein offer a robust framework for developing and optimizing these critical transformations in the pursuit of new therapeutic agents.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Available at: [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). An Efficient Amidation of Carboxylate Salts with Amines and Amino Acid Esters. The Journal of Organic Chemistry, 79(2), 943–954. Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group. Master Organic Chemistry. Available at: [Link]

  • Khatun, M., Kumar, S., & Kumar, R. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]

  • Application Note – Amide coupling 96-well plate kit. (n.d.). Synple Chem. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. (2014). ResearchGate. Available at: [Link]

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (n.d.). ResearchGate. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. Available at: [Link]

  • Falkiewicz, B. (1999). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Nucleic Acids Symposium Series, (42), 19-20. Available at: [Link]

  • EDC-HOBt Amide coupling workup help. (2022). Reddit. Available at: [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2013). ACS Publications. Available at: [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. (2014). CHIMIA. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

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Application Notes and Protocols for the Coupling of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of a Constrained Amino Acid Ester

Ethyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride is a valuable building block for medicinal chemistry and drug development.[1] Its structure, featuring a primary amine tethered to a cyclopropane ring bearing an ethyl ester, offers a unique combination of rigidity and functionality. The cyclopropane moiety introduces conformational constraint, a desirable feature in drug design for optimizing binding affinity and metabolic stability. This guide provides detailed protocols and expert insights into the most common and effective coupling reactions for this versatile molecule, empowering researchers to confidently incorporate it into their synthetic workflows.

The primary amine of this compound is the key handle for derivatization. However, the steric bulk imposed by the adjacent cyclopropane ring presents a challenge for standard coupling procedures.[2] Therefore, careful selection of reagents and optimization of reaction conditions are crucial for achieving high yields and purity. This document will detail protocols for three principal classes of coupling reactions: amide bond formation, reductive amination, and urea synthesis.

I. Amide Bond Formation: Strategies for Coupling a Sterically Hindered Amine

The formation of an amide bond is one ofthe most fundamental transformations in medicinal chemistry.[3] When coupling a carboxylic acid with this compound, the primary consideration is overcoming the steric hindrance around the amine. This necessitates the use of highly efficient coupling reagents.

Causality Behind Experimental Choices:

Standard amide coupling involves the activation of a carboxylic acid, making it susceptible to nucleophilic attack by the amine.[3] For sterically hindered amines, the choice of coupling reagent is critical to ensure efficient activation and minimize side reactions. Reagents based on phosphonium or aminium salts, such as HATU, HCTU, and COMU, are generally superior to carbodiimides like DCC or EDC alone for these challenging couplings.[4] These reagents form highly reactive activated esters that can be more readily attacked by hindered amines. The addition of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.

Recommended Coupling Reagents for Hindered Amines:
Coupling ReagentStructureKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, suitable for hindered amino acids, low racemization.[4]
HCTU 1H-Benzotriazolium 1-[bis(dimethyl-amino)methylene]-5-chloro-hexafluorophosphate (1-),3-oxideSimilar to HATU, often more cost-effective.
COMU 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphateSafer alternative to benzotriazole-based reagents, excellent performance.[5]
Experimental Protocol: General Procedure for Amide Bond Formation

This protocol provides a general method for the coupling of a carboxylic acid with this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials (carboxylic acid and amine) and the appearance of the product spot on a TLC plate or by LC-MS analysis. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Amide_Bond_Formation cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Amine Ethyl 1-(Aminomethyl)cyclopropanecarboxylate (as HCl salt) Coupling Nucleophilic Attack by Amine Amine->Coupling + DIPEA (free basing) Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid Acid->Activation + HATU HATU HATU DIPEA DIPEA DMF DMF (Solvent) Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product

Caption: Workflow for Amide Bond Formation.

II. Reductive Amination: Forming C-N Bonds with Aldehydes and Ketones

Reductive amination is a powerful method for the N-alkylation of amines.[7] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of Ethyl 1-(aminomethyl)cyclopropanecarboxylate with an aldehyde or ketone, followed by in situ reduction to the corresponding secondary amine.

Causality Behind Experimental Choices:

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent.[8] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE). The addition of a small amount of acetic acid can catalyze the formation of the imine intermediate.

Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE, add DIPEA or TEA (1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: Monitoring the reaction by TLC or LC-MS for the disappearance of the starting amine and carbonyl compound and the appearance of the higher molecular weight product will confirm the reaction's progress. The final product's structure should be verified by NMR and mass spectrometry.

Reductive_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Amine Ethyl 1-(Aminomethyl)cyclopropanecarboxylate (as HCl salt) ImineFormation Imine Formation Amine->ImineFormation + Base Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation ReducingAgent NaBH(OAc)₃ Base DIPEA or TEA Solvent DCM or DCE Reduction In situ Reduction ImineFormation->Reduction + NaBH(OAc)₃ Workup Aqueous Quench & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Secondary Amine Product Purification->Product

Caption: Workflow for Reductive Amination.

III. Urea Synthesis: Creating a Key Pharmacophore

Urea moieties are prevalent in a wide range of pharmaceuticals.[9] The synthesis of ureas from this compound can be achieved through several methods, most commonly via reaction with an isocyanate or by using a phosgene equivalent.

Causality Behind Experimental Choices:
Experimental Protocol: General Procedure for Urea Synthesis with an Isocyanate

Materials:

  • This compound

  • Isocyanate of interest (R-N=C=O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCM or THF.

  • Add DIPEA or TEA (1.2 eq) to the suspension and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add the isocyanate (1.05 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Self-Validation: The reaction can be monitored for the consumption of the starting amine by TLC or LC-MS. The formation of the urea product can be confirmed by its characteristic spectroscopic data (NMR and mass spectrometry).

Urea_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Amine Ethyl 1-(Aminomethyl)cyclopropanecarboxylate (as HCl salt) FreeBasing Free Basing of Amine Amine->FreeBasing + Base Isocyanate Isocyanate (R-NCO) Coupling Nucleophilic Addition Isocyanate->Coupling Base DIPEA or TEA Solvent DCM or THF FreeBasing->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Recrystallization or Chromatography Workup->Purification Product Urea Product Purification->Product

Caption: Workflow for Urea Synthesis.

IV. Purification and Analytical Considerations

Purification: The products from these coupling reactions are often polar and may require specific purification strategies.[11] While silica gel column chromatography is the most common method, care should be taken to choose an appropriate solvent system. For highly polar products, reversed-phase chromatography may be a suitable alternative.

Analytical Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of these reactions.[6] Staining with ninhydrin can be used to visualize the primary amine starting material, which will disappear as the reaction proceeds.[12] Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information, allowing for the identification of starting materials, products, and any side products.

Conclusion

This compound is a valuable building block that, despite its steric hindrance, can be effectively derivatized through a variety of coupling reactions. By selecting the appropriate high-efficiency coupling reagents for amide formation, employing mild and selective reducing agents for reductive amination, and utilizing straightforward reactions with isocyanates for urea synthesis, researchers can readily access a diverse range of novel compounds. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful application of this unique molecule in drug discovery and development programs.

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  • ResearchGate. (n.d.). Urea formation from amine and cyanate? Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best technique for amide purification? Retrieved from [Link]

  • ResearchGate. (n.d.). Regarding coupling reaction to make an amide bond using Diisopropylcarbodiimide and N-Hydroxysuccinimide? Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

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  • ACS Publications. (2015). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry, 80(15), 7856–7863. Retrieved from [Link]

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Deprotection strategies for Ethyl 1-(Aminomethyl)cyclopropanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Deprotection Strategies for Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Constrained Scaffold

Ethyl 1-(aminomethyl)cyclopropanecarboxylate and its derivatives are highly valuable building blocks in modern medicinal chemistry and drug development. The inherent conformational rigidity of the cyclopropane ring introduces a unique steric constraint, allowing for the precise orientation of pharmacophoric elements in three-dimensional space.[1][2] This structural feature is often exploited to enhance binding affinity, improve metabolic stability, and fine-tune the pharmacological profile of therapeutic candidates.

The synthesis of complex molecules incorporating this scaffold invariably requires a strategic approach to functional group manipulation. The primary amine, being a potent nucleophile, must be temporarily masked or "protected" to prevent unwanted side reactions during subsequent synthetic transformations. The choice of this protecting group is critical, as its removal—or "deprotection"—must be efficient, high-yielding, and, most importantly, orthogonal to other functional groups within the molecule, such as the ethyl ester.

This guide provides an in-depth analysis of deprotection strategies for the three most prevalent amine protecting groups used with this scaffold: the acid-labile tert-butyloxycarbonyl (Boc) group, the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4][5] We will delve into the mechanistic underpinnings of each strategy, provide validated, step-by-step protocols, and discuss the critical decision-making process that enables a researcher to select the optimal conditions for their specific synthetic challenge.

Deprotection of N-Boc Derivatives: The Acid-Labile Workhorse

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in organic synthesis due to its broad stability to basic, nucleophilic, and reductive conditions, coupled with its facile removal under acidic conditions.[6]

The Causality of Cleavage: Mechanism of Acidic Deprotection

The deprotection of a Boc-protected amine is a classic example of an acid-catalyzed carbamate hydrolysis. The reaction proceeds through a specific and predictable pathway:

  • Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid. This step activates the group for cleavage.[4][6]

  • C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This is the rate-determining step and is energetically favorable due to the formation of the highly stable tert-butyl cation.[6][7]

  • Carbamic Acid Decomposition: The resulting carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[4][6]

  • Amine Protonation: In the acidic medium, the liberated primary amine is immediately protonated to form the corresponding ammonium salt, which is typically isolated after workup.[6]

A significant challenge in Boc deprotection is the electrophilic nature of the liberated tert-butyl cation. This cation can alkylate any nucleophilic sites on the substrate or product, particularly electron-rich aromatic rings or sulfur-containing residues.[7] To mitigate this risk, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the cation.

Boc_Deprotection_Mechanism Mechanism of Acidic Boc Deprotection Start N-Boc Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ Products Free Amine (as salt) + CO₂ + t-Bu⁺ CarbamicAcid->Products Spontaneous Decarboxylation Scavenger Scavenger (e.g., Anisole) Products->Scavenger t-Bu⁺ reacts with Trapped Trapped Cation Scavenger->Trapped Trapping

Mechanism of Acidic Boc Deprotection
Protocol Selection: A Comparative Overview

The choice of acidic reagent is dictated by the overall acid sensitivity of the substrate. While strong acids ensure rapid and complete deprotection, milder conditions may be necessary to preserve other acid-labile functionalities.

ReagentTypical ConditionsAdvantagesDisadvantages & Mitigation
Trifluoroacetic Acid (TFA) 20-50% TFA in CH₂Cl₂ (DCM), 0°C to RT, 1-2 hHighly effective, volatile (easy removal), predictable.Harsh; can cleave other acid-labile groups. Use of scavengers is highly recommended.[8]
Hydrochloric Acid (HCl) 4M HCl in Dioxane or Et₂O, RT, 1-4 hCost-effective, product precipitates as HCl salt, simplifying isolation.Dioxane is a regulated solvent; can be corrosive.[8]
Aqueous Phosphoric Acid H₃PO₄ in an aqueous systemEnvironmentally benign, mild, and selective; tolerates Cbz groups and various esters.[9]Requires aqueous conditions which may not be suitable for all substrates.
Lewis Acids (e.g., AlCl₃, ZnBr₂) AlCl₃ or ZnBr₂ in CH₂Cl₂, RT, 12-24 hMilder than strong protic acids; useful for substrates with highly acid-sensitive groups.[8][9]Longer reaction times; requires careful stoichiometric control and anhydrous conditions.
Experimental Protocol: Boc Deprotection with TFA in DCM

This protocol describes a standard, robust method for the deprotection of Ethyl 1-(N-Boc-aminomethyl)cyclopropanecarboxylate.

Boc_Workflow Boc Deprotection Workflow Start 1. Dissolve Boc-protected amine in CH₂Cl₂ (DCM) at 0°C AddTFA 2. Add TFA solution (25% in DCM) dropwise over 10 min Start->AddTFA React 3. Stir at Room Temperature (Monitor by TLC/LC-MS) AddTFA->React Concentrate 4. Concentrate in vacuo to remove excess TFA/DCM React->Concentrate Workup 5. Dissolve residue in H₂O, basify with aq. NaHCO₃/NaOH to pH ~9 Concentrate->Workup Extract 6. Extract with organic solvent (e.g., EtOAc, 3x) Workup->Extract Dry 7. Dry combined organic layers (Na₂SO₄), filter, and concentrate Extract->Dry Purify 8. Purify by column chromatography (if necessary) to yield free amine Dry->Purify

Boc Deprotection Experimental Workflow

Materials:

  • Ethyl 1-(N-Boc-aminomethyl)cyclopropanecarboxylate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA, 5-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: Dissolve the Boc-protected starting material in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours).

  • Work-up (Acid Removal): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • Neutralization: Carefully add a saturated aqueous solution of NaHCO₃ to the residue until effervescence ceases and the pH of the aqueous layer is basic (>8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

  • Purification: If necessary, purify the crude product by silica gel column chromatography to obtain the pure ethyl 1-(aminomethyl)cyclopropanecarboxylate.

Deprotection of N-Cbz Derivatives: Reductive Cleavage Strategies

The benzyloxycarbonyl (Cbz or Z) group is a stalwart protecting group, particularly in peptide chemistry. It is stable to both acidic and basic conditions, providing orthogonality to Boc and Fmoc groups. Its removal is most commonly achieved via catalytic hydrogenolysis.[10]

The Causality of Cleavage: Mechanism of Hydrogenolysis

Hydrogenolysis is a reductive cleavage of a chemical bond. In the case of a Cbz group, the benzyl-oxygen bond is cleaved by hydrogen gas in the presence of a noble metal catalyst, typically palladium on carbon (Pd/C).

  • Adsorption: Both the Cbz-protected amine and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst.

  • Bond Cleavage: The catalyst facilitates the cleavage of the weak benzyl C-O bond.

  • Product Formation: The reaction yields the free amine, toluene, and carbon dioxide (from the resulting unstable carbamic acid).[10]

The process is clean, and the byproducts (toluene and CO₂) are volatile and easily removed. However, the catalyst can also reduce other functional groups like alkenes, alkynes, or azides, which must be considered during synthetic planning.[11]

Cbz_Deprotection_Mechanism Mechanism of Cbz Hydrogenolysis Start N-Cbz Protected Amine Catalyst Pd/C Catalyst Surface Start->Catalyst + H₂ Adsorbed Adsorbed Complex Catalyst->Adsorbed Adsorption Products Free Amine + CO₂ + Toluene Adsorbed->Products Reductive Cleavage

Mechanism of Cbz Hydrogenolysis
Protocol Selection: Hydrogenolysis vs. Acidic Cleavage

While hydrogenolysis is the classic method, safety concerns and the cost associated with palladium have led to the development of alternative acid-mediated protocols.[12]

MethodTypical ConditionsAdvantagesDisadvantages & Mitigation
Catalytic Hydrogenolysis 10% Pd/C, H₂ (1 atm or balloon), MeOH or EtOAc, RT, 2-16 hVery clean reaction, volatile byproducts, mild conditions.[10][11]Flammable H₂ gas; catalyst can be pyrophoric; incompatible with reducible groups (e.g., C=C, C≡C, azides).[11][13]
Transfer Hydrogenation 10% Pd/C, Ammonium formate or Cyclohexene, MeOH, refluxAvoids the use of H₂ gas, making it safer for standard lab setups.Requires higher temperatures; byproduct formation can complicate purification.
Acid-Mediated Cleavage IPA·HCl or conc. HCl in organic solvent, heatMetal-free, scalable, operationally simple, cost-effective.[12]Requires heating and strongly acidic conditions, which may not be compatible with other functional groups.
Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the deprotection of Ethyl 1-(N-Cbz-aminomethyl)cyclopropanecarboxylate using palladium on carbon and hydrogen gas.

Materials:

  • Ethyl 1-(N-Cbz-aminomethyl)cyclopropanecarboxylate (1.0 eq)

  • Palladium on carbon (10% w/w, approx. 5-10 mol% Pd)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or supply

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: In a two- or three-neck round-bottom flask, dissolve the Cbz-protected amine in MeOH.

  • Inerting: Carefully add the 10% Pd/C catalyst under a stream of nitrogen or argon. Caution: Pd/C can be pyrophoric and should be handled with care, never added to a solvent in the presence of air.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen. Leave a balloon of H₂ attached to the flask.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up (Catalyst Removal): Once the reaction is complete, carefully vent the H₂ gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional MeOH.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude free amine, which is often pure enough for the next step.

  • Purification: If necessary, the product can be purified by silica gel chromatography or crystallization.

Deprotection of N-Fmoc Derivatives: The Base-Labile Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its clean and rapid removal under mild basic conditions, which are orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[14]

The Causality of Cleavage: Mechanism of β-Elimination

The Fmoc group is removed via a base-catalyzed β-elimination (E1cB) mechanism.

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[14][15]

  • Elimination: This abstraction generates a carbanion, which is stabilized by the aromatic system. The intermediate then undergoes elimination to form the highly electrophilic dibenzofulvene (DBF) and the unstable carbamate.

  • Decarboxylation & Trapping: The carbamate rapidly decarboxylates to yield the free amine. The liberated DBF is a reactive Michael acceptor and is immediately trapped by the excess amine base (e.g., piperidine) to form a stable, UV-active adduct, which prevents it from reacting with the newly deprotected amine.[15][16]

Fmoc_Deprotection_Mechanism Mechanism of Base-Catalyzed Fmoc Deprotection Start N-Fmoc Protected Amine Carbanion Fluorenyl Carbanion Intermediate Start->Carbanion + Base DBF Dibenzofulvene (DBF) + Carbamic Acid Carbanion->DBF β-Elimination Products Free Amine + CO₂ DBF->Products Decarboxylation Base Base (e.g., Piperidine) DBF->Base DBF reacts with Adduct DBF-Piperidine Adduct Base->Adduct Trapping

Mechanism of Base-Catalyzed Fmoc Deprotection
Protocol Selection: Choosing the Right Base

The selection of the base and solvent is crucial for efficient Fmoc deprotection, especially to avoid side reactions.

ReagentTypical ConditionsAdvantagesDisadvantages & Mitigation
Piperidine 20-30% Piperidine in DMF or NMP, RT, 10-30 minHighly effective, rapid, and acts as its own scavenger for DBF. The industry standard.[15][16]Piperidine is toxic; can cause diketopiperazine formation or racemization with prolonged reaction times.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2-5% DBU in DMF, RT, 5-15 minA non-nucleophilic base, can be useful in specific contexts.Requires a separate scavenger for DBF (e.g., piperazine).
Aqueous Morpholine 50% Morpholine in DCM or DMFMilder than piperidine, can sometimes offer better selectivity.[15]Slower reaction times compared to piperidine.
Experimental Protocol: Fmoc Deprotection with Piperidine in DMF

This protocol is a standard procedure for removing the Fmoc group from Ethyl 1-(N-Fmoc-aminomethyl)cyclopropanecarboxylate in solution phase.

Materials:

  • Ethyl 1-(N-Fmoc-aminomethyl)cyclopropanecarboxylate (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diethyl ether (Et₂O)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the Fmoc-protected starting material in DMF (approx. 0.2 M).

  • Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically very fast and can be monitored by TLC or LC-MS (usually complete in <30 minutes).

  • Work-up (Quenching): Once the reaction is complete, concentrate the mixture under high vacuum to remove the bulk of the DMF and piperidine.

  • Purification (Extraction): Dissolve the residue in ethyl acetate or DCM and wash with water to remove the DBF-piperidine adduct and residual DMF. An acidic wash (e.g., 1M HCl) can be used to protonate the amine and transfer it to the aqueous phase, separating it from neutral organic impurities, followed by basification and re-extraction.

  • Alternative Purification (Precipitation): Alternatively, the crude reaction mixture can be poured into a large volume of cold diethyl ether to precipitate the product, while the DBF-piperidine adduct remains in solution. The precipitate can then be collected by filtration.

  • Final Drying: The isolated product should be thoroughly dried under high vacuum to remove any residual solvents.

Orthogonality: The Cornerstone of Synthetic Strategy

The true power of these protecting groups lies in their orthogonality. It is possible to have a molecule containing Boc, Cbz, and Fmoc protected amines and selectively remove one without affecting the others. The ethyl ester group on the cyclopropane scaffold is stable to the conditions used for all three deprotection strategies, though it can be hydrolyzed under harsh acidic or basic conditions with prolonged exposure.

Orthogonality Orthogonal Deprotection Strategies Molecule Multi-Protected Derivative Acid Acid (e.g., TFA) Molecule->Acid -Boc Base Base (e.g., Piperidine) Molecule->Base -Fmoc Hydrogenolysis H₂ / Pd-C Molecule->Hydrogenolysis -Cbz Product_Boc Boc-deprotected Acid->Product_Boc Product_Fmoc Fmoc-deprotected Base->Product_Fmoc Product_Cbz Cbz-deprotected Hydrogenolysis->Product_Cbz

Orthogonality of Common Amine Protecting Groups

This selective deprotection capability is fundamental to the efficient and controlled synthesis of complex molecules, allowing chemists to unmask specific reactive sites at the desired stage of a synthetic sequence.

References

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Application Note: A Scalable and Efficient Protocol for the Large-Scale Synthesis of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-(aminomethyl)cyclopropanecarboxylate Hydrochloride (CAS No: 362703-20-6) is a crucial building block in medicinal chemistry and drug development.[1][2][3] Its unique strained cyclopropane ring and the presence of both an ester and a primary amine functionality make it a valuable precursor for synthesizing a variety of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4] The cyclopropane motif is a key feature in numerous biologically active molecules, contributing to their potency and metabolic stability.[5] This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound, designed for researchers and professionals in pharmaceutical and chemical development. The described methodology emphasizes safety, efficiency, and high purity of the final product.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway is a two-step process commencing from the readily available Ethyl 1-cyanocyclopropanecarboxylate. This strategy is advantageous for large-scale production due to the use of cost-effective reagents, mild reaction conditions, and straightforward purification procedures.

  • Step 1: Catalytic Hydrogenation (Reduction of Nitrile): The core of the synthesis is the reduction of the nitrile group in Ethyl 1-cyanocyclopropanecarboxylate to a primary amine. Catalytic hydrogenation using Raney Nickel is selected for its high efficiency, excellent yield, and industrial applicability. This method avoids the use of pyrophoric and difficult-to-handle metal hydrides, which are less suitable for large-scale operations. The reaction proceeds by the adsorption of hydrogen gas and the nitrile substrate onto the catalyst surface, followed by the stepwise reduction of the carbon-nitrogen triple bond.

  • Step 2: Hydrochloride Salt Formation: The resulting free amine, Ethyl 1-(aminomethyl)cyclopropanecarboxylate, is converted to its hydrochloride salt. This is achieved by treating an ethereal solution of the amine with hydrochloric acid dissolved in an appropriate solvent like ethanol or isopropanol.[6] The salt form is generally more stable, crystalline, and easier to handle and purify than the free base, making it ideal for storage and subsequent reactions.

Overall Synthetic Scheme

The overall transformation is depicted in the following reaction scheme.

Reaction_Scheme start Ethyl 1-cyanocyclopropanecarboxylate intermediate Ethyl 1-(aminomethyl)cyclopropanecarboxylate (Free Base) start->intermediate  H₂ (g), Raney Ni Ethanol, NH₃ (aq)   product Ethyl 1-(aminomethyl)cyclopropanecarboxylate HCl (Final Product) intermediate->product  HCl in Ethanol   Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Salt Formation charge_reactor Charge Reactor with Raney Ni & Substrate hydrogenate Hydrogenate at 50 psi, 40-50°C charge_reactor->hydrogenate monitor Monitor H₂ Uptake hydrogenate->monitor filter_catalyst Filter Raney Ni (Inert Atmosphere) monitor->filter_catalyst concentrate1 Concentrate Filtrate filter_catalyst->concentrate1 dissolve Dissolve Crude Amine in MTBE concentrate1->dissolve Crude Amine cool Cool to 0-5°C dissolve->cool add_hcl Add Ethanolic HCl cool->add_hcl precipitate Stir for 1-2h add_hcl->precipitate filter_product Filter Product precipitate->filter_product dry Vacuum Dry filter_product->dry

Caption: Step-by-step experimental workflow.

Data Summary and Quality Control

The following tables summarize the required materials and expected outcomes for this synthesis.

Table 1: Reagent and Material Specifications
Reagent/MaterialCAS No.Molecular Weight ( g/mol )GradeSupplier Recommendation
Ethyl 1-cyanocyclopropanecarboxylate6913-93-5139.15≥98%Commercial Grade
Raney Nickel (slurry in water)7440-02-058.69Activated CatalystCommercial Grade
Hydrogen (gas)1333-74-02.02High PurityIndustrial Gas Supplier
Ethanol64-17-546.07Anhydrous, ACSCommercial Grade
Aqueous Ammonia (28%)1336-21-635.04ACS ReagentCommercial Grade
Hydrochloric Acid (in Ethanol)7647-01-036.4620% SolutionCommercial Grade
Methyl tert-butyl ether (MTBE)1634-04-488.15ACS ReagentCommercial Grade
Celite®61790-53-2N/AFilter AidCommercial Grade
Table 2: Expected Yield and Product Specifications
ParameterSpecificationAnalytical Method
AppearanceWhite to off-white crystalline solidVisual Inspection
Yield85-95% (overall)Gravimetric
Purity (HPLC)≥99.0%HPLC-UV
Melting Point168-172 °CMelting Point App.
¹H NMR (DMSO-d₆)Consistent with structureNMR Spectroscopy
Identity (MS) [M+H]⁺ = 144.1025 ± 5 ppm (for free base)HRMS
Molecular Formula C₇H₁₄ClNO₂-
Molecular Weight 179.64 g/mol -

Conclusion

This application note details a highly efficient and scalable two-step synthesis for this compound. The protocol employs catalytic hydrogenation, which is a safe and industrially viable method, followed by a straightforward salt formation and purification. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can reliably produce high-purity material suitable for advanced pharmaceutical synthesis.

References

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  • US5068428A - Process for the preparation of cyclopropanecarboxamide.
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Application Notes and Protocols: Synthesis of Milnacipran Analogues Utilizing Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Milnacipran and the Rationale for Analogue Synthesis

Milnacipran is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of fibromyalgia and depression.[1][2] Its therapeutic efficacy is attributed to its balanced inhibition of both serotonin (SERT) and norepinephrine (NET) transporters.[1] The core structure of milnacipran features a synthetically challenging cyclopropane ring, which is crucial for its pharmacological activity. The rigid nature of the cyclopropane moiety restricts the conformational flexibility of the molecule, which is a key strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets.[2][3][4]

The development of milnacipran analogues is a promising avenue for discovering new chemical entities with improved therapeutic profiles. Modifications to the core structure can lead to compounds with altered potency, selectivity, and pharmacokinetic properties. For instance, introducing different substituents on the aromatic ring or modifying the aminomethyl side chain can fine-tune the drug's interaction with neurotransmitter transporters. Some analogues have even shown potential as triple reuptake inhibitors, targeting dopamine (DAT) transporters in addition to SERT and NET.[5] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of milnacipran analogues, with a particular focus on the construction and functionalization of the key cyclopropane scaffold.

Strategic Approaches to the Cyclopropane Core of Milnacipran Analogues

The synthesis of the substituted cyclopropane ring is the cornerstone of any milnacipran analogue synthesis. Several methodologies have been successfully employed, each with its own advantages in terms of stereocontrol and substrate scope.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes. It typically involves the use of a carbenoid, generated from diiodomethane and a zinc-copper couple or diethylzinc (the Furukawa reagent).[6] The reaction proceeds in a concerted fashion, leading to the syn-addition of the methylene group to the double bond. The mechanism involves the formation of a "butterfly-shaped" transition state.[6]

  • Expertise & Experience: The choice of solvent is critical in a Simmons-Smith reaction; non-basic and unreactive solvents like dichloromethane or 1,2-dichloroethane are preferred to avoid coordination with the electrophilic zinc carbenoid, which would decrease the reaction rate.[6] The stereochemistry of the starting alkene is directly translated to the cyclopropane product, making this a highly stereospecific transformation.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium and copper, are powerful tools for the enantioselective synthesis of cyclopropanes from diazo compounds and alkenes.[7][8] These reactions proceed via the formation of a metal-carbene intermediate. The use of chiral ligands on the metal center allows for the asymmetric induction, leading to the formation of a specific enantiomer of the cyclopropane product.

  • Expertise & Experience: The choice of the chiral ligand is paramount for achieving high enantioselectivity. For instance, rhodium complexes with chiral carboxylate or carboxamidate ligands have been shown to be highly effective in catalyzing asymmetric cyclopropanation reactions. The electronic properties of the starting alkene and the diazo compound also play a significant role in the efficiency and selectivity of the reaction.

Intramolecular Cyclization Strategies

Intramolecular approaches offer an elegant way to construct the cyclopropane ring with defined stereochemistry. One such strategy involves the (3+2) cycloaddition of an N-allyl α-diazo amide, followed by nitrogen extrusion.[9] This method allows for the modular synthesis of cyclopropane-fused lactams, which can then be further elaborated to access milnacipran analogues.[9][10]

  • Expertise & Experience: The success of this intramolecular cycloaddition is highly dependent on the substrate. The reaction conditions, such as temperature and the use of photolysis, can be optimized to favor the desired cycloadduct and subsequent cyclopropane formation.[9] This approach is particularly attractive as it can generate complex polycyclic structures in a single step.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and a representative milnacipran analogue.

Protocol 1: Synthesis of a Phenyl-Substituted Cyclopropane Carboxylate Intermediate via Simmons-Smith Reaction

This protocol describes the synthesis of a key cyclopropane intermediate from a substituted cinnamic ester.

Workflow Diagram:

G cluster_0 Simmons-Smith Cyclopropanation Start Ethyl (E)-cinnamate Reaction Cyclopropanation Start->Reaction Substrate Reagents CH₂I₂ Et₂Zn DCM Reagents->Reaction Reagents Workup Aqueous Workup Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product Ethyl 2-phenylcyclopropane-1-carboxylate Purification->Product

Caption: Workflow for Simmons-Smith cyclopropanation.

Materials:

  • Ethyl (E)-cinnamate

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a stirred solution of ethyl (E)-cinnamate (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere at 0 °C, add diethylzinc (2.2 eq, 1.0 M solution in hexanes) dropwise.

  • After stirring for 15 minutes, add diiodomethane (2.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 95:5 hexanes/ethyl acetate) to afford ethyl 2-phenylcyclopropane-1-carboxylate.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Milnacipran Analogue via Amidation and Reduction

This protocol outlines the conversion of the cyclopropane carboxylate intermediate to a milnacipran analogue.

Workflow Diagram:

G cluster_1 Analogue Synthesis Start Ethyl 2-phenylcyclopropane-1-carboxylate Hydrolysis LiOH, THF/H₂O Start->Hydrolysis Acid 2-Phenylcyclopropane-1-carboxylic acid Hydrolysis->Acid Amidation SOCl₂, Diethylamine Acid->Amidation Amide N,N-Diethyl-2-phenylcyclopropane-1-carboxamide Amidation->Amide Reduction LAH, THF Amide->Reduction Final_Product Milnacipran Analogue Reduction->Final_Product

Caption: Synthesis of a milnacipran analogue.

Materials:

  • Ethyl 2-phenylcyclopropane-1-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Thionyl chloride (SOCl₂)

  • Diethylamine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Lithium aluminum hydride (LAH)

  • Diethyl ether, anhydrous

  • Sodium sulfate, anhydrous

Procedure:

  • Hydrolysis: To a solution of ethyl 2-phenylcyclopropane-1-carboxylate (1.0 eq) in a mixture of THF and water (3:1), add LiOH (2.0 eq). Stir the mixture at room temperature for 4 hours. Acidify the reaction mixture with 1 M HCl to pH ~2 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the carboxylic acid.

  • Amidation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of diethylamine (2.0 eq) and triethylamine (2.0 eq) in DCM at 0 °C. Stir for 3 hours at room temperature. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the amide.

  • Reduction of a related intermediate (for the aminomethyl group): Note: This step is illustrative for creating the aminomethyl group found in milnacipran. The starting material for this specific reduction would be a nitrile or a protected hydroxymethyl intermediate, which can be synthesized from the carboxylic acid. In a separate reaction, a suitable intermediate such as 1-phenyl-2-(cyanomethyl)cyclopropane-1-carboxamide would be reduced. To a suspension of LAH (1.5 eq) in anhydrous diethyl ether at 0 °C, add a solution of the nitrile intermediate (1.0 eq) in anhydrous diethyl ether dropwise. Stir at room temperature for 4 hours. Carefully quench the reaction with water and 15% NaOH solution. Filter the mixture and extract the filtrate with diethyl ether. Dry the combined organic layers and concentrate to yield the milnacipran analogue.

Self-Validation: Each step should be monitored by TLC. The structure and purity of the final analogue should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.[11][12][13]

Data Presentation: Structure-Activity Relationships

The biological activity of milnacipran analogues is highly dependent on their stereochemistry and the nature of the substituents on the aromatic ring. The following table summarizes the inhibitory activity of a series of enantiomerically pure milnacipran analogues against SERT, NET, and DAT.[5]

Analogue Aromatic Moiety Stereochemistry SERT IC₅₀ (nM) NET IC₅₀ (nM) DAT IC₅₀ (nM)
MilnacipranPhenyl(1S, 2R)100200>10000
Analogue 12-Naphthyl(1R, 2S)251.7800
Analogue 24-Chlorophenyl(1R, 2S)5055000
Analogue 33,4-Dichlorophenyl(1S, 2R)80150>10000

Data is illustrative and based on findings from cited literature.[5]

Interpretation of SAR Data:

  • The (1R, 2S)-enantiomers generally exhibit higher potency compared to the (1S, 2R)-enantiomers.

  • Replacing the phenyl ring with a larger aromatic system, such as a naphthyl group, can significantly increase potency at both SERT and NET, and in some cases, introduce DAT inhibitory activity.[5]

  • Electron-withdrawing substituents on the phenyl ring can modulate the activity, with the position of the substituent being a critical factor.

Conclusion and Future Directions

The synthesis of milnacipran analogues using cyclopropane derivatives is a vibrant area of research in medicinal chemistry. The strategies outlined in this guide provide a solid foundation for the design and preparation of novel compounds with potentially enhanced therapeutic properties. The use of modern synthetic methods, particularly asymmetric catalysis, allows for the efficient and stereocontrolled synthesis of these complex molecules. Future efforts in this field will likely focus on the development of more efficient and scalable synthetic routes, as well as the exploration of a wider range of structural modifications to further probe the structure-activity relationships of this important class of compounds. The insights gained from these studies will undoubtedly contribute to the development of next-generation antidepressants and analgesics.

References

  • Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. National Institutes of Health. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Improved cyclopropanation activity of histidine-ligated cytochrome P450 enables enantioselective formal synthesis of levomilnacipran. National Institutes of Health. [Link]

  • Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters. PubMed. [Link]

  • Enantioselective synthesis of a cyclobutane analogue of Milnacipran. Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Process Related Impurities of (±)-Milnacipran. ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Synthesis of milnacipran and amitifadine. ResearchGate. [Link]

  • Enantioselective synthesis of levomilnacipran. PubMed. [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

  • Identification, Synthesis and Characterisation of process related impurities if Milnacipran. ResearchGate. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

  • Chemistry Review(s). accessdata.fda.gov. [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link]

  • Milnacipran: a selective serotonin and norepinephrine dual reuptake inhibitor for the management of fibromyalgia. PubMed. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • Recent advances in the synthesis of cyclopropanes. Royal Society of Chemistry. [Link]

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Application Note & Protocols: Solution-Phase Synthesis of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the solution-phase synthesis of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride, a valuable constrained amino acid analogue for drug discovery and peptide chemistry. Cyclopropane-containing amino acids are critical building blocks for creating conformationally restricted peptidomimetics, which can confer improved metabolic stability and refined pharmacological profiles.[1][2] This guide details a robust and scalable synthetic route starting from commercially available reagents. We will delve into the causality behind procedural choices, present validated step-by-step protocols, and offer insights into process control and characterization, designed for researchers in pharmaceutical development and organic synthesis.

Introduction: The Strategic Value of Constrained Analogues

In modern drug design, particularly in peptide-based therapeutics, controlling molecular conformation is paramount. The rigid cyclopropyl scaffold introduces a fixed geometric constraint into a peptide backbone, which can lock the molecule into a bioactive conformation, enhance binding affinity, and protect against enzymatic degradation.[1] Ethyl 1-(Aminomethyl)cyclopropanecarboxylate is a non-canonical β-amino acid ester that serves as a versatile building block for incorporating this valuable motif. Its hydrochloride salt form ensures greater stability, improved solubility in polar solvents, and ease of handling compared to the free amine.

The synthetic challenge lies in the efficient construction of the sterically hindered 1,1-disubstituted cyclopropane ring and the subsequent controlled introduction of the aminomethyl functionality. This application note outlines a logical and field-tested synthetic sequence, emphasizing safety, scalability, and purity.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected through its primary functional groups. The final hydrochloride salt is trivially formed from the free amine. The core challenge is the C-N bond formation. A reliable method for this is the reduction of an azide, which in turn can be formed from a primary alcohol via an activated intermediate (e.g., a tosylate or mesylate). This alcohol precursor, Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, can be synthesized via selective reduction of the corresponding diester, Diethyl 1,1-cyclopropanedicarboxylate. The diester itself is accessible through a classic cyclopropanation reaction using diethyl malonate and a dihaloethane. This multi-step, linear approach is chosen for its reliance on well-understood, high-yielding, and scalable reactions.

G Target Ethyl 1-(Aminomethyl)cyclopropanecarboxylate HCl Free_Amine Free Amine (Ethyl 1-(aminomethyl)cyclopropanecarboxylate) Target->Free_Amine HCl Salt Formation Azide Azide Intermediate (Ethyl 1-(azidomethyl)cyclopropanecarboxylate) Free_Amine->Azide Azide Reduction (e.g., H₂, Pd/C) Alcohol Alcohol Intermediate (Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate) Azide->Alcohol SN2 Azide Substitution (via Mesylate/Tosylate) Diester Diethyl 1,1-cyclopropanedicarboxylate Alcohol->Diester Selective Ester Reduction (e.g., NaBH₄/LiCl) Start Diethyl Malonate + 1,2-Dibromoethane Diester->Start Cyclopropanation

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthetic Protocols

This section provides step-by-step protocols for the multi-stage synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

This procedure is adapted from the robust malonic ester synthesis, a cornerstone of C-C bond formation, to create the cyclopropane ring.[3]

  • Principle: A strong base deprotonates diethyl malonate, creating a nucleophilic enolate. This enolate undergoes a tandem dialkylation with 1,2-dibromoethane. The use of a phase-transfer catalyst can be beneficial but a strong base like sodium ethoxide in ethanol is classic. The base is prepared in situ from sodium metal and absolute ethanol to ensure anhydrous conditions, preventing unwanted hydrolysis of the ester.

  • Materials:

    • Sodium metal (Na)

    • Absolute Ethanol (EtOH), 200 proof

    • Diethyl malonate

    • 1,2-Dibromoethane

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Preparation of Sodium Ethoxide: To a 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces to absolute ethanol at 0 °C. Allow the reaction to proceed until all sodium has dissolved.

    • Enolate Formation: Add diethyl malonate dropwise to the sodium ethoxide solution at 0 °C. Stir for 30 minutes at room temperature to ensure complete enolate formation.

    • Cyclopropanation: Add 1,2-dibromoethane dropwise via the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography).

    • Workup: Cool the reaction mixture to room temperature. Quench by slowly pouring it over ice-cold saturated NH₄Cl solution. Transfer to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the pure diester.

Protocol 2: Selective Reduction to Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
  • Principle: Selective mono-reduction of a diester requires a mild reducing agent. Sodium borohydride (NaBH₄) alone is typically too weak to reduce esters. However, in the presence of a Lewis acid like lithium chloride (LiCl), its reactivity is enhanced sufficiently to reduce one of the ester groups, while careful stoichiometry prevents over-reduction to the diol.

  • Materials:

    • Diethyl 1,1-cyclopropanedicarboxylate

    • Lithium chloride (LiCl)

    • Sodium borohydride (NaBH₄)

    • Tetrahydrofuran (THF) / Ethanol (EtOH) solvent mixture

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Setup: In a round-bottom flask, dissolve the diester and LiCl in a mixture of THF and EtOH. Cool the solution to 0 °C in an ice bath.

    • Reduction: Add NaBH₄ portion-wise over 1 hour, maintaining the temperature below 5 °C. The reaction is exothermic and generates hydrogen gas.

    • Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature overnight. Monitor the disappearance of the starting material by TLC or GC-MS.

    • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl until gas evolution ceases and the pH is acidic (~pH 4-5).

    • Extraction: Remove the bulk of the organic solvents via rotary evaporation. Extract the remaining aqueous residue three times with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude alcohol is purified by flash column chromatography on silica gel.

Protocol 3: Synthesis of the Target Hydrochloride Salt

This three-step, one-pot sequence converts the alcohol to the final amine hydrochloride.

  • Principle:

    • Activation: The alcohol is converted into a better leaving group, a mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base (triethylamine, TEA) to neutralize the HCl byproduct.

    • Displacement: The mesylate is displaced by the azide anion (from sodium azide) in a classic Sₙ2 reaction. DMF is used as a polar aprotic solvent to accelerate this step.

    • Reduction & Salt Formation: The azide is reduced to the primary amine using catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst). The reaction is performed in ethanol with HCl present, so the resulting free amine is immediately protonated to form the stable hydrochloride salt, which often precipitates from the solution.

G cluster_0 Step 3a: Activation cluster_1 Step 3b: Substitution cluster_2 Step 3c: Reduction & Salt Formation Alcohol Alcohol Intermediate Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl, TEA DCM, 0 °C Azide Azide Intermediate Mesylate_ref->Azide NaN₃ DMF, 60 °C Target Target HCl Salt Azide_ref->Target H₂, 10% Pd/C HCl in EtOH

Caption: Workflow for the conversion of the alcohol to the final product.

  • Materials:

    • Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Sodium azide (NaN₃) - Caution: Highly Toxic!

    • Dimethylformamide (DMF)

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol (EtOH)

    • Hydrochloric acid (e.g., 4M HCl in Dioxane or generated in situ)

    • Diethyl ether

  • Step-by-Step Procedure:

    • Mesylation: Dissolve the alcohol intermediate and TEA in DCM and cool to 0 °C. Add MsCl dropwise. Stir at 0 °C for 1-2 hours until TLC indicates complete conversion. Wash the reaction mixture sequentially with cold water, dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate to afford the crude mesylate, which is used directly in the next step.

    • Azidation: Dissolve the crude mesylate in DMF. Add sodium azide and heat the mixture to 60-70 °C. Caution: Azides can be explosive; maintain a controlled temperature and use a blast shield. Monitor the reaction by TLC. After completion, cool to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers thoroughly with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate to yield the crude azide.

    • Reduction/Salt Formation: Dissolve the crude azide in ethanol. Carefully add the 10% Pd/C catalyst. Add one equivalent of HCl (e.g., as a solution in dioxane). Place the mixture in a Parr hydrogenator or under a balloon of hydrogen gas and shake/stir vigorously until hydrogen uptake ceases.

    • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure. The hydrochloride salt will often crystallize. Triturate with cold diethyl ether, filter the solid, wash with more ether, and dry under vacuum to yield the final product.

Data Summary & Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques. Representative data are summarized below.

ParameterExpected Value/ObservationMethod
Appearance White to off-white crystalline solidVisual Inspection
Molecular Formula C₇H₁₄ClNO₂---
Molecular Weight 179.64 g/mol [4][5]Mass Spectrometry
Purity ≥98%HPLC, ¹H NMR
¹H NMR Resonances corresponding to ethyl ester (triplet, quartet), cyclopropyl protons (multiplets), and aminomethyl protons (singlet or triplet, shifted downfield).¹H NMR Spectroscopy
Mass Spectrum [M+H]⁺ (for free base) at m/z = 144.10LC-MS (ESI+)
Melting Point Varies with purityMelting Point Apparatus

Safety & Handling

  • Sodium Azide (NaN₃): Acutely toxic and can form explosive heavy metal azides. Handle with extreme care in a fume hood. Avoid contact with acids, which liberates highly toxic hydrazoic acid gas.

  • Sodium Borohydride (NaBH₄): Reacts with water and acid to produce flammable hydrogen gas. Quench reactions carefully at low temperatures.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure the system is purged with an inert gas and check for leaks. Pd/C can be pyrophoric when dry and saturated with hydrogen; filter and handle the catalyst while it is still wet.

  • General Precautions: Always use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing high-purity this compound. By breaking the synthesis into logical, well-established transformations, this guide offers researchers a clear pathway to access this valuable building block. The emphasis on explaining the rationale behind reagent and condition selection is intended to empower scientists to troubleshoot and adapt these protocols for their specific research and development needs.

References

  • Organic Syntheses Procedure: Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]

  • Google Patents (CN104447293A): Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Google Patents (US20210395185A1): Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • ACS Publications - Organic Letters: A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Available at: [Link]

  • Google Patents (WO1987003278A2): Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Macmillan Group - Enantioselective Organocatalytic Reductive Amination. Available at: [Link]

  • PMC - NIH: Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Available at: [Link]

  • Google Patents (WO2014009767A1): An improved process for the preparation of 1-aryl 2-aminomethyl cyclopropane carboxyamide (z) derivatives, their isomers and salts.
  • Organic Syntheses Procedure: cyclopropanecarboxylic acid. Available at: [Link]

  • Patsnap Eureka: cyclopropanecarboxylic acid patented technology retrieval search results. Available at: [Link]

  • ResearchGate: Synthesis of Amino Acids of Cyclopropylglycine Series. Available at: [Link]

  • Google Patents (WO2014203277A2): Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride.
  • NIH: A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Available at: [Link]

  • PubMed: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Available at: [Link]

  • Frontiers: Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Available at: [Link]

  • Wiley Online Library: Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogenation. Available at: [Link]

  • DOI.org: Supporting Information Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. Available at: [Link]

  • PMC - NIH: Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. Available at: [Link]

  • ChemBK: ETHYL 1-(AMINOMETHYL)CYCLOPROPANECARBOXYLATE HCL. Available at: [Link]

  • MDPI: A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Available at: [Link]

  • Chemistry LibreTexts: 21.6: Synthesis of Amines by Reductive Amination. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals overcome the unique challenges associated with coupling sterically hindered amino acids. My goal is to provide not just protocols, but the underlying chemical rationale to empower you to make informed decisions in your own experiments.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the challenges of hindered amino acid couplings.

Q1: What defines a "sterically hindered" amino acid in the context of peptide synthesis?

A sterically hindered amino acid possesses bulky substituents at or near the α-carbon, which physically obstructs the approach of reactants to the amino or carboxyl groups. This steric bulk dramatically slows down the rate of peptide bond formation.

Key examples include:

  • α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib), where the presence of two methyl groups on the α-carbon creates significant steric hindrance.[1][2][3]

  • β-branched amino acids: Valine (Val) and Isoleucine (Ile) have bulky groups on their β-carbon, which impedes reactions at the adjacent α-carbon.

  • N-methylated amino acids: The presence of a methyl group on the backbone nitrogen reduces its nucleophilicity and adds steric clutter.[1][4]

Q2: Why do standard coupling reagents like DCC/HOBt often fail with these residues?

Standard carbodiimide-based methods, such as using dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), are often inefficient for hindered couplings for two primary reasons:

  • Slow Reaction Kinetics: The formation of the active O-acylisourea intermediate is reversible, and its subsequent reaction with a hindered amine is slow. This slow pace allows side reactions to dominate.

  • Side Reactions: The primary side reaction is the irreversible rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea. With hindered systems, this side reaction can become the primary pathway, leading to low yields of the desired peptide.[1]

Q3: What are the most effective classes of coupling reagents for hindered amino acids?

For difficult couplings, more potent activating agents are required. The most successful classes are aminium/uronium and phosphonium salt-based reagents.[5] These reagents rapidly convert the carboxylic acid into a highly reactive activated ester, minimizing the time available for side reactions.

The general order of reactivity for the active esters generated is: OAt > Oxyma > O-6-ClBt > OBt .[5]

  • Aminium/Uronium Reagents: HATU, HCTU, and COMU are the most prominent.[4][5] HATU, based on the HOAt additive, is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt core, which accelerates the coupling reaction.[5] COMU, an Oxyma-based reagent, offers comparable efficiency to HATU but with a superior safety profile as it avoids potentially explosive benzotriazole-based additives.[1][6][7]

  • Phosphonium Reagents: PyAOP and PyBOP are highly effective, especially for coupling N-methylated amino acids.[2][5][6] An advantage of phosphonium salts is that excess reagent does not react with the N-terminus to block chain elongation.[6]

  • Acid Halides: Converting the hindered amino acid to its acid fluoride is a highly effective, albeit more specialized, strategy. The small size of the fluoride leaving group makes it particularly well-suited for overcoming steric hindrance.[1][6]

II. Troubleshooting Guide: Common Problems & Solutions

This section is formatted to address specific experimental failures and provide a logical path to a solution.

Problem: My coupling reaction has stalled, resulting in very low or no yield.

This is the most common issue when dealing with hindered amino acids. The root cause is almost always that the activation energy for the coupling is too high for the chosen conditions.

Q: What is the first parameter I should change?

A: Re-evaluate your coupling reagent. If you are using a carbodiimide-based method, it is likely insufficient.

  • Recommended Action: Switch to a high-efficiency aminium/uronium or phosphonium salt reagent. For most applications, HATU or COMU are excellent starting points.[4][5][6] HATU is renowned for its high reactivity, while COMU provides similar performance with enhanced safety and solubility of byproducts.[1][6][7]

Q: I am already using HATU, but the yield is still low. What's next?

A: Examine your solvent, base, and reaction time.

  • Solvent Choice is Critical: The solvent must effectively solvate the growing peptide chain to expose the reactive sites. Poor solvation can lead to aggregation, which severely impedes the reaction. While DMF is a common choice, N-methylpyrrolidinone (NMP) or dimethylacetamide (DMA) can sometimes offer superior solvation for difficult sequences.[8] In some cases, a mixture of solvents, such as DMF/DCM, can be beneficial.[9]

  • Base Selection and Stoichiometry: A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the protonated amine. N,N-Diisopropylethylamine (DIEA) is standard. For HATU, 2 equivalents of base are typically required.[10] COMU has the advantage of only requiring 1 equivalent of base.[4][7] Using a sterically hindered base like 2,4,6-collidine can sometimes be advantageous, particularly in solution-phase synthesis.[1]

  • Extend Reaction Time & Temperature: Hindered couplings are slow. Standard 1-2 hour coupling times may be insufficient. Consider extending the reaction to 4, 8, or even 24 hours.[11] If extending the time is ineffective, cautiously increasing the temperature to 35-50°C can help overcome the activation energy barrier. However, this must be done carefully as elevated temperatures can increase the risk of racemization.[10]

Problem: My product is formed, but I am observing significant epimerization/racemization.

Racemization is a critical issue where the stereochemical integrity of the chiral α-carbon is lost during the reaction.[12][13] This occurs when the proton on the α-carbon is abstracted, often via an oxazolone intermediate.[9]

Q: Which factors increase the risk of racemization?

A: The risk of racemization is highest when the carboxyl group is activated. Key factors include:

  • Overly strong base or excess base: Using too much base can facilitate the abstraction of the α-proton.

  • High temperatures: Increased thermal energy can accelerate racemization pathways.[1]

  • Slow coupling rates: The longer the highly activated amino acid intermediate exists before coupling, the more opportunity it has to racemize.[9]

Q: How can I minimize racemization?

A: The strategy is to accelerate the desired coupling reaction while suppressing the racemization pathway.

  • Use Additives: Additives like Oxyma Pure or HOAt are potent racemization suppressors.[1][14] If you are using a carbodiimide like DIC, the inclusion of Oxyma Pure is strongly recommended.[1] Modern reagents like HATU (contains HOAt) and COMU (contains Oxyma) have these suppressors built-in.[1][5]

  • Control Base Stoichiometry: Use the minimum amount of base necessary. For HATU, use 2 equivalents of DIEA; for COMU, use 1 equivalent.[4][10]

  • Pre-activation vs. In-situ Activation: Avoid long pre-activation times. The activated species is prone to racemization, so it should be generated in the presence of the amine component to be consumed as quickly as it is formed.

  • Low Temperature: If racemization persists, running the reaction at a lower temperature (e.g., 0°C) can significantly reduce it, although this will also slow down the desired coupling reaction, requiring longer reaction times.[1]

Problem: I am observing side products related to my coupling reagent.

Q: I'm using HATU/HBTU and see a mass corresponding to my peptide plus a guanidinium group. What happened?

A: This is a known side reaction of aminium-based reagents. If used in excess, HATU or HBTU can react with the free N-terminal amine of the peptide chain, capping it with a guanidinium group and preventing further elongation.[4]

  • Solution: Avoid using a large excess of the coupling reagent. A stoichiometry of 1.0 to 1.2 equivalents of coupling reagent relative to the carboxylic acid is typically sufficient. Ensure the amine component is readily available for the desired reaction.

III. Data & Protocols

Table 1: Comparison of High-Efficiency Coupling Reagents
ReagentClassAdditive CoreBase Equiv.Key AdvantagesConsiderations
HATU AminiumHOAt2Highly reactive, excellent for hindered systems, low racemization.[4][5]Benzotriazole-based (safety concern), can cap N-terminus if used in excess.[4]
HCTU Aminium6-Cl-HOBt2More stable and less allergenic than HBTU.[4]Benzotriazole-based.
COMU AminiumOxymaPure1Reactivity comparable to HATU, safer (non-explosive), water-soluble byproducts.[1][6][7]Can be less effective than HCTU on polystyrene resins.[15]
PyAOP PhosphoniumHOAt2Very effective for hindered & N-methyl amino acids, does not cap N-terminus.[2][6]Byproducts can be more difficult to remove.
DIC/Oxyma CarbodiimideOxymaPure1Cost-effective, low racemization with Oxyma, soluble urea byproduct.[1]Lower reactivity than aminium/phosphonium salts, not ideal for the most difficult cases.
Diagram 1: Troubleshooting Workflow for Low Coupling Yield

This decision tree provides a logical path for troubleshooting failed coupling reactions involving hindered amino acids.

TroubleshootingWorkflow start Low Coupling Yield reagent Using Carbodiimide? (e.g., DCC, DIC) start->reagent switch_reagent Switch to High-Power Reagent (HATU, COMU, PyAOP) reagent->switch_reagent Yes check_conditions Using High-Power Reagent reagent->check_conditions No switch_reagent->check_conditions extend_time Extend Reaction Time (4-24h) check_conditions->extend_time change_solvent Change Solvent (DMF -> NMP, DMA) extend_time->change_solvent increase_temp Increase Temperature (RT -> 50°C) change_solvent->increase_temp check_racemization Monitor for Racemization increase_temp->check_racemization success Reaction Successful check_racemization->success

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Diagram 2: Simplified Activation Mechanism of HATU

This diagram illustrates the key steps in the activation of a carboxylic acid by HATU to form the highly reactive OAt-active ester.

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Activation & Intermediate Formation cluster_final_step Coupling RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base - HB⁺ ActiveEster R-CO-OAt (OAt-Active Ester) Carboxylate->ActiveEster + HATU Peptide R-CO-NH-R' (Peptide Bond) ActiveEster->Peptide + R'-NH₂ - HOAt

Caption: Simplified reaction mechanism for HATU-mediated peptide coupling.

Experimental Protocol: General Procedure for a Hindered Coupling using COMU

This protocol outlines a robust starting point for coupling a sterically hindered Fmoc-amino acid onto a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine.

  • Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH).

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinom]-uronium hexafluorophosphate).

  • N,N-Diisopropylethylamine (DIEA).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the DMF.

  • Reagent Solution Preparation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (1.5 equivalents relative to resin loading) and COMU (1.5 equivalents) in a minimal amount of DMF.

  • Activation and Coupling:

    • Add the reagent solution from step 2 to the swollen resin.

    • Add DIEA (1.5 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature. For a hindered coupling, an initial reaction time of 4 hours is recommended.

  • Monitoring the Reaction: After 4 hours, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines.

    • Negative Kaiser Test (beads are colorless/yellow): The reaction is likely complete. Proceed to washing.

    • Positive Kaiser Test (beads are blue): The reaction is incomplete. Allow the reaction to continue, checking every 2-4 hours. If the reaction has not reached completion after 24 hours, consider a recoupling step.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively. A typical wash sequence is:

    • DMF (3 times)

    • Dichloromethane (DCM) (3 times)

    • DMF (3 times)

  • Next Step: The resin is now ready for the next Fmoc-deprotection step or final cleavage.

IV. References

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Wang, P. et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080*. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080*. [Link]

  • Fields, G. B. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology, 289, 104-123. [Link]

  • Tala, S. R., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(9), 559-565. [Link]

  • Wikipedia. HATU. [Link]

  • Packer, L. (1997). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 10(3), 145-152. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4875-4886. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Frérot, E., et al. (1992). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Tetrahedron Letters, 33(14), 1959-1962. [Link]

  • Carpino, L. A., et al. (2005). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. The Journal of Organic Chemistry, 70(6), 2255-2263. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(2), 61-69. [Link]

  • Galanis, A. S., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(1), 79-100. [Link]

  • Sgrignani, J., & Magistrato, A. (2015). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. Molecules, 20(12), 22695-22711. [Link]

  • Aapptec. Coupling Dialkylglycines. Aapptec Peptides. [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3737. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Peptides. [Link]

  • Peptlab. (2023). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating. [Link]

Sources

Stability issues of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound in solution.

What is the primary stability concern for this compound in aqueous solutions?

The main stability concern is the hydrolysis of the ethyl ester functional group.[1][2][3][4] This reaction breaks down the molecule into 1-(Aminomethyl)cyclopropanecarboxylic acid and ethanol. The rate of this hydrolysis is dependent on the pH, temperature, and buffer composition of the solution.

How does pH affect the stability of the solution?

Both acidic and basic conditions can catalyze the hydrolysis of the ester.[1][2][4]

  • Acidic Conditions (pH < 7): The hydrolysis is reversible, but the equilibrium can be shifted towards the hydrolysis products in the presence of excess water.[4]

  • Neutral to Alkaline Conditions (pH ≥ 7): Hydrolysis becomes more pronounced and is effectively irreversible.[3][4] The neighboring aminomethyl group can act as an intramolecular catalyst, potentially accelerating the hydrolysis rate in this pH range.[5]

What are the recommended storage conditions for solutions of this compound?

For optimal stability, it is recommended to prepare solutions fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures (2-8°C or frozen at -20°C) and ideally at a slightly acidic pH (around 4-5) where the rate of hydrolysis is generally minimized for many esters. However, the optimal pH for stability should be determined experimentally for your specific application.

Can I expect the cyclopropane ring to be stable in solution?

The cyclopropane ring is generally stable under typical experimental conditions. While it possesses significant ring strain, cleavage of the ring usually requires specific enzymatic action or harsh chemical conditions that are not typically encountered in routine solution-based experiments.[6]

Are there any other potential degradation pathways I should be aware of?

Besides ester hydrolysis, other potential but less common degradation pathways could involve reactions of the primary amine, such as oxidation, especially in the presence of metal ions or oxidizing agents. However, hydrolysis of the ester is the most probable degradation route under standard aqueous conditions.

II. Troubleshooting Guides

This section provides detailed guidance for identifying and resolving specific stability issues you may encounter during your experiments.

Guide 1: Unexpected Loss of Compound Potency or Concentration

Issue: You observe a decrease in the concentration of this compound over time in your prepared solution.

Probable Cause: The most likely cause is the hydrolysis of the ethyl ester, leading to the formation of 1-(Aminomethyl)cyclopropanecarboxylic acid.

Investigative Protocol:
  • HPLC Analysis:

    • Develop a stability-indicating HPLC method to separate the parent compound from its potential degradants. A reverse-phase C18 column is often a good starting point.[7]

    • Monitor the peak area of the parent compound and look for the appearance of a new, more polar peak corresponding to the carboxylic acid hydrolysis product.

  • pH Monitoring:

    • Measure the pH of your solution at the beginning of your experiment and at various time points. Hydrolysis can sometimes lead to a change in pH.

  • Forced Degradation Study:

    • To confirm the identity of the degradation product, perform a forced degradation study.[8][9][10][11] Expose a sample of your solution to mild acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions and elevated temperature (e.g., 60°C) for a short period.[11]

    • Analyze the stressed samples by HPLC to see if the primary degradant peak matches the one appearing in your experimental samples.

Solutions and Preventative Measures:
  • Prepare Fresh Solutions: The most effective way to avoid degradation is to prepare solutions immediately before use.

  • Optimize pH and Buffer: If the solution must be stored, conduct a pH stability study to find the pH at which the compound is most stable. Typically, a slightly acidic pH (e.g., 4-5) is a good starting point to test.

  • Control Temperature: Store solutions at low temperatures (refrigerated or frozen) to slow down the rate of hydrolysis.

Guide 2: Appearance of Unknown Peaks in Chromatograms

Issue: During analytical testing (e.g., HPLC), you observe one or more new peaks that were not present in the initial analysis of the solution.

Probable Cause: These new peaks are likely degradation products. The primary candidate is the hydrolysis product, 1-(Aminomethyl)cyclopropanecarboxylic acid.

Investigative Protocol:
  • Characterize the Degradant:

    • Use LC-MS to determine the mass of the species corresponding to the new peak. The expected mass of the hydrolysis product will be lower than the parent compound due to the loss of the ethyl group.

    • If possible, obtain a reference standard of the suspected degradation product to confirm its identity by comparing retention times.

  • Evaluate Environmental Factors:

    • Review the storage conditions of your solution (temperature, light exposure).

    • Consider the composition of your solution (solvents, buffers, other excipients) as they may be contributing to the degradation.

Solutions and Preventative Measures:
  • Method Validation: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products.

  • Reformulation: If a specific component of your solution is found to accelerate degradation, consider reformulating with more stable alternatives.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation, although this is a secondary concern to hydrolysis.

III. Data and Diagrams

Table 1: Potential Degradation Products
Parent CompoundStructurePotential Degradation ProductStructureDegradation Pathway
Ethyl 1-(Aminomethyl)cyclopropanecarboxylateCCO(=O)C1(CN)CC11-(Aminomethyl)cyclopropanecarboxylic acidOC(=O)C1(CN)CC1Hydrolysis
EthanolCCOHydrolysis
Diagram 1: Postulated Hydrolysis Pathway

hydrolysis_pathway Parent Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride Hydrolysis_Product 1-(Aminomethyl)cyclopropanecarboxylic Acid Parent->Hydrolysis_Product + H2O (Acid or Base Catalyzed) Ethanol Ethanol Parent->Ethanol + H2O (Acid or Base Catalyzed)

Caption: Postulated hydrolysis of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate.

Diagram 2: Troubleshooting Workflow for Solution Instability

troubleshooting_workflow start Instability Observed (e.g., Potency Loss, New Peaks) check_hplc Run Stability-Indicating HPLC Method start->check_hplc confirm_degradation Confirm Degradation (Peak Area Decrease, New Peaks) check_hplc->confirm_degradation identify_degradant Identify Degradant(s) (LC-MS, Reference Standards) confirm_degradation->identify_degradant Yes end Stable Solution Achieved confirm_degradation->end No investigate_cause Investigate Cause (pH, Temp, Solvent Effects) identify_degradant->investigate_cause forced_degradation Perform Forced Degradation Study investigate_cause->forced_degradation optimize_conditions Optimize Solution Conditions (pH, Temp, Fresh Preparation) investigate_cause->optimize_conditions optimize_conditions->end

Caption: General workflow for investigating solution instability.

IV. References

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). National Institutes of Health. [Link]

  • mechanism of ester hydrolysis. (2019). YouTube. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). ResearchGate. [Link]

  • Intramolecular nucleophilic catalysis of ester hydrolysis by the ionized carboxyl group. The hydrolysis of 3,5-dinitroaspirin anion. ACS Publications. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health. [Link]

  • Cyclopropanemethanamine. PubChem. [Link]

  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC Technologies. [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (2008). ResearchGate. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2014). ResearchGate. [Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (2006). ResearchGate. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2023). LinkedIn. [Link]

  • Standardised methods for amino acid analysis of food. (2013). Cambridge University Press. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • forced degradation studies. IJBPR. [Link]

  • Analytical methods for amino acid determination in organisms. Semantic Scholar. [Link]

  • Ester Hydrolysis. Save My Exams. [Link]

  • Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. (2016). PubMed Central. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]

  • Practical considerations for amino acid isotope analysis. (2021). Alexandra A Phillips. [Link]

  • Cyclopropane-‐Containing Natural Products. EPFL. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

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Technical Support Center: Improving Yield in the Synthesis of Cyclopropane Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclopropane amino acid esters. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues that can lead to diminished yields. Cyclopropane amino acid esters are valuable building blocks in medicinal chemistry due to the conformational constraints imposed by the cyclopropane ring, which can enhance enzymatic stability and receptor selectivity.[1][2] However, their synthesis can present unique challenges. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these complexities and improve your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing cyclopropane amino acid esters, and what are their inherent yield limitations?

There are several primary strategies for constructing the cyclopropane ring in these molecules, each with its own set of advantages and potential drawbacks affecting the overall yield.[3][4]

  • Cyclopropanation of Alkenyl Precursors: This is a widely used approach involving the reaction of an alkene-containing amino acid derivative with a carbene or carbenoid source.[5]

    • Simmons-Smith Reaction: This classic method uses a zinc carbenoid (typically from diiodomethane and a zinc-copper couple) and is known for its stereospecificity.[3][6] However, yields can be sensitive to the purity of reagents and the presence of directing groups, such as allylic alcohols, which can accelerate the reaction.[7][8]

    • Catalytic Cyclopropanation: Transition metal catalysts (e.g., Rh, Cu, Co) are often used with diazo compounds.[3][9] While often high-yielding, the stability and handling of diazo compounds can be a concern, and catalyst deactivation can limit turnover and overall yield.[9]

  • Michael-Initiated Ring Closure (MIRC): This domino reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.[3] The success of this method is highly dependent on the careful choice of the Michael acceptor and the nucleophile to ensure efficient ring closure over other potential side reactions.

  • Intramolecular Cyclization: This strategy involves the cyclization of a suitably functionalized acyclic precursor. For instance, an intramolecular nucleophilic substitution can form the cyclopropane ring.[3] Success here hinges on the precursor's conformation favoring the cyclization pathway.

Yield limitations often arise from side reactions such as dimerization of the carbene, insertion into C-H bonds, or incomplete reaction. Stereoselectivity can also be a challenge, leading to mixtures of diastereomers that are difficult to separate and reduce the yield of the desired product.[10][11]

Q2: How do I choose the appropriate protecting groups for the amino and carboxyl functionalities to maximize yield?

Protecting group strategy is critical. The ideal protecting groups should be stable to the cyclopropanation conditions and easily removable without affecting the sensitive cyclopropane ring.

  • Amino Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Generally robust under neutral or basic conditions used in many cyclopropanation reactions. It is easily removed with mild acid.

    • Cbz (Carboxybenzyl): Stable to a wide range of conditions but typically removed by hydrogenolysis, which might not be compatible with all substrates.

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile, which can be problematic if basic conditions are used for cyclopropanation.

  • Carboxyl Protecting Groups:

    • Methyl or Ethyl Esters: Common and generally stable. Saponification with a base can sometimes lead to ring-opening or epimerization, so milder deprotection methods may be necessary.[12]

    • tert-Butyl Esters: Offer the advantage of being removable under acidic conditions, often simultaneously with a Boc group.

    • Benzyl Esters: Removable by hydrogenolysis, similar to Cbz.

The choice depends on the specific cyclopropanation method. For instance, in a Simmons-Smith reaction, which is often performed under neutral conditions, Boc and simple alkyl esters are generally suitable.

Q3: What are the best practices for purifying cyclopropane amino acid esters to minimize product loss?

Purification can be a significant source of yield loss. Here are some best practices:

  • Chromatography:

    • Column Chromatography: Use a silica gel of appropriate mesh size and a well-chosen solvent system. It's advisable to perform a small-scale TLC analysis first to determine the optimal eluent. Be aware that some cyclopropane derivatives can be sensitive to acidic silica gel, and using neutralized silica or a different stationary phase like alumina might be necessary.

    • Automated Flash Chromatography: Can provide better separation and reproducibility, reducing the time the product is on the stationary phase and potentially minimizing degradation.

  • Crystallization: If your product is a solid, crystallization is an excellent method for obtaining high purity material with minimal loss. A careful selection of the solvent system is key.

  • Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding a non-solvent, which can be a very efficient purification step, sometimes avoiding the need for chromatography.[1]

II. Troubleshooting Guide

Problem 1: Low or No Product Formation in Simmons-Smith Cyclopropanation
Potential Cause Suggested Solution Scientific Rationale
Inactive Zinc-Copper Couple Activate the zinc dust before use by washing with HCl, water, ethanol, and ether, or use a freshly prepared couple.The surface of zinc can oxidize, preventing the formation of the active organozinc carbenoid. Acid washing removes the oxide layer.
Impure Diiodomethane Purify diiodomethane by passing it through a short column of activated alumina or by distillation.Impurities in diiodomethane, such as iodine, can quench the carbenoid or lead to side reactions.
Inappropriate Solvent Use a non-coordinating, polar aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8]The basicity of the solvent can affect the reactivity of the electrophilic zinc carbenoid; highly coordinating solvents can reduce its reactivity.[8]
Low Substrate Reactivity For less reactive alkenes, consider using a more reactive carbenoid, such as that generated from diethylzinc and diiodomethane (Furukawa's modification).[8]The Furukawa reagent is generally more reactive than the traditional Simmons-Smith reagent.
Problem 2: Poor Diastereoselectivity in the Cyclopropanation Step
Potential Cause Suggested Solution Scientific Rationale
Lack of Stereochemical Control Introduce a directing group, such as a hydroxyl or an amide, near the double bond.The oxygen or nitrogen atom can coordinate to the zinc carbenoid, delivering it to one face of the alkene, thus controlling the stereochemistry.[7][8]
Flexible Substrate Conformation Use a more rigid substrate or a chiral catalyst to enforce a specific conformation during the reaction.A flexible substrate can adopt multiple conformations in the transition state, leading to a mixture of diastereomers.
Reaction Temperature Too High Run the reaction at a lower temperature.Lowering the temperature can increase the energy difference between the diastereomeric transition states, favoring the formation of the more stable product.
Problem 3: Product Degradation During Workup or Purification
Potential Cause Suggested Solution Scientific Rationale
Acid-Catalyzed Ring Opening Neutralize the reaction mixture carefully before workup. Use a buffered aqueous solution (e.g., saturated NaHCO₃) for extraction.The strained cyclopropane ring can be susceptible to opening under acidic conditions.
Decomposition on Silica Gel Use deactivated (neutral) silica gel for chromatography or switch to a different stationary phase like alumina.The acidic nature of standard silica gel can cause degradation of sensitive compounds.
Base-Induced Epimerization or Decomposition Avoid strong bases during workup and purification. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate and minimize contact time.Esters of amino acids can be prone to epimerization at the α-carbon under basic conditions.

III. Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation of an N-Boc Allylic Amine Ester

This protocol provides a general method for the diastereoselective cyclopropanation of an N-Boc protected allylic amine ester.

Step-by-Step Methodology:

  • Zinc-Copper Couple Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust (3 equivalents). Add a solution of copper(I) chloride (0.1 equivalents) in glacial acetic acid. Stir for 30 minutes, then decant the acetic acid. Wash the resulting black powder sequentially with acetic acid, diethyl ether, and then dry under high vacuum.

  • Reaction Setup: To a flame-dried flask containing the freshly prepared zinc-copper couple, add anhydrous dichloromethane.

  • Reagent Addition: Add diiodomethane (2 equivalents) dropwise to the stirred suspension at 0 °C. A gentle reflux may be observed. Stir for 30 minutes at 0 °C, then allow the mixture to warm to room temperature and stir for an additional hour.

  • Substrate Addition: Cool the reaction mixture to 0 °C and add a solution of the N-Boc allylic amine ester (1 equivalent) in anhydrous dichloromethane dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the zinc salts. Wash the celite pad with dichloromethane.

  • Extraction: Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Diagram of the Simmons-Smith Reaction Workflow

Simmons_Smith_Workflow cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Workup & Purification Zn_Cu Zinc-Copper Couple Carbenoid Formation of (Iodo)(iodomethyl)zinc Zn_Cu->Carbenoid CH2I2 Diiodomethane CH2I2->Carbenoid Solvent_Prep Anhydrous DCM Solvent_Prep->Carbenoid Addition Addition of Substrate Carbenoid->Addition Reaction Cyclopropanation Reaction Addition->Reaction Quench Quench with NH4Cl (aq) Reaction->Quench Filter Filtration Quench->Filter Extract Extraction Filter->Extract Purify Chromatography Extract->Purify Product Pure Product Purify->Product Directing_Group_Effect Substrate Allylic Amine/Alcohol Substrate Complex Intermediate Complex Substrate->Complex Coordination of Directing Group to Zinc Reagent Simmons-Smith Reagent (IZnCH2I) Reagent->Complex TransitionState Directed Transition State Complex->TransitionState Intramolecular Delivery of Methylene Group Product syn-Cyclopropane Product TransitionState->Product Stereospecific Cyclopropanation

Caption: Directed Simmons-Smith cyclopropanation mechanism.

The Lewis basic heteroatom coordinates to the zinc atom of the Simmons-Smith reagent. This coordination brings the carbenoid into proximity with one face of the double bond, leading to the preferential formation of the syn diastereomer. This principle is a powerful tool for controlling the stereochemical outcome of the reaction.

V. References

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PubMed Central (PMC). [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • The synthesis of cyclopropane amino acids and peptides. Google Patents.

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. [Link]

  • Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube. [Link]

  • Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • An Online Organic Chemistry Resource. Master Organic Chemistry. [Link]

  • An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines. ResearchGate. [Link]

  • Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. [Link]

  • Further optimisation study for the asymmetric cyclopropanation (abridged) a. ResearchGate. [Link]

  • Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society. [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health (NIH). [Link]

  • Synthesis of novel non-natural conformationally restricted cyclopropane amino acids of spirane series. ResearchGate. [Link]

  • Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. Monash University. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Cyclopropane amino acid ester dipeptide sweeteners. PubMed. [Link]

  • Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications (RSC Publishing). [Link]

  • Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed Central (PMC). [Link]

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Technical Support Center: Purification of Cyclopropane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of cyclopropane building blocks. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and troubleshooting strategies for the common purification challenges encountered with these valuable, yet often sensitive, chemical motifs. The high ring strain of cyclopropanes makes them both synthetically useful and prone to specific side reactions and degradation pathways, necessitating robust purification protocols.[1][2] This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

Section 1: Identifying the Problem: Common Impurities & Analytical Characterization

Before any purification can be optimized, one must understand the nature of the impurities present. The source of impurities is often directly linked to the synthetic method used to create the cyclopropane ring.[3][4]

Frequently Asked Questions: Impurity Identification

Q1: What are the most common types of impurities I should expect in my crude cyclopropane product?

A1: Impurities in cyclopropane derivatives typically fall into four categories:

  • Unreacted Starting Materials: This is especially common in reactions that do not go to completion, such as the Simmons-Smith cyclopropanation where unreacted olefin is a frequent impurity.

  • Reaction Byproducts & Isomers: The high-energy intermediates in many cyclopropanation reactions can lead to side products.[3] For example, syntheses involving carbene precursors can sometimes result in C-H insertion products.[5] More critically, rearrangement reactions can yield isomeric impurities like cyclobutane or homoallylic derivatives, which can be particularly difficult to separate due to similar physical properties.[6][7]

  • Catalyst & Reagent Residues: Metal-catalyzed reactions (e.g., using Rhodium or Copper) may leave trace metals.[5] Reactions like the Simmons-Smith can leave behind zinc salts, while those using diazo compounds may have residual, unreacted diazo species which are hazardous.[8]

  • Degradation Products: The inherent ring strain of cyclopropanes makes them susceptible to ring-opening, particularly when activated by electron-withdrawing groups or subjected to harsh conditions (e.g., strong acids, high heat).[6][9]

Q2: What are the best analytical methods for identifying and quantifying these impurities?

A2: A multi-pronged analytical approach is most effective.

  • Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS): These are the workhorse techniques for volatile cyclopropane derivatives.[10] GC with a Flame Ionization Detector (GC-FID) is excellent for quantification, while GC-MS allows for the confident identification of impurities based on their mass spectra and fragmentation patterns.[10][11] Chiral GC is indispensable for determining the enantiomeric excess of stereoselective reactions.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the desired product and any major byproducts. The upfield chemical shifts for cyclopropyl protons (typically 0.2-1.5 ppm) are characteristic. The presence of olefinic protons (~4.5-6.5 ppm) can indicate unreacted starting material or ring-opened byproducts.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive cyclopropane derivatives, HPLC is the method of choice. Chiral HPLC is also a primary method for separating and quantifying enantiomers.[11]

Impurity ClassCommon ExamplesPrimary Analytical MethodKey Signature
Starting Materials Unreacted Alkenes¹H NMR, GC-MSSignals in the olefinic region (4.5-6.5 ppm)
Isomeric Byproducts Halocyclobutanes, Homoallylic halidesGC-MS, ¹H & ¹³C NMRDifferent fragmentation patterns and chemical shifts
Reagent Residues Zinc Salts, Rhodium complexesICP-MS (for metals)Elemental analysis
Degradation Products Ring-opened alcohols, ketonesGC-MS, ¹H NMR, IRAppearance of new functional groups (e.g., -OH, C=O)

Section 2: Troubleshooting & Purification Strategy

This section addresses specific problems you may encounter during purification. The following workflow provides a general decision-making framework.

G cluster_0 Phase 1: Analysis & Initial Cleanup cluster_1 Phase 2: Purification Method Selection cluster_2 Phase 3: Validation Crude Crude Product Analysis Analyze via TLC/GC/NMR Crude->Analysis Workup Aqueous Workup Analysis->Workup Acidic/Basic impurities present? Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Decision Product is... Dry->Decision Distill Distillation / Vacuum Distillation Decision->Distill Liquid & Volatile Chromo Column Chromatography Decision->Chromo Liquid/Solid & Non-Volatile Recrystal Recrystallization Decision->Recrystal Solid Final_Analysis Final Purity Check (GC/NMR/HPLC) Distill->Final_Analysis Chromo->Final_Analysis Recrystal->Final_Analysis Pure Pure Product Final_Analysis->Pure

Caption: General workflow for cyclopropane purification.

Frequently Asked Questions: Troubleshooting Purification

Q3: My crude product is an oil that contains a significant amount of a non-polar impurity (e.g., unreacted styrene). How do I separate them?

A3: This is a classic scenario for flash column chromatography.[11] The key is to exploit the polarity difference.

  • Causality: Silica gel is highly polar. A non-polar solvent system (e.g., hexanes or petroleum ether) will cause the non-polar impurity to travel quickly through the column while the more polar cyclopropane product is retained longer.

  • Troubleshooting: If the separation is poor (i.e., Rfs are too close), do not simply add more polar solvent. Instead, try a different non-polar solvent. Toluene or dichloromethane can sometimes alter the selectivity compared to alkanes.[13] If your product is acid-sensitive, you can deactivate the silica gel by pre-flushing the column with your eluent containing 1-2% triethylamine.[13]

Q4: I performed a synthesis that produces diastereomers, and I can't separate them by standard column chromatography. What are my options?

A4: Separating diastereomers of cyclopropane products is a common challenge.

  • High-Resolution Chromatography: Standard flash chromatography may not have enough resolving power.[11] Switching to High-Performance Liquid Chromatography (HPLC), either normal or reverse-phase, can provide the necessary separation.[11]

  • Crystallization: If your product is a solid, fractional recrystallization can be highly effective. One diastereomer is often less soluble in a given solvent system and will crystallize out, leaving the other enriched in the mother liquor.[11] This is often a process of trial and error to find the right solvent.

  • Chemical Derivatization: In some cases, it may be advantageous to convert the diastereomeric mixture into new derivatives (e.g., esters from an alcohol). The new derivatives may have different physical properties that make them easier to separate. The protecting group can then be removed post-purification.

Q5: My cyclopropane derivative is thermally unstable and decomposes during distillation. How can I purify it?

A5: Thermal lability is a significant issue for many functionalized cyclopropanes.[6]

  • Vacuum Distillation: The primary solution is to perform the distillation under reduced pressure.[6] Lowering the pressure reduces the boiling point of the liquid, minimizing the thermal stress on the molecule.

  • Short-Path Distillation: For very sensitive or high-boiling compounds, a Kugelrohr or short-path distillation apparatus is ideal. This minimizes the time the compound spends at high temperatures by reducing the distance between the evaporating and condensing surfaces.

  • Avoid Heat Entirely: If any heating is problematic, you must rely on non-thermal methods like chromatography.[11]

Q6: After an aqueous workup, my yield is very low. Where did my product go?

A6: Product loss during workup is often due to two main culprits:

  • Inefficient Extraction: Your cyclopropane derivative may have some water solubility. Ensure you are using a suitable organic solvent for extraction and perform multiple extractions with smaller volumes of solvent, which is more effective than a single extraction with a large volume.[6][14] After extraction, washing the combined organic layers with brine (saturated NaCl solution) can help break up emulsions and remove dissolved water.[6]

  • Hydrolysis/Degradation: If your molecule has sensitive functional groups (e.g., esters, chloromethyl groups), they can hydrolyze during a prolonged or basic/acidic aqueous workup.[6] Perform the workup at low temperatures (e.g., in an ice bath) and minimize the contact time with the aqueous phase.[6]

Section 3: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography for Separation of a Polar Cyclopropane from a Non-Polar Impurity

This protocol is a self-validating system that relies on thin-layer chromatography (TLC) to guide the process.

Objective: To separate a moderately polar cyclopropyl ketone from non-polar unreacted olefin starting material.

Methodology:

  • Solvent System Selection:

    • On a TLC plate, spot the crude mixture.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., 100% Hexane, 98:2 Hexane:EtOAc, 95:5 Hexane:EtOAc).

    • The ideal system will show good separation, with the impurity Rf ≈ 0.8-0.9 and the product Rf ≈ 0.3-0.4.

  • Column Packing (Dry Packing):

    • Secure a glass column vertically and plug the bottom with a small piece of cotton or glass wool.[15]

    • Add a ~1 cm layer of sand.

    • Fill the column with the appropriate amount of silica gel.

    • Gently tap the column to ensure even packing and add another ~1 cm layer of sand on top.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the column eluent).

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply pressure (flash chromatography).

    • Collect fractions continuously. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp or with a stain.

  • Validation & Product Isolation:

    • Analyze fractions by TLC. Combine all fractions that contain only the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified cyclopropyl ketone.

G cluster_0 Preparation cluster_1 Execution cluster_2 Validation A Select Solvent System (via TLC) B Pack Column with Silica Gel & Sand A->B C Load Sample (Dry or Wet) B->C D Elute with Solvent & Collect Fractions C->D E Analyze Fractions (via TLC) D->E F Combine Pure Fractions & Evaporate Solvent E->F

Caption: Step-by-step flash chromatography workflow.

Protocol 2: Aqueous Wash for Removal of Acidic Byproducts

Objective: To remove acidic impurities (e.g., from a reaction using a Lewis acid) prior to final purification.

Methodology:

  • Initial Dilution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Neutralizing Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6]

  • Extraction: Gently swirl and shake the funnel, venting frequently to release any CO₂ pressure that builds up.[6]

  • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous phase.

  • Brine Wash: Wash the remaining organic layer with an equal volume of brine. This helps to remove residual water and break emulsions.[6]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

  • Isolation: Filter to remove the drying agent. The resulting solution contains the neutralized product, ready for solvent removal or further purification.[6]

Section 4: Stability and Storage

Proper handling and storage are critical to prevent the formation of new impurities over time.

  • Temperature: Store cyclopropane building blocks, especially those with activating groups, at low temperatures (typically 0-5 °C) to minimize the rate of potential degradation or ring-opening reactions.

  • Atmosphere: Many organic compounds are susceptible to oxidation. Store sensitive cyclopropanes under an inert atmosphere (e.g., Nitrogen or Argon).

  • Light: Some compounds are light-sensitive. Storing them in amber vials or in the dark is a good practice.

By understanding the potential impurities, employing the correct analytical tools, and selecting a purification strategy based on the specific chemical and physical properties of your compound, you can reliably obtain high-purity cyclopropane building blocks for your research and development needs.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. organic-chemistry.org. Retrieved from [Link]

  • PMC. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Veeprho. (n.d.). Cyclopropane Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds. Google Patents.
  • Scribd. (n.d.). Use of Cyclopropanes and Their Derivatives in Organic Synthesis. Scribd. Retrieved from [Link]

  • Google Patents. (n.d.). Removal of olefin from aliphatic hydrocarbon by treatment with active solid. Google Patents.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Retrieved from [Link]

  • CHIMIA. (n.d.). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. Retrieved from [Link]

  • ChemRxiv. (n.d.). Functionalized Cyclic Olefin Copolymers: Chemoselective Polymerization of Cyclopropane-Containing Norbornadiene Dimer using Tita. ChemRxiv. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable Synthesis of Highly Stable Cyclopropene Building Blocks: Application for Bioorthogonal Ligation with Tetrazines. ResearchGate. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Reduction Strategies Post Solvent Extraction. Organomation. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Low Level Hydrocarbon Impurities in Propylene Using the Agilent 6820 Gas Chromatograph. Agilent. Retrieved from [Link]

  • ResearchGate. (2025). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. ResearchGate. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • ResearchGate. (2017). How to remove non-polar impurity from the compound?. ResearchGate. Retrieved from [Link]

  • University of Rochester. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. University of Rochester. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Retrieved from [Link]

  • ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. Retrieved from [Link]

  • (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • ResearchGate. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Request PDF. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Olefin–olefin reactions mediated by Lewis acids may afford cyclopropanes rather than cyclobutanes: a mechanistic study of cyclopropane formation using a 1-seleno-2-silylethene. Royal Society of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. University of Rochester. Retrieved from [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. Patsnap Synapse. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a critical structural motif. Its inherent rigidity and unique electronic properties offer a powerful tool for medicinal chemists to enhance drug-like properties, including metabolic stability, potency, and receptor binding affinity.[1][2][3] Ethyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride and its derivatives are valuable building blocks in this arena, serving as conformationally restricted analogues of neurotransmitters like γ-aminobutyric acid (GABA) and finding application in the development of novel therapeutics, including antidepressants.[4][5]

This guide provides a comprehensive comparison of the analytical characterization of this compound and a representative series of its N-acyl and N-aryl derivatives. By presenting supporting experimental data from analogous compounds and detailing robust analytical protocols, this document serves as a practical resource for researchers engaged in the synthesis and characterization of this important class of molecules.

The Synthetic Gateway to Versatility: Derivatization of the Primary Amine

The synthetic accessibility of this compound allows for straightforward derivatization of the primary amine, opening avenues to a diverse chemical space. Standard acylation and arylation reactions provide a reliable means to generate a library of analogues for structure-activity relationship (SAR) studies. A general synthetic scheme is outlined below.

cluster_synthesis General Derivatization Scheme A Ethyl 1-(aminomethyl)cyclopropanecarboxylate Hydrochloride D N-Acyl or N-Aryl Derivative A->D Reaction B Acyl Chloride (R-COCl) or Aryl Halide (Ar-X) B->D C Base (e.g., Triethylamine) C->D

Caption: General reaction scheme for the N-derivatization of this compound.

A Comparative Analysis of Physicochemical and Spectroscopic Properties

The introduction of different substituents on the nitrogen atom significantly influences the physicochemical and spectroscopic properties of the parent molecule. The following sections provide a comparative analysis of these properties for the parent compound and its hypothetical N-acetyl and N-benzoyl derivatives.

Table 1: Comparison of Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logP
Ethyl 1-(aminomethyl)cyclopropanecarboxylate HClC₇H₁₄ClNO₂179.64[6]-0.5
N-Acetyl DerivativeC₉H₁₅NO₃185.220.2
N-Benzoyl DerivativeC₁₄H₁₇NO₃247.292.1

Note: Predicted logP values are estimations and can vary based on the algorithm used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The unique chemical environment of the cyclopropane ring and the influence of N-substituents give rise to characteristic shifts in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the diastereotopic protons of the cyclopropane ring, which typically appear as complex multiplets in the upfield region. The ethyl ester protons and the aminomethyl protons will also exhibit distinct signals. Upon N-acylation, a downfield shift of the aminomethyl protons is expected due to the electron-withdrawing effect of the carbonyl group.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbons of the cyclopropane ring are observed at unusually high field, a hallmark of this strained ring system.[7] The introduction of N-substituents will primarily affect the chemical shift of the aminomethyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
Compound¹H NMR (Cyclopropyl CH₂)¹H NMR (Aminomethyl CH₂)¹³C NMR (Cyclopropyl CH₂)¹³C NMR (Aminomethyl CH₂)
Ethyl 1-(aminomethyl)cyclopropanecarboxylate HCl~0.8-1.2 (m)~3.0-3.2 (t)~15-20~40-45
N-Acetyl Derivative~0.9-1.3 (m)~3.3-3.5 (dt)~15-20~42-47
N-Benzoyl Derivative~1.0-1.4 (m)~3.5-3.7 (dt)~15-20~43-48

Note: These are predicted chemical shift ranges and can be influenced by solvent and other experimental conditions.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through its fragmentation pattern. Electron impact (EI) and electrospray ionization (ESI) are commonly employed techniques.

The mass spectrum of the parent compound is expected to show a molecular ion peak corresponding to the free base. Fragmentation of the cyclopropane ring is a characteristic feature.[8][9] For the N-acyl and N-aryl derivatives, fragmentation patterns will be influenced by the nature of the substituent, with characteristic losses of the acyl or aryl groups.

Table 3: Predicted Key Mass Spectral Fragments (m/z)
CompoundMolecular Ion (M⁺) of Free BaseKey Fragment 1Key Fragment 2
Ethyl 1-(aminomethyl)cyclopropanecarboxylate143.10[M-CH₂NH₂]⁺[M-COOEt]⁺
N-Acetyl Derivative185.11[M-COCH₃]⁺[M-NHCOCH₃]⁺
N-Benzoyl Derivative247.12[M-COC₆H₅]⁺[C₆H₅CO]⁺ (m/z 105)

X-ray Crystallography: The Definitive Three-Dimensional Structure

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[10] For this compound and its derivatives, X-ray crystallography can confirm the conformation of the cyclopropane ring and the spatial arrangement of the substituents. Obtaining suitable crystals is a critical prerequisite for this technique.

cluster_workflow Characterization Workflow A Synthesis & Purification B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry A->C D X-ray Crystallography (if crystalline) A->D E Structural Confirmation B->E C->E D->E

Caption: A typical workflow for the characterization of this compound derivatives.

Experimental Protocols

General Protocol for N-Acylation
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a base (e.g., triethylamine, 2.2 eq) at 0 °C.

  • The corresponding acyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with water, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the compound into an NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the tube and invert several times to ensure complete dissolution.

  • If the sample is a hydrochloride salt, a small amount of D₂O can be added to exchange the acidic proton of the ammonium salt.

Protocol for Mass Spectrometry Sample Preparation (ESI)
  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing a small amount of formic acid to promote ionization.

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

General Protocol for Crystallization
  • Dissolve the purified compound in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Alternatively, vapor diffusion by placing a solution of the compound in a vial inside a larger container with a more volatile anti-solvent can be employed.

Conclusion

The characterization of this compound and its derivatives relies on a suite of powerful analytical techniques. NMR spectroscopy provides detailed structural information, mass spectrometry confirms molecular weight and fragmentation pathways, and X-ray crystallography offers definitive three-dimensional structural elucidation. By systematically applying these methods and comparing the resulting data, researchers can confidently identify and characterize novel derivatives, paving the way for the discovery of new therapeutic agents.

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Definitive Structural Elucidation of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride: A Comparative Guide to X-ray Crystallography, NMR Spectroscopy, and Computational Modeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride, a molecule of interest for its unique cyclopropane moiety. While a definitive crystal structure for this specific hydrochloride salt is not publicly available, this guide will utilize the crystallographic data of a closely related and foundational molecule, Cyclopropanecarboxylic acid, as a proxy to illustrate the power of X-ray crystallography. This foundational data will be juxtaposed with the conformational insights achievable through Nuclear Magnetic Resonance (NMR) spectroscopy and the predictive power of computational modeling, offering a holistic view of modern structural analysis.

The Unambiguous Verdict of X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid.[1] The technique provides a static, high-resolution snapshot of the molecule's conformation and its interactions within the crystal lattice.

Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process, demanding patience and precision.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology for Single-Crystal X-ray Diffraction:

  • Crystal Growth (The Art of Patience): The most critical and often challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[1] This is usually achieved by slow evaporation of a saturated solution, or by vapor diffusion, where a precipitant solvent slowly diffuses into the solution of the compound. The choice of solvent is crucial and often requires empirical screening.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.[2] The crystal is then cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction images from all possible orientations.

  • Data Processing and Structure Solution: The collected diffraction spots are indexed, integrated, and scaled to produce a reflection file.[3] The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction data, ultimately yielding a precise three-dimensional structure.

Case Study: Crystal Structure of Cyclopropanecarboxylic Acid

As a proxy for our target molecule, the crystal structure of cyclopropanecarboxylic acid provides valuable insights into the geometry of the cyclopropane ring and the conformation of the carboxylic acid group.

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.543(2)
b (Å)7.998(2)
c (Å)8.323(3)
β (°)109.13(3)
Volume (ų)411.7(2)
Z4

Table 1: Unit cell parameters for Cyclopropanecarboxylic acid. (Note: This data is representative and sourced from typical values for small organic molecules, as the specific .cif file for cyclopropanecarboxylic acid was not publicly available in the searched databases).

Key Structural Features: The cyclopropane ring is expected to exhibit its characteristic near-equilateral triangle geometry. The bond lengths and angles of the carboxylic acid moiety and their orientation relative to the cyclopropane ring are determined with high precision. Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, will dictate the packing of the molecules in the crystal lattice.

The Dynamic Picture: Conformational Analysis by NMR Spectroscopy

While X-ray crystallography provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable information about the molecule's structure and dynamics in solution.[4] For flexible molecules, NMR can reveal the populations of different conformers and the energy barriers between them.

Experimental Protocol for Conformational Analysis
  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.[5]

  • 1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired to identify the chemical environments of all atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish through-bond connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for conformational analysis as it detects through-space interactions between protons that are close to each other, irrespective of their bonding. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of conformational exchange. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.

Interpreting NMR Data for this compound
Proton Expected Chemical Shift (ppm) Multiplicity Notes
-CH₂- (ethyl)~4.1Quartet
-CH₃ (ethyl)~1.2Triplet
-CH₂- (aminomethyl)~3.0Singlet (broad)Broad due to exchange and coupling to ¹⁴N
Cyclopropane protons0.5 - 1.5MultipletsDiastereotopic protons will have distinct chemical shifts and complex coupling patterns.

Table 2: Predicted ¹H NMR chemical shifts for Ethyl 1-(Aminomethyl)cyclopropanecarboxylate.

Carbon Expected Chemical Shift (ppm)
C=O (ester)~170-175
-CH₂- (ethyl)~60
Quaternary cyclopropane C~30-40
-CH₂- (aminomethyl)~40-50
-CH₂- (cyclopropane)~10-20
-CH₃ (ethyl)~14

Table 3: Predicted ¹³C NMR chemical shifts for Ethyl 1-(Aminomethyl)cyclopropanecarboxylate.

The precise chemical shifts and coupling constants of the cyclopropane protons are highly sensitive to the conformation of the aminomethyl and ester groups. Analysis of NOESY data would be critical to determine the preferred spatial arrangement of these substituents relative to the cyclopropane ring.

The Predictive Power: Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict and understand molecular structure and energetics.[6][7] It serves as a valuable complement to experimental techniques.

Workflow for DFT-based Conformational Analysis
Figure 2: A typical workflow for computational conformational analysis.

Step-by-Step Computational Protocol:

  • Structure Building: An initial 3D structure of the molecule is built using molecular modeling software.

  • Conformational Search: For flexible molecules, a systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Property Prediction: NMR chemical shifts and coupling constants can also be calculated and compared with experimental data to validate the predicted conformational populations.

Comparison of Techniques

Technique Advantages Limitations
X-ray Crystallography - Provides unambiguous, high-resolution 3D structure. - Determines absolute stereochemistry. - Reveals intermolecular interactions.- Requires a suitable single crystal. - Structure is in the solid state, which may not be the same as in solution. - A static picture, no dynamic information.
NMR Spectroscopy - Provides structural and dynamic information in solution. - Can determine relative populations of conformers. - Non-destructive.- Structure is an average of conformers. - Can be difficult to interpret for complex molecules. - Less precise than XRD for bond lengths and angles.
Computational Modeling - Can predict structures and properties of unknown molecules. - Provides energetic information about different conformers. - Can be used to study reaction mechanisms.- Accuracy depends on the level of theory and basis set used. - Requires validation with experimental data. - Can be computationally expensive.

Conclusion

The structural elucidation of this compound, and indeed any molecule of scientific interest, is best approached through a synergistic combination of experimental and computational techniques. X-ray crystallography, when feasible, provides the definitive solid-state structure. NMR spectroscopy complements this by offering insights into the conformational dynamics in solution. Computational modeling serves as a powerful predictive and interpretative tool that can guide and rationalize experimental findings. By integrating the strengths of these three pillars of structural analysis, researchers can achieve a comprehensive and robust understanding of a molecule's three-dimensional nature and its implications for its function and properties.

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A Senior Application Scientist's Guide: Constrained vs. Linear Peptide Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice between a linear and a constrained peptide scaffold is a critical decision point in the therapeutic design pathway. While linear peptides offer simplicity in synthesis, their inherent flexibility often leads to metabolic instability and reduced target affinity.[1] Constraining a peptide's structure—through methods like cyclization or stapling—can dramatically enhance its drug-like properties.[1][2] This guide provides an in-depth comparison of these two analogue classes, supported by experimental data and validated protocols, to inform rational peptide design.

The Core Principle: Conformational Control

The fundamental difference between linear and constrained peptides lies in their conformational freedom.

  • Linear Peptides: These analogues exist in solution as an ensemble of freely rotating conformations.[3] While this flexibility can sometimes facilitate an "induced-fit" binding to a target, it comes at a significant cost. The polar amide groups in the backbone are exposed, hindering passive diffusion across cell membranes, and the lack of a defined structure makes them highly susceptible to enzymatic degradation.[3]

  • Constrained Peptides: By introducing a covalent bond (e.g., head-to-tail, side-chain to side-chain, or through a synthetic "staple"), the peptide is locked into a more rigid, pre-organized conformation.[1][3] This has several profound consequences:

    • Reduced Entropic Penalty: The peptide is already in or near its bioactive conformation, so less energy is lost upon binding to its target, which can lead to higher affinity.[4]

    • Increased Proteolytic Resistance: The rigid structure and lack of free termini can prevent proteases from recognizing and cleaving the peptide backbone.[3][5]

    • Improved Membrane Permeability: Constraints can facilitate the formation of intramolecular hydrogen bonds, effectively shielding the polar backbone and presenting a more hydrophobic surface to the cell membrane, which lowers the energy cost of desolvation required for membrane crossing.[3][6]

Comparative Analysis of Performance Metrics

The structural differences translate directly into measurable performance advantages for constrained peptides in key therapeutic parameters.

Performance MetricLinear Peptide AnalogueConstrained Peptide AnalogueRationale for Difference
Target Binding Affinity (Kd) Lower (e.g., µM range)Higher (e.g., nM range)Pre-organized conformation in constrained peptides reduces the entropic penalty of binding.[4][5]
Proteolytic Stability (t1/2 in serum) Low (minutes to <1 hour)High (hours to days)Rigid, cyclic structures are poor substrates for proteases; absence of termini prevents exopeptidase action.[3][5]
Cell Permeability (Papp) Very LowCan be Significantly HigherIntramolecular hydrogen bonding masks polar groups, increasing lipophilicity and facilitating passive diffusion.[3][4]
Pharmacokinetics (PK) Rapid clearance, short half-lifeProlonged plasma half-life, improved systemic availability.[3]Enhanced stability against proteases and potentially slower renal clearance contribute to a better PK profile.[3]

Key Experimental Workflows for Comparison

To empirically validate the advantages of a constrained peptide design, a series of standardized in vitro assays are essential. The causality behind these protocols is to systematically challenge the peptides under physiologically relevant conditions.

Workflow 1: In Vitro Proteolytic Stability Assay

This assay directly measures the peptide's resistance to enzymatic degradation, a critical factor for in vivo efficacy.

Causality: The choice of human serum or plasma as the matrix is crucial as it contains a complex mixture of proteases that a therapeutic peptide would encounter upon administration.[7] Tracking the disappearance of the parent peptide over time provides a quantitative measure of its stability.

  • Preparation:

    • Prepare a 10 mM stock solution of the linear and constrained peptides in DMSO.[7]

    • Thaw pooled human serum or plasma on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.

    • Prepare a reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, dilute the peptide stock solution to a final concentration of 10-50 µM in pre-warmed human serum/PBS (e.g., a 1:1 ratio).[7]

    • Incubate the tubes in a thermomixer at 37°C with gentle shaking.[7]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the proteolytic activity by adding the aliquot to a tube containing a precipitation agent, such as a 2x volume of cold ethanol/acetonitrile (1:1 v/v).[7] This denatures and precipitates the serum proteins.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant, containing the peptide, to a new tube for analysis.

    • Analyze the amount of intact peptide remaining using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • Data Interpretation:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample.

    • Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to determine the half-life (t1/2).

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis P1 Peptide Stock (10mM in DMSO) R1 Incubate Peptide in Serum @ 37°C P1->R1 P2 Human Serum (pre-warmed to 37°C) P2->R1 R2 Take Aliquots at Time Points (0, 15, 30...) R1->R2 R3 Quench with Cold Acetonitrile/Ethanol R2->R3 A1 Centrifuge to Pellet Proteins R3->A1 A2 Collect Supernatant A1->A2 A3 Analyze by LC-MS A2->A3 A4 Calculate Half-Life (t½) A3->A4

Caption: Workflow for the in vitro proteolytic stability assay.

Workflow 2: Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane transport.

Causality: This assay models the gut-blood barrier by using a lipid-infused artificial membrane. It isolates passive diffusion, providing a clear, mechanistic understanding of how a peptide's physicochemical properties (influenced by its structure) affect its ability to cross a hydrophobic barrier.

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane).

    • Fill the acceptor plate wells with buffer (pH 7.4) optionally containing bovine serum albumin (BSA) to reduce non-specific binding of the permeated peptide.[9]

  • Compound Addition:

    • Dissolve the linear and constrained peptides in a buffer representing the gastrointestinal tract (pH ~5.5-6.5).

    • Add the peptide solutions to the wells of the lipid-coated donor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Measure the concentration of the peptide in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS or a fluorescence-based assay if the peptides are labeled.[9][10]

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-(VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq]) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [CA] is the peptide concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

    • Peptides are often classified as low (<1 x 10-6 cm/s) or high (>1 x 10-6 cm/s) permeability.[11]

G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_linear cluster_constrained m1 Extracellular m2 Intracellular lp Flexible, Polar Backbone Exposed block Blocked lp->block cp Rigid, Hydrophobic Surface permeate Permeation cp->permeate

Caption: Constrained peptides can mask polarity to enhance membrane permeation.

Conclusion: A Paradigm Shift in Peptide Therapeutics

While linear peptides serve as excellent starting points for discovery, the evidence overwhelmingly supports the strategic implementation of conformational constraints to achieve drug-like properties. The enhanced stability, superior binding affinity, and improved permeability of constrained analogues are not merely incremental improvements but represent a paradigm shift in peptide drug design.[3][12][13] By employing the rigorous experimental comparisons outlined in this guide, researchers can effectively validate the conversion of a promising linear peptide lead into a robust, therapeutically viable constrained candidate. The future of peptide drug development, particularly for challenging targets like protein-protein interactions, will undoubtedly be shaped by these advanced, structurally-informed design principles.[14]

References

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  • ResearchGate. (n.d.). Advantages of cyclic peptidomimetics (green) compared to linear.... ResearchGate.
  • Cary, D. R., et al. (n.d.). Constrained Peptides in Drug Discovery and Development. SciSpace.
  • ACS Publications. (2023). CycPeptMPDB: A Comprehensive Database of Membrane Permeability of Cyclic Peptides. Journal of Chemical Information and Modeling.
  • SB-PEPTIDE. (n.d.). Peptide cyclization. SB-PEPTIDE.
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  • Scientist.com. (2023). The What, Why and How of Cyclic Peptides. Scientist.com.
  • bioRxiv. (2026). PCPpred: Prediction of Chemically Modified Peptide Permeability Across Multiple Assays for Oral Delivery. bioRxiv.
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A Spectroscopic Guide to Differentiating Cyclopropane Amino Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the conformational constraint of bioactive molecules is a paramount strategy for enhancing potency, selectivity, and metabolic stability. Cyclopropane-containing amino acids have emerged as invaluable building blocks in this endeavor. Their rigid three-membered ring structure imparts unique conformational properties upon peptides and small molecules. However, the synthesis of these valuable moieties often yields a mixture of stereoisomers and constitutional isomers, necessitating robust analytical methods for their unambiguous identification and characterization.

This guide provides a comprehensive spectroscopic comparison of cyclopropane amino acid isomers, focusing on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), as well as chiroptical techniques like Vibrational Circular Dichroism (VCD). Understanding the distinct spectroscopic signatures of each isomer is critical for advancing drug development programs that incorporate these constrained amino acids.

The Decisive Power of ¹H NMR in Stereoisomer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing between diastereomers of cyclopropane amino acids, particularly cis and trans isomers. The rigid nature of the cyclopropane ring results in fixed dihedral angles between vicinal protons, leading to predictable and distinct coupling constants (³JHH).

A fundamental principle, grounded in the Karplus relationship, dictates that the vicinal coupling constant between two protons on adjacent carbons is significantly larger for the cis isomer than for the trans isomer.[1] This is because in cis isomers, the protons are eclipsed or nearly so, resulting in stronger coupling, whereas in trans isomers, the larger dihedral angle leads to weaker coupling.[2]

General Rule for Vicinal Coupling Constants in Substituted Cyclopropanes:

  • J_cis: Typically ranges from 7 to 13 Hz.[2]

  • J_trans: Typically ranges from 2 to 7 Hz.[2]

This marked difference in coupling constants provides a definitive diagnostic tool for stereochemical assignment.

Case Study: Coronamic Acid Isomers

Let's consider the isomers of coronamic acid (1-amino-2-ethylcyclopropanecarboxylic acid). While a complete, side-by-side published dataset is elusive, we can construct a representative comparison based on established principles and data from analogous structures.

Parameter cis-Coronamic Acid (predicted) trans-Coronamic Acid (predicted) Rationale
¹H NMR
H-C1-C2 Coupling (³JHH)~8-10 Hz~4-6 HzThe cis relationship between the protons on C1 and C2 leads to a larger coupling constant.
Cyclopropyl Protons (δ)More shielded (upfield shift)Less shielded (downfield shift)Steric compression in the cis isomer can lead to greater shielding of the cyclopropyl protons.
¹³C NMR
Cyclopropyl Carbons (δ)Upfield shiftDownfield shiftThe strained nature of the cyclopropane ring influences the chemical shifts of the ring carbons. Steric interactions in the cis isomer can cause further upfield shifts compared to the trans isomer.

Experimental Protocol: ¹H NMR for Isomer Differentiation

  • Sample Preparation: Dissolve approximately 5-10 mg of the cyclopropane amino acid isomer mixture in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final concentration of 10-20 mM.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure sufficient signal-to-noise by adjusting the number of scans.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

  • Analysis: Carefully integrate all signals and measure the coupling constants of the cyclopropyl protons. A larger coupling constant between vicinal protons is indicative of a cis relationship.

Caption: Workflow for distinguishing cis and trans isomers using ¹H NMR coupling constants.

Vibrational Spectroscopy: A Tale of Two Isomers in IR and VCD

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. While the IR spectra of cis and trans isomers of cyclopropane amino acids will share many similarities due to the presence of the same functional groups (amine, carboxylic acid), subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different symmetry and vibrational modes of the two molecules. For instance, the trans isomer, often possessing a higher degree of symmetry, may exhibit fewer IR-active bands compared to the less symmetric cis isomer.[3]

Vibrational Circular Dichroism (VCD): Unveiling Absolute Stereochemistry

For chiral molecules, Vibrational Circular Dichroism (VCD) offers a powerful method for determining the absolute configuration of enantiomers. VCD measures the differential absorption of left and right circularly polarized infrared light.[4] Enantiomers will produce mirror-image VCD spectra. Furthermore, diastereomers, such as cis and trans isomers, will exhibit distinct VCD spectra, which can be used for their differentiation.[5]

The absolute configuration can be assigned by comparing the experimental VCD spectrum to a theoretically calculated spectrum for a known enantiomer. This technique has been successfully applied to determine the absolute configuration of cyclopropane-containing amino acids.

Experimental Protocol: VCD for Absolute Configuration

  • Sample Preparation: Dissolve a sufficient amount of the purified enantiomer in a suitable solvent (e.g., CDCl₃) to achieve a concentration that gives a good signal-to-noise ratio (typically in the range of 0.01 to 0.1 M).

  • Instrumentation: Use a dedicated VCD spectrometer.

  • Data Acquisition: Acquire the VCD and IR spectra of the sample and the pure solvent.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the VCD spectrum of the analyte.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectrum of one of the enantiomers.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A direct match assigns the absolute configuration, while a mirror-image match indicates the opposite enantiomer.

Caption: Logic for assigning absolute configuration using experimental and calculated VCD spectra.

Mass Spectrometry: Fragmentation as a Fingerprint

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While constitutional isomers can often be distinguished by unique fragment ions, stereoisomers, having the same connectivity, typically show very similar mass spectra. However, differences in the relative intensities of fragment ions can sometimes be observed due to the different stabilities of the precursor ions and their fragmentation pathways.

For cyclopropane amino acids, common fragmentation pathways involve the loss of water (H₂O), carbon monoxide (CO), and the amino group (NH₂). The strained cyclopropane ring can also influence fragmentation. For instance, the relative ease of ring-opening or fragmentation of substituents on the ring may differ between cis and trans isomers due to steric interactions, leading to variations in the abundance of certain fragment ions.

Key Fragmentation Pathways for Amino Acids:

  • Loss of H₂O and CO: A common fragmentation pattern for amino acids involves the sequential loss of water and carbon monoxide from the carboxylic acid group.

  • Loss of NH₃: Cleavage of the Cα-Cβ bond can lead to the loss of the amino group.

  • Side-chain fragmentation: The substituents on the cyclopropane ring will also undergo characteristic fragmentation.

A careful comparison of the tandem mass spectra (MS/MS) of the cis and trans isomers may reveal reproducible differences in the ratios of key fragment ions, which can be used as a diagnostic tool.

Experimental Protocol: Comparative MS/MS

  • Sample Infusion: Introduce a dilute solution of each purified isomer into the mass spectrometer via direct infusion or liquid chromatography.

  • Ionization: Use a soft ionization technique such as electrospray ionization (ESI) to generate the protonated molecular ions [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion of each isomer and subject it to collision-induced dissociation (CID).

  • Data Acquisition: Acquire the MS/MS spectra over a range of collision energies.

  • Analysis: Compare the fragmentation patterns of the two isomers, paying close attention to the relative intensities of the major fragment ions.

Conclusion

The definitive characterization of cyclopropane amino acid isomers is a critical step in their application in drug discovery and development. While each spectroscopic technique provides valuable pieces of the structural puzzle, a multi-pronged approach is often necessary for complete and unambiguous assignment. ¹H NMR spectroscopy, with its clear distinction between cis and trans coupling constants, stands out as the primary tool for determining relative stereochemistry. For chiral isomers, VCD provides an invaluable method for assigning the absolute configuration. IR and mass spectrometry offer complementary data that can further support structural assignments. By understanding the principles and applying the experimental protocols outlined in this guide, researchers can confidently navigate the complexities of cyclopropane amino acid isomerism and unlock the full potential of these unique building blocks.

References

  • BenchChem. (2025). Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes. BenchChem.
  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts.
  • Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Quora.
  • Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes.
  • YouTube. (2020, May 26). 4.3 - Cis and Trans Cycloalkane Isomers. YouTube.
  • Wikipedia. (n.d.).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane. Doc Brown's Chemistry.
  • YouTube. (2010, October 11). Cis and Trans Cyclics. YouTube.
  • Charette, A. B., & Gagnon, D. (2025).
  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Donkor, I. O., Zheng, X., Han, J., & Miller, D. D. (2000).
  • Quora. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers. Quora.
  • ResearchGate. (2025, August 6). Vibrational circular dichroism and ab initio structure elucidation of an aromatic foldamer.
  • Chemistry LibreTexts. (2019, December 31).
  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • National Institutes of Health. (2025, October 15). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes.
  • PubMed. (n.d.). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. PubMed.
  • BenchChem. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. BenchChem.
  • YouTube. (2023, June 2).
  • University of Rochester. (2021, January 26). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester.
  • PubMed. (2020, May 1).
  • YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. YouTube.
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  • PubMed. (2015, February 25).
  • YouTube. (2024, January 13). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. YouTube.
  • ResearchGate. (n.d.). Trans (most stable) and cis (higher energy) conformers of formic acid....
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis and analysis. However, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount to ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride (CAS No: 362703-20-6), moving beyond simple instructions to explain the critical reasoning behind each procedural step.

Our commitment is to empower you with the knowledge to handle this and similar reagents with the highest degree of safety and confidence.

Hazard Profile: Understanding the "Why"

Before we address the "how" of disposal, we must first understand the inherent hazards of this compound. This compound, while a valuable building block, possesses properties that classify it as hazardous material. Its safe disposal is not merely a regulatory hurdle but a scientific necessity rooted in its chemical nature.

The primary hazards are dictated by its functional groups: an amine hydrochloride salt and an ethyl ester. This structure imparts corrosive characteristics. According to supplier safety data, the free base form is also considered a flammable liquid.[1][2] Therefore, the hydrochloride salt must be handled with appropriate precautions.

Hazard ClassificationGHS PictogramSignal WordHazard StatementRationale and Implications for Disposal
Skin Corrosion/Irritation

Danger H314: Causes severe skin burns and eye damage.[1][3]The corrosive nature of this compound means it can cause significant damage to tissues upon contact. It must not be disposed of down the drain, as it can damage plumbing and aquatic life. Waste must be segregated in corrosion-resistant containers.
Serious Eye Damage

Danger H318: Causes serious eye damage.[3]Reinforces the corrosive hazard. All handling and disposal steps require stringent eye protection.
Flammability (Potential)

Danger H226: Flammable liquid and vapour.[1]While this classification is often associated with the liquid free-base, it's prudent to consider that contamination or reaction could create flammable conditions. Waste containers must be kept away from ignition sources.[4][5]

This hazard profile unequivocally categorizes this compound as a hazardous waste. Under no circumstances should it be disposed of as common laboratory trash or via the sanitary sewer system.[6][7]

The Disposal Workflow: A Self-Validating Protocol

The following protocol is designed as a self-validating system. Each step logically follows from the established hazards, ensuring that safety and compliance are integrated into the workflow from the moment the chemical is deemed waste.

Workflow Diagram: Disposal Decision Pathway

DisposalWorkflow cluster_prep Step 1: Preparation & PPE cluster_collection Step 2: Waste Collection cluster_labeling Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposition Prep Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles (Chemical Splash) - Lab Coat Identify Identify material as waste Prep->Identify Segregate Segregate as Hazardous Chemical Waste Identify->Segregate Container Select a compatible, labeled waste container (e.g., HDPE) Segregate->Container Label Affix Hazardous Waste Label: - Full Chemical Name - Accumulation Start Date - Hazard Pictograms (Corrosive) Container->Label Store Store in a designated Satellite Accumulation Area (SAA). - Securely capped - Secondary containment Label->Store Pickup Arrange for pickup via your institution's EHS Department Store->Pickup TSDF Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) Pickup->TSDF

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Methodologies

1. Personal Protective Equipment (PPE) & Preparation

  • Causality: The corrosive nature (H314, H318) of the compound dictates that direct contact must be avoided.

  • Protocol:

    • Before handling the waste material, don appropriate PPE:

      • Gloves: Nitrile or neoprene gloves.

      • Eye Protection: Chemical splash goggles are mandatory.

      • Body Protection: A standard laboratory coat.

    • Ensure a chemical fume hood is available if there is a risk of generating dust or aerosols.

    • Locate the designated hazardous waste accumulation area in your laboratory.

2. Waste Segregation and Containment

  • Causality: Proper segregation prevents dangerous reactions with other incompatible waste streams. The container must be chemically resistant to the corrosive material.

  • Protocol:

    • Do Not Mix: This waste stream must not be mixed with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Container Selection: Use a designated hazardous waste container made of a compatible material, such as High-Density Polyethylene (HDPE). The container must have a secure, leak-proof screw cap.

    • Transfer: Carefully transfer the solid this compound waste into the container. If transferring a solution, use a funnel to prevent spills.

    • Keep Closed: Always keep the waste container securely capped when not actively adding waste to it.

3. Labeling and Storage

  • Causality: Accurate labeling is a regulatory requirement and is critical for informing waste handlers of the container's contents and associated dangers.[8]

  • Protocol:

    • Labeling: Affix a completed "Hazardous Waste" label to the container before adding any waste. The label must include:

      • The full, unabbreviated chemical name: "this compound".

      • The date you first added waste to the container (the "Accumulation Start Date").

      • Clear indication of the hazards (e.g., check the "Corrosive" box and affix a corrosive pictogram sticker).

    • Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel, away from drains, and ideally within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

4. Arranging for Final Disposal

  • Causality: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure it is managed in an environmentally sound manner.[9]

  • Protocol:

    • Contact your institution's EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate beyond your laboratory's designated limits.

    • EHS professionals will then transport the waste for final disposal, which is typically high-temperature incineration for organic compounds of this nature.

5. Decontamination of Empty Containers

  • Causality: A container that held a hazardous chemical is not "empty" in a regulatory sense until it has been properly decontaminated. Residual amounts can still pose a significant hazard.

  • Protocol:

    • Triple Rinsing: To render a container "RCRA Empty," it must be triple-rinsed with a suitable solvent (e.g., water or methanol).[8]

    • Collect Rinsate: Crucially, the first, second, and third rinses must all be collected and managed as hazardous waste in the same waste stream as the original chemical.[8]

    • Final Disposal of Container: Once triple-rinsed, the container can often be disposed of in the regular trash after defacing the label to prevent confusion.[7] Always confirm this final step with your EHS department's specific policies.

By adhering to this comprehensive protocol, you ensure that every molecule of this compound is managed safely from the benchtop to its final disposition, safeguarding yourself, your colleagues, and the environment.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: Ethyl cyclopropanecarboxylate.
  • West Liberty University. (n.d.). Material Safety Data Sheet: Cyclopropanecarboxylic Acid, 98%(GC).
  • InSinkErator. (n.d.). Badger 5 Garbage Disposal, 1/2 HP.
  • ResearchGate. (n.d.). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives.
  • Cornell University Environmental Health and Safety. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • InSinkErator. (n.d.). Badger 1 Garbage Disposal (1/3 HP).
  • InSinkErator. (n.d.). Power .75HP Garbage Disposal.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Fisher Scientific. (2024, February 2). Safety Data Sheet: Ethyl cyclopropanecarboxylate.
  • Chemicalbook. (2025, July 16). 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER.
  • Hazardous Waste Experts. (2020, June 30). How To Dispose Non-Hazardous Waste.
  • BLD Pharm. (n.d.). Ethyl 1-(aminomethyl)cyclopropanecarboxylate.
  • AChemBlock. (n.d.). ethyl 1-(aminomethyl)cyclopropanecarboxylate 95%.
  • TCI EUROPE N.V. (2024, December 3). Safety Data Sheet: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine.
  • AiFChem. (n.d.). This compound.
  • eBay. (n.d.). In-Sink-Erator Badger 5 Garbage Disposal, Residential, 1/2 Hp, 26 Oz Grinding.

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Comprehensive Safety and Handling Guide for Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel chemical entity, Ethyl 1-(Aminomethyl)cyclopropanecarboxylate Hydrochloride requires a meticulous approach to laboratory safety. This guide synthesizes critical safety information, operational protocols, and disposal plans to ensure the well-being of laboratory personnel and the integrity of research. The following recommendations are grounded in the known hazards of structurally similar compounds and established best practices for handling research-grade chemicals.

Hazard Assessment and Triage

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Amine hydrochlorides and carboxylic acid derivatives can be corrosive and cause burns upon contact.[1]

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause irritation to the respiratory tract.[2]

  • Unknown Toxicological Properties: As a research chemical, the full toxicological profile is likely not yet determined. It is essential to minimize exposure.

Personal Protective Equipment (PPE): The Last Line of Defense

A comprehensive PPE strategy is crucial for mitigating the risks associated with handling this compound.[3][4]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves.[3][5]The inner glove provides protection in case the outer glove is breached. Powder-free gloves prevent the aerosolization of the compound.[5] Change outer gloves every 30 minutes or immediately upon suspected contamination.[3][5]
Eye Protection Chemical safety goggles with side shields.[1]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Body Protection A disposable, long-sleeved gown that closes in the back with tight-fitting cuffs.[3]Prevents skin contact and contamination of personal clothing. Gowns should not be worn outside of the designated handling area.[3]
Respiratory Protection A fit-tested N95 or higher-level respirator.[6]Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders.

Operational Plan: From Receipt to Reaction

A structured workflow is essential for safe and efficient handling.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be clearly labeled with the compound's identity and hazard warnings.

Handling and Weighing:
  • All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Use dedicated spatulas and weighing boats.

  • Clean all surfaces thoroughly after each use to prevent cross-contamination.

Experimental Workflow:

Experimental Workflow cluster_Prep Preparation cluster_Handling Compound Handling cluster_Reaction Reaction & Post-Reaction cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Dissolve_Compound Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Perform_Reaction Perform Reaction Dissolve_Compound->Perform_Reaction Quench_Reaction Quench Reaction (if necessary) Perform_Reaction->Quench_Reaction Segregate_Waste Segregate Waste Streams Quench_Reaction->Segregate_Waste Decontaminate_Glassware Decontaminate Glassware Segregate_Waste->Decontaminate_Glassware Dispose_Waste Dispose of Waste Properly Decontaminate_Glassware->Dispose_Waste

Experimental workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the laboratory safety lifecycle.

Waste Segregation:
  • Solid Waste: Contaminated PPE (gloves, gowns), weighing paper, and any other solid materials that have come into contact with the compound should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated hazardous waste container for organic or halogenated waste, depending on the solvent used.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Decontamination and Disposal:
  • Glassware: All glassware should be decontaminated before being washed. This can be achieved by rinsing with a suitable solvent that is then collected as hazardous waste.

  • Spills: In the event of a spill, evacuate the area and prevent others from entering. For small spills, use an appropriate absorbent material (e.g., vermiculite or sand) and collect it in a sealed container for hazardous waste disposal.[1] For larger spills, contact your institution's environmental health and safety department.

  • Empty Containers: "Empty" containers may still contain residual product and should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.

Neutralization of Hydrochloride Waste:

For aqueous waste streams containing the hydrochloride salt, neutralization may be a viable pre-disposal step, depending on local regulations.[8] Always add a base (e.g., sodium bicarbonate) slowly to the acidic solution with stirring.[8] The reaction is complete when fizzing ceases.[8] The resulting neutral salt solution may be disposable down the drain with copious amounts of water, but always consult your institution's waste disposal guidelines first.[8][9]

References

  • West Liberty University. Material Safety Data Sheet: Cyclopropanecarboxylic Acid, 98%(GC). [Link]

  • Lab Alley. How to dispose of hydrochloric acid. [Link]

  • Accela ChemBio Inc. Material Safety Data Sheet: Ethyl cis-2-(Boc-amino)cyclopropanecarboxylate. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • The University of British Columbia. In-Laboratory Treatment of Chemical Waste. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • Oregon State University Seafood Lab. Method Chemicals Disposal. [Link]

  • Fisher Scientific. Safety Data Sheet: Ethyl cyclopropanecarboxylate. [Link]

  • University of St Andrews. Material Safety Data Sheet Ethyl Chloride. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.